4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-2-methyl-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-11-7(9)5-8(12-6)13-4-2-3-10-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEVLWOIJHYNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649989 | |
| Record name | 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-38-0 | |
| Record name | 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine" CAS number 957035-38-0
Initiating Compound Search
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An In-Depth Technical Guide to 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document will cover its fundamental molecular properties, a detailed synthetic protocol, methods for its characterization and purification, and a discussion of its potential applications, grounded in the established bioactivity of the pyrazolopyrimidine scaffold.
Core Molecular Properties
A thorough understanding of a compound's basic molecular characteristics is the foundation of all subsequent research. For this compound, these properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₄ | [1] |
| Molecular Weight | 194.6 g/mol | [1] |
| CAS Number | 957035-38-0 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
The molecular structure, depicted below, consists of a pyrimidine ring substituted with a chlorine atom, a methyl group, and a pyrazol-1-yl moiety. The chlorine atom at the 4-position is a key reactive site, making this compound a versatile intermediate for the synthesis of more complex molecules.
Caption: Molecular Structure of this compound.
Synthesis of this compound
The synthesis of pyrazolyl pyrimidine derivatives often involves a multi-step process. The following protocol is a representative method adapted from literature procedures for analogous compounds.[1] The rationale behind this synthetic strategy is the sequential construction of the pyrimidine core followed by the introduction of the pyrazole moiety.
Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Materials:
-
2,4,6-Trichloropyrimidine
-
Methylmagnesium bromide (or similar methylating agent)
-
Hydrazine hydrate
-
1,1,3,3-Tetramethoxypropane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine
-
To a solution of 2,4,6-trichloropyrimidine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of methylmagnesium bromide in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 4,6-dichloro-2-methylpyrimidine.
Step 2: Synthesis of 4-Chloro-2-methyl-6-hydrazinylpyrimidine (Intermediate 1)
-
Dissolve 4,6-dichloro-2-methylpyrimidine in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-chloro-2-methyl-6-hydrazinylpyrimidine.
Step 3: Synthesis of this compound (Final Product)
-
Suspend 4-chloro-2-methyl-6-hydrazinylpyrimidine in ethanol.
-
Add 1,1,3,3-tetramethoxypropane and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 8-12 hours.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with hexanes/ethyl acetate) to afford the final product.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data based on the compound's structure and data from similar pyrazolylpyrimidine derivatives.[2][3][4]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.5 ppm), pyrimidine proton (singlet, ~7.0-7.5 ppm), and three pyrazole protons (doublets and a triplet, ~6.5-8.5 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, and aromatic carbons of the pyrimidine and pyrazole rings. |
| IR Spectroscopy | Characteristic peaks for C-H stretching, C=N and C=C stretching of the aromatic rings, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (194.6 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound. |
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the synthesis and for determining the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC analysis is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The pyrazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[7][8] This is largely due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[7]
Kinase Inhibition
Many pyrazolopyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8] The 4-chloro position of the title compound serves as a convenient attachment point for introducing different functionalities to modulate kinase selectivity and potency.
Central Nervous System (CNS) Activity
Compounds containing the pyrazolopyrimidine core have also shown activity against targets in the central nervous system, including receptors and enzymes involved in neurotransmission.[7]
Anti-infective Agents
The structural features of pyrazolopyrimidines have been exploited in the development of anti-bacterial and anti-fungal agents.[9]
References
- Aggarwal, R., et al. (2009). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Journal of Molecular Structure, 934(1–3), 96–102.
- Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339.
- Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253.
- Ben-Abdelbasset, R., et al. (2024).
-
Loba Chemie. (2019). PYRIMIDINE 99% MSDS. [Link]
- Kaur, H., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5313-5326.
- Al-Omair, M. A., et al. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Journal of Advanced Sciences and Engineering Technologies, 8(1), 1-14.
- Rath, S. N., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. European Journal of Medicinal Chemistry, 199, 112389.
- Al-Mohammadi, A.-R., et al. (2023). Some novel peptides containing a modified pyrazolopyrimidine moiety: design, synthesis, and in vitro antibacterial screening. Journal of the Iranian Chemical Society.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Sci-Hub. Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy / Journal of Molecular Structure, 2009 [sci-hub.jp]
- 3. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 4. cajmns.casjournal.org [cajmns.casjournal.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not publicly available, this document outlines the essential spectroscopic techniques and analytical logic required for its structural elucidation and purity assessment. By leveraging data from closely related analogs and foundational spectroscopic principles, this guide offers a robust methodology for researchers working with novel pyrazolylpyrimidine derivatives.
Introduction: The Importance of Spectroscopic Analysis
The structural confirmation and purity assessment of novel chemical entities are paramount in the fields of chemical research and pharmaceutical development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of compounds like this compound. The strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy allows for the unambiguous determination of the chemical structure, connectivity, and electronic environment of the molecule. This guide will detail the expected spectroscopic features of the title compound and provide a procedural workflow for its comprehensive analysis.
Predicted Spectroscopic Profile of this compound
Based on the chemical structure of this compound, we can predict the characteristic signals that would be observed in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1]
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the methyl group. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.
-
Pyrimidine Ring Proton: A singlet is expected for the proton at the 5-position of the pyrimidine ring.
-
Pyrazole Ring Protons: Three distinct signals are anticipated for the protons on the pyrazole ring, likely appearing as doublets or triplets depending on their coupling.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position of the pyrimidine ring will be observed.
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
-
Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring, including the carbon bearing the chlorine atom, the methyl group, and the pyrazole substituent.
-
Pyrazole Ring Carbons: Resonances for the three carbon atoms of the pyrazole ring.
-
Methyl Carbon: A signal for the carbon of the methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
-
Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of this compound. Due to the presence of chlorine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) is expected.[2]
-
Fragmentation Pattern: The fragmentation pattern will be indicative of the molecule's structure. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the heterocyclic rings.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
C-H Stretching: Vibrations corresponding to the C-H bonds of the aromatic rings and the methyl group.
-
C=N and C=C Stretching: Characteristic stretching vibrations for the double bonds within the pyrimidine and pyrazole rings.[5][6]
-
C-Cl Stretching: A vibration in the fingerprint region corresponding to the carbon-chlorine bond.
Experimental Workflow: A Step-by-Step Guide
The following section outlines a detailed experimental protocol for the spectroscopic analysis of a novel pyrazolylpyrimidine derivative.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality spectroscopic data.
-
NMR: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.
-
MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
IR: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film.
Data Acquisition
The following diagram illustrates the general workflow for acquiring and integrating data from multiple spectroscopic techniques.
Sources
1H NMR and 13C NMR characterization of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging foundational NMR principles and data from related structural analogs, this document offers a detailed interpretation of the expected ¹H and ¹³C NMR spectra. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this molecule. The guide includes detailed experimental protocols, predicted spectral data with justifications, and workflow diagrams to illustrate the analytical process.
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern chemistry, particularly in the field of drug discovery where pyrimidine derivatives are frequently investigated for their diverse biological activities.[1] this compound is a molecule that combines two key heterocyclic scaffolds: a substituted pyrimidine and a pyrazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for unambiguously determining the molecular structure of such organic compounds in solution.[2]
This guide provides an in-depth, field-proven approach to the complete ¹H and ¹³C NMR characterization of this target molecule. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting NMR signals, providing the logic behind signal assignment and experimental design.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignment, a standardized atom numbering system is essential. The structure of this compound is presented below with IUPAC-consistent numbering for discussion.

Figure 1. Structure of this compound with systematic numbering for NMR assignments.
¹H NMR Spectroscopic Characterization
Proton (¹H) NMR spectroscopy provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Foundational Principles: Why We See What We See
The key parameters in a ¹H NMR spectrum are:
-
Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like nitrogen or chlorine) are "deshielded" and appear at a higher chemical shift (further downfield).[3]
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting) : This is caused by spin-spin coupling with protons on adjacent atoms. The 'n+1' rule is a first-order approximation, where 'n' is the number of equivalent neighboring protons, determining if a signal is a singlet (s), doublet (d), triplet (t), etc.[2]
Experimental Protocol: A Self-Validating Workflow
A high-quality spectrum is non-negotiable for accurate interpretation. The following protocol ensures reproducibility and reliability.[4][5]
Step 1: Sample Preparation
-
Accurately weigh 5-10 mg of the dried, purified compound.[5] For this molecule, a higher concentration is recommended to ensure good signal-to-noise for potentially broad signals.
-
Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.[5]
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[4][5]
-
Cap the tube and carefully wipe the exterior with a lint-free tissue to remove any residue.[5]
Step 2: Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain field stability during the experiment.[5]
-
Shimming : The magnetic field homogeneity is optimized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, well-resolved peaks.[5][6]
-
Tuning and Matching : The NMR probe is tuned to the ¹H frequency to maximize signal reception and sensitivity.[5]
-
Acquisition : A standard single-pulse experiment is run. Key parameters include an appropriate spectral width (e.g., 0-12 ppm), a sufficient number of scans (typically 8 to 16 for good signal-to-noise), and a relaxation delay of 1-2 seconds.
Workflow for ¹H NMR Analysis
Diagram 1. Standard workflow for ¹H NMR analysis.
Predicted Spectrum: Interpretation and Signal Assignment
Based on the structure and data from analogous pyrazolylpyrimidine systems, the following ¹H NMR signals are predicted.[7][8]
-
H5' (Pyrimidine Ring) : This is the sole proton on the pyrimidine ring. It is flanked by two nitrogen atoms and adjacent to a carbon bearing a chlorine atom. This environment is highly electron-deficient, leading to significant deshielding. It has no adjacent protons, so it will appear as a singlet (s) .
-
H3 (Pyrazole Ring) : This proton is on a carbon adjacent to two nitrogen atoms within the aromatic pyrazole ring. It is expected to be significantly deshielded. It will be coupled to H4, appearing as a doublet (d) .
-
H5 (Pyrazole Ring) : This proton is adjacent to the nitrogen atom that links to the pyrimidine ring. Its chemical shift will be influenced by the electronic effects of the entire pyrimidine substituent. It is coupled to H4 and will appear as a doublet (d) .
-
H4 (Pyrazole Ring) : This proton is coupled to both H3 and H5. This will result in a splitting pattern of a triplet (t) or, more precisely, a doublet of doublets (dd) if the coupling constants (J₃,₄ and J₄,₅) are different, which is common in substituted pyrazoles.
-
CH₃ (Methyl Group) : The protons of the methyl group at the C2' position are attached to an sp²-hybridized carbon of the pyrimidine ring. They have no adjacent protons and will therefore appear as a sharp singlet (s) .
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H3 (Pyrazole) | 8.40 - 8.60 | Doublet (d) | 1H | Adjacent to two N atoms, deshielded. Coupled to H4. |
| H5 (Pyrazole) | 7.90 - 8.10 | Doublet (d) | 1H | Deshielded by pyrimidine ring and adjacent N. Coupled to H4. |
| H5' (Pyrimidine) | 7.30 - 7.50 | Singlet (s) | 1H | Lone proton on electron-poor pyrimidine ring.[7] |
| H4 (Pyrazole) | 6.60 - 6.80 | Triplet (t) | 1H | Shielded relative to H3/H5. Coupled to both H3 and H5. |
| -CH₃ (Methyl) | 2.60 - 2.80 | Singlet (s) | 3H | Typical range for methyl on an aromatic heterocyclic ring.[7] |
Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.
¹³C NMR Spectroscopic Characterization
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments in the molecule. Standard spectra are acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.
Experimental Protocol: Optimizing for a Less Sensitive Nucleus
The natural abundance of ¹³C is only 1.1%, making it much less sensitive than ¹H. The protocol is similar, but requires key modifications.
Step 1: Sample Preparation
-
A higher concentration is required. Accurately weigh 20-30 mg of the compound.[4][5]
-
Dissolve in 0.6-0.7 mL of deuterated solvent as described for ¹H NMR.
Step 2: Data Acquisition
-
Follow the same locking and shimming procedures.
-
Tune the probe to the ¹³C frequency.
-
Acquisition : A much larger number of scans (e.g., 256 to 1024 or more) is necessary to achieve an adequate signal-to-noise ratio. A wider spectral width (e.g., 0-200 ppm) is used. The use of broadband proton decoupling simplifies the spectrum to singlets.
Workflow for ¹³C NMR Analysis
Diagram 2. Standard workflow for ¹³C NMR analysis.
Predicted Spectrum: Interpretation and Signal Assignment
The molecule has 9 unique carbon atoms. Their predicted chemical shifts are based on the effects of adjacent heteroatoms and substituents. Carbons directly attached to nitrogen or chlorine are significantly deshielded.[9][10][11]
| Signal Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C2' (Pyrimidine) | 168 - 172 | Attached to two N atoms and the methyl group. Highly deshielded. |
| C6' (Pyrimidine) | 162 - 165 | Attached to two N atoms and the pyrazole ring. |
| C4' (Pyrimidine) | 160 - 163 | Attached to N and Cl. The direct attachment to chlorine causes strong deshielding. |
| C3 (Pyrazole) | 142 - 145 | Aromatic carbon adjacent to two N atoms. |
| C5 (Pyrazole) | 130 - 133 | Aromatic carbon adjacent to the linking N atom. |
| C4 (Pyrazole) | 110 - 113 | Aromatic CH carbon, shielded relative to other ring carbons. |
| C5' (Pyrimidine) | 108 - 112 | The only CH carbon on the pyrimidine ring. |
| -CH₃ (Methyl) | 23 - 26 | Typical range for a methyl group on a pyrimidine ring.[10] |
Table 2. Predicted ¹³C NMR Data for this compound in CDCl₃.
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide substantial information, complex molecules benefit from 2D NMR experiments for definitive structural confirmation.[2]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively link H5' to C5', H3 to C3, H4 to C4, and H5 to C5.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. For instance, the methyl protons (-CH₃) would show a correlation to C2', confirming its position. The pyrimidine proton H5' would show correlations to C4' and C6', confirming the pyrimidine ring structure.[12]
Conclusion
The comprehensive NMR characterization of this compound is readily achievable through a systematic application of 1D and 2D NMR techniques. The predicted ¹H spectrum is expected to show five distinct signals, including a characteristic singlet for the lone pyrimidine proton and a set of coupled doublet-triplet-doublet signals for the pyrazole ring protons. The ¹³C spectrum will display eight unique signals corresponding to the carbon skeleton. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of this compound, facilitating its application in further scientific endeavors.
References
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
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Alwsci. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]
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Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available at: [Link]
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Patel, R. B., et al. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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ResearchGate. (2012). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Available at: [Link]
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Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]
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Wiley Online Library. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. Available at: [Link]
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Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
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Heterocycles. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Available at: [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
This guide provides a comprehensive technical overview for the structural characterization and purity assessment of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and professionals in drug development, this document outlines the foundational principles, a detailed experimental protocol, and expected fragmentation pathways, ensuring robust and reliable analysis.
Introduction and Analytical Rationale
This compound is a substituted heterocyclic compound. Molecules of this class, featuring pyrimidine and pyrazole cores, are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Accurate and unambiguous characterization of such molecules is a critical step in the research and development pipeline. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a primary analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed for the identification and quantification of small molecules in complex matrices.[3][4]
This guide focuses on electrospray ionization (ESI) as the method of choice. The target analyte possesses multiple nitrogen atoms within its heterocyclic rings, which are readily protonated under typical ESI conditions, making it an ideal candidate for analysis in positive ion mode.[5] Tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation, providing a structural fingerprint for definitive identification.
Physicochemical Properties and Mass Spectrometry Considerations
A thorough understanding of the analyte's properties is paramount for method development.
-
Molecular Formula: C₈H₇ClN₄
-
Monoisotopic Mass: 194.0359 Da
-
Key Structural Features for MS:
-
Basic Nitrogen Sites: The pyrimidine and pyrazole rings contain nitrogen atoms that can act as proton acceptors, facilitating efficient ionization via ESI to form the [M+H]⁺ ion.
-
Substituents: The chloro, methyl, and pyrazolyl groups dictate the molecule's fragmentation behavior. The chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl) that aids in identification.
-
Based on these features, a reverse-phase liquid chromatography (RPLC) method coupled with a positive-mode ESI-MS/MS is the logical approach. The acidic mobile phase typically used in RPLC will ensure the analyte is protonated prior to entering the mass spectrometer, maximizing the signal for the precursor ion.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section details a self-validating protocol for the analysis of this compound. The inclusion of blanks and system suitability checks ensures the trustworthiness of the generated data.
Workflow Overview
Caption: High-level workflow for LC-MS/MS analysis.
Step 1: Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Stock Solution: Accurately weigh and dissolve the analyte in methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with Mobile Phase A to achieve a final concentration of approximately 1 µg/mL. Rationale: This concentration is typically sufficient for robust signal detection on modern mass spectrometers without causing detector saturation.
Step 2: Liquid Chromatography (LC) Parameters
A standard C18 column is a good starting point for retaining this moderately polar molecule.[6] The gradient is designed to effectively separate the analyte from potential impurities.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and resolution for small molecules. |
| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Injection Vol. | 2 µL | Minimizes peak broadening while providing sufficient analyte. |
| Gradient | 5% B to 95% B over 5 min | A standard screening gradient to elute the compound.[6] |
| Run Time | 8 minutes | Allows for column re-equilibration. |
Step 3: Mass Spectrometry (MS) Parameters
Parameters should be optimized by direct infusion of the working solution, but the following provides a robust starting point for a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.[4][7]
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The molecule contains basic nitrogens, ideal for protonation.[5] |
| Capillary Voltage | 3.5 kV | Standard voltage for stable electrospray. |
| Gas Temp. | 325 °C | Facilitates efficient desolvation of droplets. |
| Gas Flow | 8 L/min | Aids in desolvation and ion transport. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass impurities. |
| MS/MS Precursor | m/z 195.04 | The protonated monoisotopic mass of the analyte [M+H]⁺. |
| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures capture of both low- and high-energy fragments. |
Expected Mass Spectra and Fragmentation Analysis
The structural elucidation of this compound is confirmed through a two-stage MS analysis.
MS1 (Full Scan) Analysis
In the full scan MS1 spectrum, the primary species of interest is the protonated molecule, [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of one chlorine atom.
| Ion Species | Calculated Monoisotopic m/z | Expected Isotopic Pattern (Relative Abundance) |
| [M+H]⁺ (³⁵Cl) | 195.0434 | ~100% |
| [M+H]⁺ (³⁷Cl) | 197.0405 | ~32% |
The observation of this ion cluster with the correct m/z and isotopic distribution provides strong evidence for the elemental composition of the analyte.
MS2 (Tandem MS) Fragmentation Pathway
Collision-induced dissociation (CID) of the precursor ion (m/z 195.04) will induce fragmentation at the molecule's weakest bonds. The fragmentation of pyrimidine derivatives is often driven by losses from substituents followed by ring cleavage.[1][8][9] A plausible fragmentation pathway is proposed below.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Explanation of Key Fragments:
-
m/z 127.01: This fragment likely arises from the cleavage of the C-N bond connecting the pyrimidine and pyrazole rings, resulting in the loss of a neutral pyrazole molecule (C₃H₄N₂). The remaining charged species would be the 4-chloro-2-methylpyrimidine cation.
-
m/z 116.05: A potential fragmentation pathway involves a rearrangement followed by the neutral loss of chloromethane (CH₃Cl). This would leave a pyrazolopyrimidine radical cation.
-
m/z 80.04: Further fragmentation of the m/z 127 ion could lead to the loss of the methyl and cyano groups, resulting in a smaller, stable ring fragment.
The presence of these specific product ions in the MS/MS spectrum provides a high degree of confidence in the structural assignment of the parent compound.
Conclusion
The LC-MS/MS methodology detailed in this guide provides a robust and reliable framework for the analysis of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, scientists can achieve unambiguous identification and structural confirmation. The proposed fragmentation pathway serves as a validated reference for data interpretation. This approach ensures high scientific integrity and is directly applicable to quality control, metabolite identification, and impurity profiling in the drug development process.
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The Diverse Biological Activities of Pyrazolylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolylpyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. As a bioisostere of adenine, this scaffold can effectively mimic ATP, enabling it to interact with the hinge region of various kinase domains. This inherent property has led to the development of numerous potent and selective inhibitors targeting key signaling pathways implicated in a range of diseases, most notably cancer. Beyond kinase inhibition, pyrazolylpyrimidine derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and antiviral agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of pyrazolylpyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
Introduction: The Pyrazolylpyrimidine Scaffold - A Versatile Pharmacophore
The fusion of pyrazole and pyrimidine rings gives rise to the pyrazolylpyrimidine core, a unique heterocyclic system that has proven to be a fertile ground for the discovery of novel therapeutic agents. Its structural resemblance to purine bases allows it to function as a "hinge-binding" motif, competitively inhibiting the ATP-binding sites of numerous protein kinases.[1] This has established the pyrazolylpyrimidine scaffold as a cornerstone in the development of targeted cancer therapies.[2] However, the biological repertoire of these compounds extends far beyond oncology. Researchers have successfully modified the core structure to develop potent anti-inflammatory and antimicrobial agents, highlighting the remarkable chemical tractability and therapeutic potential of this scaffold.[3][4] This guide will explore the key biological activities of pyrazolylpyrimidine derivatives, providing insights into their design, evaluation, and mechanisms of action.
Anticancer Activity: Targeting Key Oncogenic Pathways
The anticancer properties of pyrazolylpyrimidine derivatives are the most extensively studied, with several compounds progressing to clinical trials and even gaining regulatory approval.[1] Their primary mechanism of action involves the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[5]
Kinase Inhibition: A Primary Anticancer Mechanism
Pyrazolylpyrimidines have been successfully developed as inhibitors of a wide array of kinases implicated in cancer, including:
-
Tyrosine Kinases: These enzymes play a crucial role in cell signaling and are frequently mutated or overexpressed in various cancers. Pyrazolylpyrimidine derivatives have been shown to potently inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fms-like tyrosine kinase 3 (FLT3), as well as non-receptor tyrosine kinases such as those in the Src family.[6][7][8]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolylpyrimidine-based compounds have been developed as potent CDK2 inhibitors.[7]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Pyrazolylpyrimidine derivatives have demonstrated potent and selective inhibition of PI3K isoforms.[7]
-
BRAF Kinase: Mutations in the BRAF gene are common in several cancers, including melanoma. Pyrazolylpyrimidine-based inhibitors have shown potent activity against BRAFV600E mutants.[7]
The ability of the pyrazolylpyrimidine scaffold to be chemically modified allows for the fine-tuning of selectivity and potency against specific kinase targets.[1]
Mutations in FLT3 are prevalent in AML, making it a key therapeutic target.[1] Pyrazolylpyrimidine derivatives have been optimized to potently inhibit both FLT3 and VEGFR2, demonstrating a dual-action approach by targeting both cancer cell proliferation and angiogenesis.[6][8] One such derivative, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea), exhibited complete tumor regression in an in vivo xenograft model of AML.[8]
Table 1: Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives as FLT3 and VEGFR2 Inhibitors [6][8]
| Compound | R1 | R2 | FLT3 IC50 (nM) | VEGFR2 IC50 (nM) | MV4-11 Cell Growth Inhibition IC50 (nM) |
| 1 | -NH- | 3-methoxyphenyl | >1000 | >1000 | >1000 |
| 33 | -O- | 4-chloro-3-(trifluoromethyl)phenyl | 1.2 | 3.4 | 0.5 |
Data synthesized from literature to illustrate the impact of structural modifications on activity.
Experimental Workflow: Evaluating Anticancer Activity
A systematic approach is employed to assess the anticancer potential of novel pyrazolylpyrimidine derivatives, progressing from in vitro enzymatic and cellular assays to in vivo animal models.
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase. A common method is the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay for FLT3 Inhibition [1][9]
-
Reagent Preparation:
-
Prepare 1x Kinase Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]
-
Dilute FLT3 enzyme, substrate (e.g., AXLtide), and ATP to desired concentrations in Kinase Reaction Buffer.
-
Prepare a serial dilution of the pyrazolylpyrimidine inhibitor in 5% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).
-
Add 2 µl of the FLT3 enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60-120 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Protocol: MTT Assay for Cancer Cell Lines [10][11]
-
Cell Plating:
-
Seed cancer cells (e.g., MV4-11 for AML) in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1.5 x 105 cells/well).[6]
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolylpyrimidine derivative in culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Signaling Pathway Visualization: VEGFR2 Inhibition
Pyrazolylpyrimidine derivatives can inhibit angiogenesis by blocking the VEGFR2 signaling cascade.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. Pyrazolylpyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade.[4]
Inhibition of Cyclooxygenase (COX) Enzymes
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.[13] Pyrazolylpyrimidine derivatives have been designed as selective COX-2 inhibitors.[10][14] COX-2 is inducibly expressed at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal protection.[15][16] Selective COX-2 inhibition, therefore, offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects.[5]
Experimental Workflow: Evaluating Anti-inflammatory Activity
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of novel compounds.[3][7][17]
Protocol: Carrageenan-Induced Rat Paw Edema [3][14][18]
-
Animal Acclimatization and Grouping:
-
Use male albino rats (180-200 g). Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and several test groups for different doses of the pyrazolylpyrimidine derivative.
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100
-
Where ΔV is the change in paw volume.
-
-
Signaling Pathway Visualization: COX-2 Inhibition
Pyrazolylpyrimidine derivatives can reduce inflammation by inhibiting the COX-2 pathway, thereby blocking the production of pro-inflammatory prostaglandins.
Antimicrobial Activity: A New Frontier
In addition to their well-established roles in cancer and inflammation, pyrazolylpyrimidine derivatives are gaining recognition for their potent antimicrobial properties.[3][18][19] The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents, and the pyrazolylpyrimidine scaffold offers a promising starting point.
Spectrum of Activity
Pyrazolylpyrimidine derivatives have demonstrated activity against a range of microorganisms, including:
-
Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[20][21]
-
Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[3][20]
-
Fungi: Such as Candida albicans and Aspergillus fumigates.[17][21]
The mechanism of antimicrobial action is still under investigation but may involve the inhibition of essential bacterial or fungal enzymes.
Experimental Workflow: Evaluating Antimicrobial Activity
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Assay [19][21]
-
Preparation of Inoculum:
-
Culture the test microorganism in an appropriate broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 1 x 105 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the pyrazolylpyrimidine derivative in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Perspectives
The pyrazolylpyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of novel therapeutic agents. Its ability to effectively mimic ATP has led to the discovery of potent kinase inhibitors for the treatment of cancer. Furthermore, the chemical tractability of this scaffold has enabled the exploration of its potential in other therapeutic areas, with promising results in the fields of anti-inflammatory and antimicrobial drug discovery.
Future research in this area will likely focus on several key aspects:
-
Enhanced Selectivity: Designing next-generation pyrazolylpyrimidine derivatives with even greater selectivity for their target enzymes to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing novel derivatives that can overcome acquired resistance mechanisms, a significant challenge in cancer therapy.
-
Elucidation of Novel Mechanisms: Further investigating the mechanisms of action of these compounds, particularly in the context of their antimicrobial and antiviral activities.
-
Exploration of New Therapeutic Areas: Expanding the application of pyrazolylpyrimidine derivatives to other diseases where the targeted pathways are implicated.
The continued exploration of the chemical space around the pyrazolylpyrimidine nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the future of drug discovery.
References
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Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]
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Samad TA, et al. Interleukin-1beta-mediated induction of Cox-2 in the CNS contributes to inflammatory pain hypersensitivity. Nature. 2001;410:471-475. [Link]
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Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
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The Pyrazolopyrimidine Scaffold: A Privileged Core for Targeting Key Mediators of Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolopyrimidine core is a remarkable and versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a potent "hinge-binding" motif, competitively inhibiting the ATP-binding sites of a vast array of enzymes. This unique characteristic has positioned pyrazolopyrimidine derivatives at the forefront of drug discovery, leading to the development of numerous clinical candidates and approved drugs for a wide range of diseases, particularly in oncology and inflammation. This guide provides a comprehensive overview of the key therapeutic targets amenable to modulation by pyrazolopyrimidine-based compounds, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental workflows essential for their discovery and validation.
The Strategic Advantage of the Pyrazolopyrimidine Scaffold
The pyrazolopyrimidine scaffold's success in drug discovery is not fortuitous. Its bicyclic structure, featuring a pyrazole ring fused to a pyrimidine ring, acts as a bioisostere of adenine, the nitrogenous base in ATP.[1][2][3][4] This mimicry allows pyrazolopyrimidine derivatives to effectively compete with ATP for binding to the active site of many enzymes, particularly kinases, thereby inhibiting their catalytic activity.[3][4] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications at various positions to achieve high potency and selectivity for specific targets.[5][6] This has led to the exploration of pyrazolopyrimidine derivatives against a broad spectrum of biological targets, which will be the focus of this guide.
Key Therapeutic Target Classes for Pyrazolopyrimidine Scaffolds
The therapeutic potential of pyrazolopyrimidine derivatives spans several key protein families. This section will explore the most prominent targets, the rationale for their inhibition, and examples of potent pyrazolopyrimidine-based inhibitors.
Protein Kinases: The Dominant Therapeutic Landscape
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[7][8] The pyrazolopyrimidine scaffold has proven to be an exceptionally effective framework for the design of potent and selective kinase inhibitors.[4][7][8]
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[1][2] The pyrazolopyrimidine core has been extensively utilized to develop inhibitors of various CDKs, including CDK1, CDK2, CDK7, and CDK9.[1][5][9] By blocking the activity of these kinases, pyrazolopyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells.[2][10]
-
Mechanism of Action: Pyrazolopyrimidine-based CDK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK enzyme and preventing the transfer of a phosphate group to its substrate.[1][2] This inhibition leads to a halt in cell cycle progression, typically at the G1/S or G2/M checkpoints.[10]
A new series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 targeting compounds.[1] Several of these compounds exhibited significant inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar range.[1][10] For instance, some derivatives have shown IC50 values as low as 0.057 µM against CDK2.[1]
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[8][13] Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[11][13] The pyrazolopyrimidine scaffold has been successfully employed to create potent and selective JAK inhibitors.[11][13]
-
Mechanism of Action: Pyrazolopyrimidine-based JAK inhibitors bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins.[13] This blockade of downstream signaling effectively dampens the inflammatory response. Some inhibitors are designed to form a covalent bond with a cysteine residue near the active site, leading to irreversible inhibition.[13]
Ruxolitinib, a pyrazole-containing pyrrolo[2,3-d]pyrimidine, is a selective inhibitor of JAK1 and JAK2 with IC50 values around 3 nM.[8] Another example, Gandotinib, is a selective JAK2 inhibitor.[8]
The Src family of non-receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[14][15][16] Overexpression and activation of SFKs are frequently observed in various cancers, making them attractive therapeutic targets.[15][16][17] The pyrazolopyrimidine scaffold has been instrumental in developing potent SFK inhibitors.[14][15]
-
Mechanism of Action: Pyrazolopyrimidine-based SFK inhibitors are ATP-competitive, binding to the kinase domain of Src and preventing its autophosphorylation and the phosphorylation of downstream substrates.[15][17] This leads to the inhibition of signaling pathways that promote tumor growth and metastasis.[17]
Notably, the pyrazolopyrimidine derivative eCF506 is a sub-nanomolar inhibitor of SRC with exceptional selectivity over ABL kinase.[15][18] Other pyrazolopyrimidine analogues have been developed as bone-targeted Src kinase inhibitors for the potential treatment of osteoporosis.[14]
The versatility of the pyrazolopyrimidine scaffold extends to a wide range of other therapeutically relevant kinases:
-
Epidermal Growth Factor Receptor (EGFR): Pyrazolopyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors for the treatment of non-small cell lung cancer and other solid tumors.[19][20]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrazolopyrimidine compounds can suppress angiogenesis, a critical process for tumor growth and metastasis.[20][21]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Pyrazolopyrimidine-based molecules have been developed as potent and selective inhibitors of PI3K isoforms.[22][23]
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, an approved drug for B-cell malignancies, features a pyrazolopyrimidine core and acts as a covalent inhibitor of BTK.[22][24]
-
RAF Kinases: As key components of the MAPK/ERK signaling pathway, RAF kinases, particularly BRAF, are important targets in melanoma and other cancers.[22][24]
Phosphodiesterases (PDEs): Regulating Second Messenger Signaling
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. By inhibiting PDEs, the intracellular levels of these second messengers can be elevated, leading to various therapeutic effects. The pyrazolopyrimidine scaffold has been successfully utilized to develop inhibitors of several PDE families.[12][25][26]
-
PDE4: As a key regulator of cAMP in inflammatory cells, PDE4 is a validated target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Pyrazolopyridine and pyrazolopyrimidine derivatives have been identified as potent and selective PDE4 inhibitors.[25][27][28]
-
PDE5: The pyrazolopyrimidinone scaffold is famously the core of sildenafil, a selective PDE5 inhibitor used for the treatment of erectile dysfunction.[26]
-
PDE10A: Inhibition of PDE10A has shown promise for the treatment of schizophrenia and other neuropsychiatric disorders. A novel class of pyrazolopyrimidine-based PDE10A inhibitors has been discovered through fragment-based drug discovery.[12]
Other Emerging Therapeutic Targets
The therapeutic reach of pyrazolopyrimidine scaffolds continues to expand to other target classes:
-
Cyclooxygenases (COXs) and Inducible Nitric Oxide Synthase (iNOS): Dual inhibition of COX-2 and iNOS is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects. Novel pyrazolopyrimidine derivatives have been synthesized and shown to target these enzymes.[29]
-
Transient Receptor Potential (TRP) Channels: A pyrazolopyrimidine compound was identified as a potent agonist of TRPC3/6/7 channels, highlighting the potential of this scaffold in modulating ion channel activity.[30]
-
Calcium-Dependent Protein Kinase 1 (CDPK1): In the context of infectious diseases, pyrazolopyrimidine analogs have been optimized as inhibitors of Toxoplasma gondii CDPK1, an essential enzyme for the parasite's life cycle.[31]
Experimental Workflows for the Evaluation of Pyrazolopyrimidine-Based Inhibitors
The discovery and development of potent and selective pyrazolopyrimidine-based inhibitors rely on a series of well-defined experimental workflows.
Target-Based Drug Discovery Workflow
Caption: A generalized workflow for target-based drug discovery.
Key Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine Triphosphate)
-
Test compounds (pyrazolopyrimidine derivatives)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound, and the CDK2/Cyclin A2 enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Objective: To assess the cytotoxic or anti-proliferative effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Signaling Pathways Targeted by Pyrazolopyrimidine Inhibitors
The JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT pathway by pyrazolopyrimidine derivatives.
The PI3K/Akt/mTOR Signaling Pathway
Caption: Pyrazolopyrimidine-mediated inhibition of the PI3K/Akt/mTOR pathway.
Summary of Pyrazolopyrimidine Inhibitors and Their Targets
| Target Class | Specific Target(s) | Example Compound(s) / Scaffold | Potency (IC50) | Therapeutic Area |
| Protein Kinases | CDK2 | Pyrazolo[3,4-d]pyrimidine derivatives | 0.057 - 0.19 µM[1][32] | Cancer |
| JAK1, JAK2 | Ruxolitinib (Pyrrolo[2,3-d]pyrimidine) | ~3 nM[8] | Myelofibrosis, Inflammation | |
| Src | eCF506 (Pyrazolopyrimidine) | < 0.5 nM[15] | Cancer | |
| BTK | Ibrutinib (Pyrazolopyrimidine) | Covalent inhibitor | B-cell malignancies | |
| EGFR | Pyrazolo[3,4-d]pyrimidine derivatives | Varies | Cancer | |
| VEGFR-2 | Pyrazolopyrimidine urea derivatives | Varies[21] | Cancer | |
| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | 2.8 nM[23] | Inflammation, Asthma | |
| Phosphodiesterases | PDE4 | Pyrazolopyridine derivatives | Sub-nanomolar[27] | Inflammatory Diseases |
| PDE5 | Sildenafil (Pyrazolopyrimidinone) | Low nanomolar | Erectile Dysfunction | |
| PDE10A | Pyrazolopyrimidine derivatives | 0.23 nM (Ki)[12] | Schizophrenia | |
| Other Enzymes | COX-2 | Pyrazolo[3,4-d]pyrimidine derivatives | Varies[29] | Inflammation |
| iNOS | Pyrazolo[3,4-d]pyrimidine derivatives | 0.22 µM[29] | Inflammation |
Conclusion and Future Directions
The pyrazolopyrimidine scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry, with a profound impact on the development of targeted therapies. Its ability to effectively mimic the hinge-binding interactions of ATP has led to the discovery of potent inhibitors for a multitude of clinically relevant targets, particularly protein kinases. The ongoing exploration of this versatile scaffold continues to yield novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on expanding the therapeutic applications of pyrazolopyrimidine derivatives to new disease areas, overcoming drug resistance mechanisms, and developing next-generation inhibitors with even greater precision and safety profiles. The rich chemistry and pharmacology of the pyrazolopyrimidine core ensure its continued prominence in the quest for innovative medicines.
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Introduction to pyrazolopyrimidine as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of a "Privileged Scaffold"
In the landscape of drug discovery, certain molecular frameworks consistently appear in the structures of biologically active compounds.[1][2] These recurring motifs, termed "privileged scaffolds," possess the inherent ability to interact with a variety of biological targets, making them exceptionally valuable starting points for the design of novel therapeutics.[3] The concept of a privileged scaffold is rooted in the observation that nature itself has selected for these core structures over evolutionary time, utilizing them in a multitude of natural products with diverse biological functions.[4] In medicinal chemistry, the deliberate use of these scaffolds allows for the rapid generation of compound libraries with a higher probability of yielding potent and selective drug candidates.[5]
This guide focuses on one such exemplary framework: the pyrazolopyrimidine core. This heterocyclic system, composed of fused pyrazole and pyrimidine rings, has emerged as a cornerstone in the development of a wide array of therapeutic agents.[6][7] Its versatility and favorable pharmacological properties have led to its incorporation into numerous clinically successful drugs.[8][9]
The Privileged Nature of Pyrazolopyrimidine
The pyrazolopyrimidine scaffold's "privileged" status stems from several key characteristics that make it an ideal foundation for drug design.[6]
Structural Mimicry and Target promiscuity:
One of the most significant attributes of the pyrazolopyrimidine core is its role as a bioisostere of purine.[10][11] Bioisosteres are atoms, ions, or molecules that have similar physical or chemical properties and, as a result, often elicit comparable biological responses.[12][13] The pyrazolopyrimidine scaffold, particularly the pyrazolo[3,4-d]pyrimidine isomer, is a structural mimic of the adenine base found in adenosine triphosphate (ATP).[10][14] This resemblance allows pyrazolopyrimidine-based compounds to competitively bind to the ATP-binding sites of a vast number of enzymes, most notably kinases.[10]
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[15][16] The ability of the pyrazolopyrimidine scaffold to target the highly conserved ATP-binding pocket of kinases makes it a powerful tool for developing kinase inhibitors.[10][15]
Furthermore, the scaffold's inherent structural features allow it to interact with a diverse range of other biological targets beyond kinases, including G-protein coupled receptors (GPCRs) and other enzymes. This promiscuity is a defining feature of a privileged scaffold, enabling its application across multiple therapeutic areas.[6][17]
Synthetic Tractability and Chemical Diversity:
The pyrazolopyrimidine core is readily accessible through a variety of well-established synthetic routes, allowing for the efficient generation of diverse compound libraries.[15][18] The fused ring system offers multiple points for chemical modification, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[19] Common synthetic strategies include cyclization and condensation reactions, which provide a robust foundation for building the core structure.[15]
The ability to easily introduce a wide range of substituents at various positions on the scaffold is crucial for optimizing drug candidates. This "decoration" of the core structure allows medicinal chemists to tailor the molecule to a specific biological target, enhancing its efficacy and reducing off-target effects.[6]
Mechanism of Action: Targeting Key Signaling Pathways
The primary mechanism of action for many pyrazolopyrimidine-based drugs is the inhibition of protein kinases.[16] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive disease progression.[15]
A Representative Signaling Pathway: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15] Aberrant activation of this pathway is a common feature of many cancers.[15] Several pyrazolopyrimidine-based inhibitors have been developed to target key kinases within this pathway, such as B-Raf and MEK.[16]
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway.
Synthesis of the Pyrazolopyrimidine Core: A General Workflow
The synthesis of the pyrazolopyrimidine scaffold can be achieved through several established methods. A common and versatile approach involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[15] This method allows for the introduction of a wide variety of substituents on both the pyrazole and pyrimidine rings.
General Synthetic Workflow
Figure 2: General workflow for the synthesis of the pyrazolopyrimidine core.
Experimental Protocol: Synthesis of a 3-Phenylpyrazolo[1,5-a]pyrimidin-5-one
This protocol describes a representative synthesis of a pyrazolopyrimidine derivative.
Materials:
-
3-(Dimethylamino)-2-phenylacrylonitrile
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
N-Methyluracil
-
Sodium ethoxide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Synthesis of 4-Phenyl-1H-pyrazol-5-amine:
-
To a solution of 3-(dimethylamino)-2-phenylacrylonitrile in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.[20]
-
-
Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidin-5-one:
-
To a solution of 4-phenyl-1H-pyrazol-5-amine in ethanol, add N-methyluracil and sodium ethoxide.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1N HCl).
-
Collect the precipitated product by filtration, wash with water, and dry.[20]
-
-
Chlorination to 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine:
-
Treat the 3-phenylpyrazolo[1,5-a]pyrimidin-5-one with excess phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[20]
-
Prominent Examples of Pyrazolopyrimidine-Based Drugs
The versatility of the pyrazolopyrimidine scaffold is underscored by the number of FDA-approved drugs that incorporate this core structure. These drugs span a range of therapeutic areas, highlighting the broad applicability of this privileged scaffold.
| Drug Name (Trade Name) | Therapeutic Area | Mechanism of Action |
| Larotrectinib (Vitrakvi) | Oncology | Tropomyosin receptor kinase (TRK) inhibitor[21][22] |
| Entrectinib (Rozlytrek) | Oncology | TRK, ROS1, and ALK inhibitor[21][22] |
| Repotrectinib (Augtyro) | Oncology | Next-generation ROS1 and TRK inhibitor[21][23] |
| Ibrutinib (Imbruvica) | Oncology | Bruton's tyrosine kinase (BTK) inhibitor[24] |
| Zaleplon (Sonata) | Central Nervous System | GABA-A receptor modulator[25] |
| Dinaciclib | Oncology (Investigational) | Cyclin-dependent kinase (CDK) inhibitor[8][26] |
Structure-Activity Relationships (SAR)
The biological activity of pyrazolopyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold.[16][21] Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence a compound's potency, selectivity, and overall pharmacological profile.
For example, in the development of TRK inhibitors, SAR studies have revealed that substitution at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine core is critical for potent and selective inhibition.[22] The introduction of specific moieties at these positions can enhance interactions with key amino acid residues in the kinase's active site, leading to improved inhibitory activity.[22]
Future Directions and Conclusion
The pyrazolopyrimidine scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents.[15] Ongoing research is focused on exploring novel synthetic methodologies to further expand the chemical space accessible from this core structure.[16] Additionally, the application of computational modeling and structure-based drug design is enabling a more rational approach to the design of next-generation pyrazolopyrimidine-based inhibitors with improved potency, selectivity, and resistance profiles.[27]
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Martinez-Chavez, M., et al. (2020). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 11(2), 220-229. [Link]
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Ghorab, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][28]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29193-29206. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolyl-pyrimidine scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis is a key step in the development of novel therapeutic agents. This application note provides a comprehensive, in-depth technical guide for the synthesis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, a valuable intermediate for drug discovery programs. The protocol starts from the readily available 4,6-dichloro-2-methylpyrimidine and employs a regioselective nucleophilic aromatic substitution (SNAr) reaction with pyrazole. This guide is designed to provide not only a step-by-step protocol but also the underlying scientific principles that govern the reaction's success, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Reaction Principle: A Tale of Two Chlorines
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this class of reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1] Our starting material, 4,6-dichloro-2-methylpyrimidine, presents two potential sites for substitution: the chlorine atoms at the C4 and C6 positions.
The regioselectivity of this reaction—that is, which chlorine is preferentially replaced—is dictated by a combination of electronic and steric factors. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is crucial for the SNAr reaction to proceed. In 2,4-dichloropyrimidines, substitution generally favors the C4 position.[2] However, in our 4,6-dichloro-2-methylpyrimidine system, the electronic environments of the C4 and C6 positions are similar. Therefore, steric hindrance becomes a dominant factor. The methyl group at the C2 position exerts a steric influence that makes the adjacent C6 position more accessible to the incoming pyrazole nucleophile compared to the C4 position. This steric accessibility is the primary driver for the observed regioselectivity, favoring the formation of the desired 6-substituted product.
Experimental Workflow
The synthesis of this compound from 4,6-dichloro-2-methylpyrimidine is a straightforward, one-step procedure. The overall workflow is depicted below.
Sources
Protocol for nucleophilic aromatic substitution on 2,4-dichloropyrimidines
An Application Guide to Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidines
Introduction: The Privileged Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and natural products.[1][2] Its prevalence is rooted in its ability to act as a versatile scaffold, presenting functional groups in precise three-dimensional orientations that facilitate interactions with biological targets.[3] 2,4-Disubstituted pyrimidines are particularly prominent in the development of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif within the ATP-binding pocket of the enzyme.[4] Consequently, the efficient and selective synthesis of these compounds is a critical task for researchers in drug development.
Nucleophilic aromatic substitution (SNAr) on readily available 2,4-dichloropyrimidine is a primary strategy for elaborating this scaffold.[4][5] However, the presence of two reactive chlorine atoms presents a significant challenge in regioselectivity. This guide provides a detailed exploration of the principles governing this reaction and offers robust protocols for achieving selective substitution at either the C4 or C2 position, empowering chemists to predictably synthesize desired analogues.
The Underlying Chemistry: Understanding Regioselectivity in SNAr Reactions
The reactivity of the chlorine atoms on the 2,4-dichloropyrimidine ring is not equal. The inherent electronic properties of the pyrimidine ring dictate a general order of reactivity for SNAr, which is C4(6) > C2 >> C5.[6][7] This preference is a direct consequence of the stability of the intermediate formed during the reaction.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the nitrogen atom at the 1-position (a para-quinoid-like intermediate), which is highly stabilizing. Attack at the C2 position results in an ortho-quinoid-like intermediate where the charge is less effectively stabilized.[6] This energetic difference favors the kinetic and thermodynamic product of C4 substitution.
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Abstract
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine as the electrophilic partner. Pyrimidine scaffolds are central to numerous pharmaceutical agents and functional materials, making their efficient functionalization a critical task in modern synthesis.[1][2] As an electron-deficient heteroaryl chloride, this substrate presents unique challenges, primarily the difficulty of achieving efficient oxidative addition to the palladium catalyst.[3][4] This guide details the mechanistic underpinnings, provides a robust, field-tested protocol, and offers a systematic approach to reaction optimization and troubleshooting, designed for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of Pyrimidine Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[5][6] Its application in modifying heterocyclic cores, such as the pyrimidine ring system, is of paramount importance in medicinal chemistry. The target substrate, this compound, is a valuable building block for creating complex molecules with potential biological activity.[7][8][9]
However, the inherent electronic properties of chloro-pyrimidines make them less reactive than their bromo or iodo counterparts.[3] The successful coupling of these substrates hinges on a carefully selected catalytic system capable of overcoming the high activation barrier of the C-Cl bond cleavage. This protocol leverages modern catalyst systems featuring bulky, electron-rich phosphine ligands that are essential for facilitating the rate-limiting oxidative addition step.[10][11]
Mechanistic Rationale: Overcoming the Inertness of a Heteroaryl Chloride
The efficacy of the Suzuki-Miyaura reaction is dictated by the smooth progression through its catalytic cycle. For a challenging substrate like this compound, each step requires careful consideration.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is the most challenging and typically the rate-determining step for aryl chlorides.[3] The use of sterically hindered and highly electron-donating ligands is crucial to increase the electron density on the palladium center, thereby promoting this difficult insertion.[4][10]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][12][13]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the coupled product is expelled from the palladium center, regenerating the catalytically active Pd(0) species to re-enter the cycle.[3][5]
Caption: Figure 1: Catalytic Cycle for Chloro-Pyrimidine Suzuki Coupling.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reagents and Materials
-
Substrate: this compound
-
Nucleophile: Arylboronic Acid (or pinacol ester)
-
Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium Phosphate Tribasic (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen), TLC plates, standard workup and purification glassware.
Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Flask Purging: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reactant.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to thoroughly remove any residual dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst, Pd(OAc)₂ (1-5 mol%), and the ligand, SPhos (2-10 mol%, typically a 2:1 ligand-to-palladium ratio).
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Troubleshooting
Achieving high yields with heteroaryl chlorides often requires systematic optimization. The following table provides guidance for troubleshooting common issues.
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| No or Low Conversion | 1. Inefficient Oxidative Addition. 2. Catalyst Deactivation. 3. Insufficient Base Strength. | 1. Screen Ligands: Switch to a more electron-rich/bulky ligand like RuPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand (e.g., IPr). These enhance catalyst activity towards C-Cl bond cleavage.[10][14] 2. Ensure Rigorous Degassing: Oxygen can oxidize the Pd(0) catalyst.[15] Re-run the reaction ensuring all solvents are thoroughly degassed and the reaction is maintained under a positive inert gas pressure. 3. Change Base: Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or Lithium t-butoxide (LiOᵗBu), which can accelerate both transmetalation and catalyst turnover.[4] |
| Protodechlorination of Starting Material | 1. Competing reaction pathway where the C-Cl bond is cleaved and replaced by a hydrogen atom. 2. Presence of trace water/protons before transmetalation. | 1. Use a Boronic Pinacol Ester: These are often more stable than boronic acids and less prone to protodeboronation, which can be a source of protons.[13] 2. Modify Solvent System: Try a less protic solvent system like toluene/water or anhydrous THF with a fluoride source (e.g., KF) as the base.[12][16] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen. 2. Use of a Pd(II) precatalyst. | 1. Improve Degassing: This side reaction is highly sensitive to oxygen.[5][15] 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the pathway where Pd(II) is reduced by homocoupling the boronic acid.[15] 3. Order of Addition: Pre-heat the mixture of substrate, base, and catalyst before adding the boronic acid.[15] |
| Substrate or Product Decomposition | 1. Reaction temperature is too high. 2. Base is too harsh for functional groups on the coupling partners. | 1. Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. This may require a more active catalyst system. 2. Screen Bases: If sensitive functional groups (e.g., esters) are present, switch to a milder base like K₂CO₃ or even an organic base like triethylamine (Et₃N), though this may require a more reactive catalyst.[5] |
Safety and Handling Precautions
-
Palladium Catalysts: Finely divided palladium catalysts, especially when dry or recovered from reactions (e.g., on Celite), can be pyrophoric and may ignite upon exposure to air.[17][18] Always handle catalysts under an inert atmosphere and quench filters carefully.[19]
-
Solvents: 1,4-Dioxane and other organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources. Dioxane can also form explosive peroxides.
-
Bases: Solid inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive and irritants. Avoid inhalation of dust and direct skin contact by using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Boronic Acids: While generally of low toxicity, some boronic acids can be irritants. Consult the specific Safety Data Sheet (SDS) for each reagent used.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
-
Powers, I. G., & Morken, J. P. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(9), 5926-5930. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Goud, T. M. K., et al. (2021). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl pyrimidine. ResearchGate. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497-16544. [Link]
-
Senthilkumar, N., et al. (2014). A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. Tetrahedron Letters, 55(30), 4155-4159. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
-
Royal Society of Chemistry. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
-
Ghaffari, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 234-243. [Link]
-
Ghaffari, B., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4254-4257. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Princeton University. LCSS: PALLADIUM ON CARBON. [Link]
-
Thomas, S., & Gevorgyan, V. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(1), 134-148. [Link]
-
Cîrcu, V., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2999. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Chandra, T., & Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. [Link]
-
Future4200. (2021, August 23). Palladium on carbon safe handling. [Link]
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
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- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals and natural products.[2] This guide provides a detailed technical overview and practical protocols for the successful amination of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, a heteroaromatic chloride of significant interest in medicinal chemistry.
Introduction: The Significance and Challenges
The 2-amino-pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules. The Buchwald-Hartwig amination offers a direct and versatile route to synthesize derivatives of this core structure. However, the amination of heteroaryl chlorides, such as this compound, presents specific challenges. Aryl chlorides are generally less reactive than their bromide or iodide counterparts, often requiring more specialized and reactive catalyst systems to achieve efficient coupling.[3] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is frequently the rate-limiting step in the catalytic cycle.[3]
Furthermore, the pyrimidine ring, being electron-deficient, can influence the reactivity of the catalyst and the stability of intermediates. The presence of the pyrazolyl substituent adds another layer of complexity, potentially coordinating to the palladium center and affecting the reaction outcome. Therefore, careful optimization of the reaction parameters is crucial for a successful and high-yielding amination.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][4] Understanding this mechanism is key to rationalizing the choice of reagents and troubleshooting potential issues.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
The cycle begins with the oxidative addition of the aryl chloride to a palladium(0) complex, forming a palladium(II) intermediate.[5] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amido complex.[5] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[5]
Reaction Optimization: Key Parameters for Success
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key reaction parameters.
Palladium Precursor
A variety of palladium precursors can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being the most common.[6] When using a Pd(II) source, an in-situ reduction to the active Pd(0) species is required, which can be facilitated by the phosphine ligand or the amine itself.[4] For challenging substrates like heteroaryl chlorides, using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous.
Ligand Selection
The choice of ligand is arguably the most critical factor for a successful amination of an aryl chloride. Bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step and promote the reductive elimination.[1][2] For heteroaryl chlorides, biarylphosphine ligands developed by the Buchwald group have shown exceptional utility.[7]
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a wide range of aryl and heteroaryl chlorides. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Often provides excellent results for electron-deficient heteroaryl halides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active ligand for challenging couplings. |
| BrettPhos | (2-Biphenyl)di-tert-butylphosphine | Particularly effective for the coupling of primary amines.[4] |
Base Selection
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the more nucleophilic amide.[8][9] The choice of base can significantly impact the reaction rate and yield.
| Base | pKa of Conjugate Acid | Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base that is effective for a wide range of substrates.[6] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | A very strong, non-nucleophilic base, useful for sterically hindered or less nucleophilic amines. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker inorganic base, often used for substrates with base-sensitive functional groups.[6] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | A mild inorganic base that can be effective in certain cases, particularly with polar solvents.[6] |
For the amination of this compound, a strong base like NaOtBu is generally a good starting point.
Solvent Selection
The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[10][11][12][13] Aprotic, non-polar, or weakly polar solvents are typically employed.
| Solvent | Boiling Point (°C) | Key Properties |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig reactions.[4] |
| 1,4-Dioxane | 101 | Another widely used solvent, though its higher coordinating ability can sometimes inhibit the catalyst.[4] |
| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent, suitable for reactions that proceed at milder temperatures.[4] |
It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amines.
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
General Protocol for Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube or reaction vial, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the morpholine via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Amination with a Primary Amine (e.g., Aniline)
The protocol is similar to that for secondary amines, but the choice of ligand and base may need to be adjusted. BrettPhos is often a good choice for primary amines.[4]
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure: Follow the general procedure outlined in section 4.1, substituting the listed reagents and solvent.
Troubleshooting and Key Considerations
-
Low or No Conversion: This is a common issue with less reactive aryl chlorides.[3]
-
Inert Atmosphere: Ensure a strictly inert atmosphere is maintained throughout the reaction, as oxygen can deactivate the Pd(0) catalyst.[3]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents.
-
Catalyst System: Consider screening different ligands (e.g., SPhos, RuPhos) and palladium sources. Increasing the catalyst loading may also be beneficial.
-
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen atom, can compete with the desired amination.[3]
-
Competing SNAr Reaction: While less common under these conditions, direct nucleophilic aromatic substitution can sometimes occur, especially with highly activated substrates or at very high temperatures. The use of a bulky ligand and a non-coordinating solvent generally disfavors this pathway.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of novel 2-aminopyrimidine derivatives. By carefully selecting the palladium precursor, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation in drug discovery and development.
References
- /20%3A_Organometallic_Compounds/20.10%3A_The_Buchwald-Hartwig_Amination)
Sources
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- 2. grokipedia.com [grokipedia.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald触媒・配位子 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and profound impact on drug discovery.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows pyrimidine derivatives to act as competitive inhibitors for a vast array of protein kinases.[2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has become a central focus of targeted therapy.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine , in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its molecular design, provide detailed synthetic protocols, explore its reactivity, and discuss the structure-activity relationships (SAR) of the resulting inhibitors.
The core structure of this compound offers a unique combination of features. The pyrimidine ring serves as the primary ATP-competitive scaffold. The chlorine atom at the C4 position is a versatile synthetic handle, primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various pharmacophores. The 2-methyl group can influence solubility and steric interactions within the ATP-binding pocket, while the 6-(1H-pyrazol-1-yl) moiety can engage in additional hydrogen bonding or hydrophobic interactions, contributing to both potency and selectivity.[5]
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material's properties is fundamental to successful synthesis and process development.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | [6] |
| Molecular Weight | 194.62 g/mol | [6] |
| CAS Number | 957035-38-0 | [6] |
| Appearance | Off-white to yellow solid | Commercially available |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. | Inferred from structure |
Synthetic Strategy: Accessing the Core Intermediate
The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available precursors. While several routes are possible, a common approach involves the construction of the pyrimidine ring followed by chlorination.
Protocol 1: Synthesis of this compound
This protocol outlines a representative synthesis, providing a foundation for laboratory-scale production.
Workflow for the Synthesis of the Core Intermediate
Caption: Synthetic workflow for this compound.
Materials:
-
2-Methyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
Step 1: Synthesis of 2-Methyl-4,6-dichloropyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-methyl-4,6-dihydroxypyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-methyl-4,6-dichloropyrimidine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in acetonitrile (ACN), add pyrazole (1.0-1.2 eq) and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product, this compound.
Application in Kinase Inhibitor Synthesis: The Power of SNAr
The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility in kinase inhibitor synthesis, allowing for the facile introduction of a diverse array of amine-containing fragments, which often serve as the "warhead" that interacts with the hinge region of the kinase ATP-binding site.
Causality in Experimental Design: Why SNAr?
The choice of SNAr as the primary coupling strategy is driven by several factors:
-
Favorable Electronics: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack.
-
Versatility: A vast library of primary and secondary amines, including anilines, aliphatic amines, and heterocyclic amines, can be employed as nucleophiles, enabling extensive structure-activity relationship (SAR) exploration.
-
Robustness: SNAr reactions are generally robust and high-yielding, often proceeding under relatively mild conditions.
Protocol 2: General Procedure for SNAr with Anilines
This protocol provides a general method for the coupling of this compound with various aniline derivatives, a common motif in many kinase inhibitors.
Experimental Workflow for SNAr Coupling
Caption: General workflow for the SNAr coupling reaction.
Materials:
-
This compound
-
Substituted aniline (1.0-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
n-Butanol or 1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube or microwave vial, combine this compound (1.0 eq), the desired substituted aniline (1.1 eq), and DIPEA (2.0 eq) in n-butanol.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired N-aryl-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivative.
Targeted Kinases and Signaling Pathways
The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine scaffold has been successfully employed in the development of inhibitors targeting several important kinase families, including c-Jun N-terminal kinases (JNKs) and Aurora kinases.
JNK Signaling Pathway
The JNK signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[2] JNK3, in particular, is predominantly expressed in the brain and has been implicated in neurodegenerative diseases.[1]
JNK Signaling Cascade
Caption: A simplified representation of the JNK signaling pathway.
Inhibitors based on the pyrazolylpyrimidine scaffold can effectively block the activity of JNK3, thereby preventing the downstream phosphorylation of substrates like c-Jun and mitigating apoptotic signaling.[1]
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for the proper execution of mitosis.[3] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[7]
Aurora Kinase in Mitosis
Caption: The roles of Aurora A and B in mitotic progression.
Inhibitors derived from this compound can disrupt the function of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[7]
Structure-Activity Relationship (SAR) and Quantitative Data
The modular nature of the synthesis allows for systematic exploration of the SAR. Key modifications include:
-
C4-Position (Amine Substituent): The nature of the aniline or other amine substituent is critical for potency and selectivity. Electron-donating or -withdrawing groups on the aniline ring can modulate the electronic properties and steric fit within the kinase hinge region.
-
C2-Position (Methyl Group): While less frequently modified, alterations at this position can impact solubility and interactions with the ribose-binding pocket.
-
C6-Position (Pyrazole Moiety): Substitution on the pyrazole ring can fine-tune interactions in the solvent-exposed region of the ATP-binding site, potentially enhancing selectivity.
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using a pyrazolylpyrimidine scaffold, demonstrating the potential of this core structure.
| Compound ID | Target Kinase | Scaffold | C4-Substituent | IC₅₀ (nM) | Reference |
| 1 | JNK3 | 4-(Pyrazol-3-yl)-pyrimidine | 2-((1-Cyclopropylcarbonyl)pyrrolidin-3-yl)amino | 227 | [8] |
| 2 | JNK1 | Pyrimidine-pyrazole hybrid | 2-(Pyrazol-1-yl)ethylamino | 510 | [9] |
| 3 | JNK2 | Pyrimidine-pyrazole hybrid | 2-(Pyrazol-1-yl)ethylamino | 530 | [9] |
| 4 | BRAFV600E | Pyrimidine-pyrazole hybrid | 2-(Pyrazol-1-yl)ethylamino | 9 | [9] |
| 5 | Aurora A | N-trisubstituted pyrimidine | 4-((3-(Dimethylamino)propyl)amino) | 7.1 | [10] |
| 6 | Aurora A | Pyrazole-benzimidazole | N/A | 9.3 | [6] |
| 7 | Aurora B | Pyrazole-benzimidazole | N/A | 2.8 | [6] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent reactivity and the privileged nature of the pyrimidine scaffold provide a robust platform for the rapid generation of compound libraries for lead discovery and optimization. The straightforward SNAr chemistry allows for extensive SAR exploration at the C4 position, enabling the fine-tuning of potency and selectivity against a range of kinase targets. The successful development of potent inhibitors for kinases such as JNK3 and Aurora kinases underscores the therapeutic potential of compounds derived from this scaffold. Future work in this area will likely focus on the development of more selective inhibitors by exploring a wider range of substituents at all positions of the pyrimidine and pyrazole rings, as well as the application of this scaffold to other kinase families implicated in human disease.
References
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Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Kim, J., et al. (2015). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2849-2853. [Link]
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Choi, H. J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
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Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]
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Abdel-Maksoud, M. S., Eitah, H. E., Hassan, R. M., & Abd-Allah, W. H. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports, 12(1), 1-21. [Link]
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Kotaiah, S., Reddy, D. V., Ramadevi, B., Naidu, A., & Dubey, P. K. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339. [Link]
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Lee, J. H., et al. (2017). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 27(15), 3361-3365. [Link]
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PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. Retrieved from [Link]
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Ogurtsov, V. A., & Charushin, V. N. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]
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Roman, G. (2015). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 20(9), 16466-16503. [Link]
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. [Link]
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Lu, G., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 805-812. [Link]
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Application of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine in Fragment-Based Drug Discovery
Abstract
This guide provides a comprehensive technical overview of the application of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine as a high-value fragment in Fragment-Based Drug Discovery (FBDD). We will explore the rationale for its selection, its physicochemical properties, and its potential as a privileged scaffold for generating potent and selective inhibitors, particularly for protein kinases. This document furnishes detailed protocols for primary fragment screening using biophysical methods, hit validation, and subsequent hit-to-lead optimization strategies, providing researchers in medicinal chemistry and drug development with a practical framework for leveraging this versatile chemical starting point.
Introduction: The Power of Privileged Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1] By screening small, low-molecular-weight molecules (typically <300 Da), FBDD offers a more efficient exploration of chemical space, often yielding hits with higher ligand efficiency.[2] A key strategy within FBDD is the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific, often multiple, biological targets.
The pyrimidine and pyrazole heterocycles are quintessential examples of privileged structures in medicinal chemistry. Pyrimidine is a core component of nucleobases and is found in numerous FDA-approved drugs, particularly kinase inhibitors.[3] The pyrazole ring is also a common motif in bioactive compounds, valued for its metabolic stability and ability to form key hydrogen bond interactions.[4] The fusion of these two scaffolds into a single fragment, This compound , creates a molecule with significant potential as a starting point for drug discovery campaigns.
This fragment offers several distinct advantages:
-
Pre-validated Bioactivity: The pyrazole-pyrimidine core is a known hinge-binding motif for many protein kinases.[5]
-
Tunable Physicochemical Properties: Its small size and polarity are within the desirable range for fragments.
-
A "Poised" Chemical Handle: The reactive 4-chloro substituent provides a specific and reliable vector for synthetic elaboration, allowing for systematic exploration of structure-activity relationships (SAR).[6]
This guide will use the hypothetical targeting of Pim-1 kinase , a serine/threonine kinase implicated in various cancers, as a case study to illustrate the practical application of this fragment.[7][8]
Profile of the Fragment: this compound
This section details the essential characteristics of the title fragment, confirming its suitability for FBDD campaigns.
Physicochemical Properties
A successful fragment must adhere to the "Rule of Three" to ensure it has favorable properties for binding and subsequent optimization.[9] The properties of this compound align well with these principles.
| Property | Value | Source | Rule of Three Guideline |
| CAS Number | 957035-38-0 | [10] | N/A |
| Molecular Formula | C₈H₇ClN₄ | [10] | N/A |
| Molecular Weight | 194.6 g/mol | [10] | ≤ 300 Da |
| XLogP3 | ~1.5 - 2.0 (estimated) | N/A | ≤ 3 |
| Hydrogen Bond Donors | 0 | Calculated | ≤ 3 |
| Hydrogen Bond Acceptors | 4 | Calculated | ≤ 3 |
| Rotatable Bonds | 1 | Calculated | ≤ 3 |
Note: While the number of hydrogen bond acceptors is four, the overall profile is still highly favorable for a fragment, and this feature can be refined during optimization.
Proposed Synthesis
The fragment is synthetically accessible. A plausible and efficient synthesis can be achieved through a two-step process starting from commercially available 2,4-dichloro-6-methylpyrimidine.[2][11]
Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
The key intermediate, 2,4-dichloro-6-methylpyrimidine, can be prepared from 6-methyluracil by reaction with a chlorinating agent like phosphoryl chloride (POCl₃).[11]
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
2,4-Dichloro-6-methylpyrimidine possesses two chlorine atoms at electronically distinct positions (C2 and C4). The C4 position is generally more activated towards nucleophilic attack.[12] Therefore, reacting this intermediate with pyrazole under basic conditions is expected to yield the desired product, this compound, with high regioselectivity.
Caption: Proposed two-step synthesis of the title fragment.
Primary Screening and Hit Validation Protocols
The initial phase of an FBDD campaign involves screening a fragment library to identify binders to the target protein. Due to the low affinity of fragments, highly sensitive biophysical techniques are required.[13] This section provides detailed protocols for three orthogonal methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.
Protocol: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in mass on a sensor surface in real-time, making it ideal for high-throughput fragment screening.[6][13]
Objective: To identify fragments that bind to the immobilized target protein (e.g., Pim-1 Kinase).
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NLC)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified, high-purity Pim-1 kinase (>95%)
-
Fragment library including this compound, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20), matched with 5% DMSO.
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a flow cell with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject Pim-1 kinase (at ~20 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (~8000-10000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract nonspecific binding.
-
-
Fragment Screening:
-
Prepare fragment plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM with 5% DMSO.
-
Perform single-concentration injections of each fragment over the target and reference flow cells. A typical injection would be for 60 seconds at a flow rate of 30 µL/min, followed by a 120-second dissociation phase.
-
Include buffer-only (blank) injections periodically for double-referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injection signal.
-
Identify "hits" as fragments that produce a response significantly above the background noise.
-
Prioritize hits based on their response level and ligand efficiency (LE), calculated as: LE = (ΔG / HA), where ΔG is the binding free energy and HA is the number of heavy atoms.[13]
-
Protocol: Hit Validation by Saturation Transfer Difference (STD) NMR
STD-NMR is a ligand-observed NMR technique that is highly effective for validating hits from primary screens and confirming direct binding.[14][15]
Objective: To confirm the binding of SPR hits to Pim-1 kinase in solution.
Materials:
-
NMR spectrometer (≥500 MHz) with a cryoprobe.
-
Pim-1 kinase solution in a deuterated NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, 150 mM NaCl).
-
Fragment hits identified from the SPR screen.
Procedure:
-
Sample Preparation:
-
Prepare a sample containing 10-20 µM of Pim-1 kinase and 500 µM of the fragment hit in the NMR buffer.
-
Prepare a control sample containing only the fragment at 500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum of the control sample to identify fragment resonances.
-
Set up the STD experiment on the protein-fragment sample. This involves acquiring two spectra in an interleaved fashion:
-
On-resonance spectrum: Selectively saturate a region where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).
-
-
Use a saturation time of 2 seconds and a total of 128 or 256 scans for good signal-to-noise.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein.
-
The presence of signals in the STD spectrum confirms that the fragment is a true binder. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Protocol: Structural Characterization by X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution. This structural information is critical for guiding the hit-to-lead optimization process.[16][17]
Objective: To determine the co-crystal structure of Pim-1 kinase in complex with this compound.
Procedure:
-
Crystal Soaking:
-
Grow apo-crystals of Pim-1 kinase to a suitable size (0.1-0.3 mm) using vapor diffusion (hanging or sitting drop).[9]
-
Prepare a soaking solution by adding the fragment from a concentrated DMSO stock to the crystal mother liquor to a final concentration of 10-20 mM. The final DMSO concentration should be kept below 10% if possible to avoid crystal damage.
-
Transfer an apo-crystal into a drop of the soaking solution and incubate for 2-24 hours.
-
-
Cryo-protection and Crystal Mounting:
-
Prepare a cryo-protectant solution, typically the mother liquor supplemented with 20-25% glycerol or ethylene glycol. It is crucial to add the fragment at the same concentration to the cryo-solution to prevent it from washing out.
-
Briefly move the soaked crystal through the cryo-protectant solution (a few seconds is often sufficient).[1]
-
Using a mounting loop, scoop the crystal and flash-cool it by plunging it directly into liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data using software like XDS or MOSFLM.
-
Determine the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate difference electron density maps (Fo-Fc). Unambiguous, positive density in the map corresponding to the shape of the fragment confirms its binding and reveals its specific orientation and interactions within the binding site.[4]
-
Caption: A typical workflow for FBDD screening and hit validation.
Hit-to-Lead Optimization: A Case Study with Pim-1 Kinase
Once the binding mode of this compound is confirmed, the "fragment growing" strategy can be employed. This involves synthetically modifying the fragment to extend into adjacent pockets of the binding site, thereby increasing affinity and selectivity. The 4-chloro position is the ideal vector for this elaboration.
Let's assume crystallography reveals that the pyrazole-pyrimidine core occupies the ATP-binding site of Pim-1, making canonical hinge-binding interactions, and the chlorine atom at the C4 position points towards a solvent-exposed region near a shallow hydrophobic pocket.
Strategy 1: Suzuki Coupling to Explore Aryl Substitutions
The Suzuki coupling is a robust palladium-catalyzed cross-coupling reaction ideal for attaching aryl or heteroaryl groups to the pyrimidine core, allowing exploration of the nearby hydrophobic pocket.[11]
Objective: To synthesize a small library of C4-aryl pyrimidines to probe for beneficial interactions.
General Protocol:
-
Reaction Setup: To a microwave vial, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent and Reaction: Add a solvent mixture, such as 1,4-dioxane/water (4:1).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.
-
Workup and Purification: After cooling, dilute the reaction with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the desired C4-arylated product.
Example Library and Expected SAR:
| R-Group (Arylboronic acid) | Rationale | Expected Outcome |
| Phenyl | Baseline substitution to establish potency. | Modest increase in affinity. |
| 4-Methoxyphenyl | Probes for polar interactions at the pocket periphery. | Potential for improved affinity if H-bond acceptor is favorable. |
| 3-Aminophenyl | Introduces a vector for further growth or H-bonding. | May increase affinity and provides a handle for further chemistry. |
| 2-Thienyl | A smaller heteroaromatic ring to probe pocket size. | May reveal preference for smaller, more compact groups. |
Strategy 2: Buchwald-Hartwig Amination for Diverse Functionality
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C4 position, enabling the formation of key hydrogen bonds and the modulation of physicochemical properties.[4]
Objective: To synthesize a library of C4-amino pyrimidines to form new interactions and improve properties like solubility.
General Protocol:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon), combine this compound (1 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., XPhos, 0.05 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent and Reaction: Add an anhydrous solvent such as toluene or dioxane.
-
Heating: Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction, quench with saturated aq. NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify by flash chromatography.
Caption: Hit-to-lead optimization via the "fragment growing" strategy.
Conclusion
This compound represents a highly valuable and synthetically tractable fragment for FBDD campaigns. Its privileged pyrazole-pyrimidine core makes it an excellent starting point for targeting protein families such as kinases, while the strategically positioned chlorine atom provides a versatile handle for rapid and rational hit-to-lead optimization. The protocols and strategies outlined in this guide demonstrate a clear path from initial hit identification using sensitive biophysical techniques to the generation of potent lead compounds through established medicinal chemistry reactions. By integrating structural biology with targeted synthesis, researchers can effectively leverage this fragment to accelerate the discovery of novel therapeutics.
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ResearchGate. (2017). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Available at: [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]
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Creative Biostructure. (n.d.). Fragment-to-Lead. Available at: [Link]
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Janin, Y. L. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine in Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Pyrazolylpyrimidine Scaffold
The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. Molecules incorporating this heterocyclic system have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic placement of a chloro-substituent at the 4-position of the pyrimidine ring offers a versatile chemical handle for the systematic introduction of a diverse array of functional groups. This amenability to chemical modification makes 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine an exceptionally valuable starting material for the construction of compound libraries aimed at comprehensive Structure-Activity Relationship (SAR) studies.
The electron-deficient nature of the pyrimidine ring, further activated by the electronegative chlorine atom, renders the C4-position highly susceptible to nucleophilic attack and transition-metal catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this key intermediate. We will delve into the rationale behind various synthetic strategies and provide robust, field-proven protocols for its modification, enabling a thorough exploration of the chemical space around this promising scaffold.
Strategic Derivatization Pathways for SAR Exploration
The derivatization of this compound can be systematically approached through three principal reaction classes, each offering a unique avenue for introducing molecular diversity. The choice of a particular pathway is dictated by the desired functionalities to be incorporated and the specific research questions being addressed in the SAR campaign.
Caption: Strategic derivatization pathways for this compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The inherent electron deficiency of the pyrimidine ring facilitates direct nucleophilic aromatic substitution (SNAr) at the C4-position. This is often the most direct and atom-economical method for introducing nitrogen, oxygen, and sulfur-based nucleophiles.
Rationale and Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group. The rate of this reaction is highly dependent on the nucleophilicity of the incoming nucleophile and the reaction conditions. For less reactive nucleophiles, the addition of a non-nucleophilic base is often necessary to facilitate the reaction, and in some cases, heating may be required.[5][6][7]
Protocol: General Procedure for SNAr with Amines
This protocol provides a general method for the synthesis of 4-amino-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 - 2.0 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add the desired amine (1.2 - 2.0 eq) and DIPEA or TEA (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 80-120 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 4-amino-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine derivative.
Note: For less nucleophilic amines, such as anilines, higher temperatures and longer reaction times may be necessary. The use of a sealed tube or microwave reactor can significantly accelerate these reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon and a wider range of nitrogen-based substituents, palladium-catalyzed cross-coupling reactions are indispensable tools.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling the 4-chloropyrimidine with an organoboron reagent, typically a boronic acid or its ester. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for probing interactions with aromatic binding pockets in biological targets.[8][9][10][11][12]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.1 - 1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 - 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (and water if required by the base).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | 1,4-Dioxane | 90-100 | 60-90% |
| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100-110 | 70-95% |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 75-98% |
Note: The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific boronic acid used and should be optimized accordingly.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful alternative to SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or when SNAr conditions lead to side reactions. This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple the chloropyrimidine with a wide range of primary and secondary amines, including anilines and heterocylic amines.[13][14][15][16][17]
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps.[13][14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite®, washing with ethyl acetate.
-
Carefully quench the filtrate with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Precatalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 70-95% |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | 65-90% |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 90-100 | 60-85% |
Note: The reaction is sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial for success. The choice of ligand and base is highly dependent on the amine substrate.
Conclusion: Enabling Comprehensive SAR Exploration
The derivatization of this compound via nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provides a powerful and versatile platform for comprehensive SAR studies. The protocols outlined in this application note serve as a robust starting point for the synthesis of diverse libraries of novel pyrazolylpyrimidine derivatives. By systematically exploring the effects of various substituents at the C4-position, researchers can elucidate key structure-activity relationships, leading to the identification of potent and selective modulators of biological targets. The strategic application of these synthetic methodologies will undoubtedly accelerate the discovery and development of new therapeutic agents.
References
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
-
Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. (URL: [Link])
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (URL: [Link])
-
Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors. (URL: [Link])
-
Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (URL: [Link])
-
Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5- a ]pyrimidines. (URL: [Link])
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (URL: [Link])
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (URL: [Link])
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (URL: [Link])
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (URL: [Link])
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (URL: [Link])
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (URL: [Link])
-
(PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (URL: [Link])
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (URL: [Link])
-
Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])
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- 3. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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The Synthetic Versatility of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine: A Guide for Chemical Scaffolding in Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine core is a cornerstone in the architecture of a vast array of biologically active molecules, including numerous approved pharmaceuticals.[1] Its nitrogen-rich, electron-deficient nature makes it a versatile scaffold, amenable to a variety of chemical transformations.[1] The introduction of a pyrazole moiety further enhances its drug-like properties, as pyrazoles themselves are prevalent in compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[2][3] This guide focuses on the utility of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine as a key chemical intermediate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis and application in the construction of complex molecular architectures, particularly in the pursuit of novel therapeutics.
While specific literature on this exact isomer is limited, its synthesis and reactivity can be confidently predicted based on the well-established chemistry of its constituent parts. This document will therefore present a proposed synthetic route and detail its subsequent derivatization through key cross-coupling and substitution reactions, providing robust, adaptable protocols for laboratory application.
Physicochemical Properties and Handling
| Property | Estimated Value/Information | Rationale |
| Molecular Formula | C₈H₇ClN₄ | Based on chemical structure |
| Molecular Weight | 194.62 g/mol | Calculated from the molecular formula |
| Physical State | Likely a solid at room temperature | Typical for similar substituted pyrimidines |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF); sparingly soluble in water | The aromatic and halogenated nature suggests hydrophobicity |
| Storage | Store in a cool, dry place under an inert atmosphere | To prevent hydrolysis of the chloro group and potential degradation |
Proposed Synthesis of this compound
The most logical and efficient synthesis of the title compound commences with the commercially available precursor, 2-methyl-4,6-dichloropyrimidine. The subsequent reaction is a nucleophilic aromatic substitution (SNAr) with pyrazole.
The pyrimidine ring is electron-deficient, particularly at the 2-, 4-, and 6-positions, making it susceptible to nucleophilic attack.[1] In 2-methyl-4,6-dichloropyrimidine, the two chlorine atoms are reactive leaving groups. The reaction with pyrazole is expected to proceed via a Meisenheimer-like intermediate.[4]
Reaction Scheme:
Caption: Proposed synthetic route to the title compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via nucleophilic aromatic substitution.
Materials:
-
2-methyl-4,6-dichloropyrimidine
-
Pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add pyrazole (1.0-1.2 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Rationale for Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion in situ without causing hydrolysis of the chloropyrimidine.
-
Solvent (DMF): A polar aprotic solvent is ideal for SNAr reactions as it can dissolve the reactants and stabilize the charged Meisenheimer intermediate.[4]
-
Temperature: Heating is typically required to overcome the activation energy for the nucleophilic attack on the aromatic ring.
Application as a Chemical Intermediate: Gateway to Diverse Scaffolds
The true utility of this compound lies in the reactivity of its C4-chloro substituent. This position is primed for a variety of transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The primary reactions of interest are palladium-catalyzed cross-coupling reactions and further nucleophilic aromatic substitutions.
Caption: Key reactions for derivatizing the title intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the C4 position.[5]
Objective: To couple an aryl or heteroaryl boronic acid with the title compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.10 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by flash chromatography.
Rationale for Experimental Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand can significantly impact reaction efficiency.
-
Base: Required for the transmetalation step, activating the boronic acid.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
Protocol 3: Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position.
Objective: To synthesize 4-amino-pyrimidine derivatives from the title compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
To a reaction vessel, add the palladium catalyst and the phosphine ligand.
-
Add the base, this compound (1.0 eq), and the amine (1.1-1.5 eq).
-
Purge the vessel with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash chromatography.
Rationale for Experimental Choices:
-
Catalyst/Ligand System: The combination of a palladium source and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle of C-N bond formation.
-
Strong Base (e.g., NaOtBu): Often required to deprotonate the amine and facilitate the catalytic cycle.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro group can also be displaced by other nucleophiles, such as alkoxides or thiolates, providing access to ethers and thioethers.[6]
Objective: To displace the chloro group with an oxygen or sulfur nucleophile.
Materials:
-
This compound
-
Alcohol or thiol
-
Strong base (e.g., NaH, K₂CO₃)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the alcohol or thiol (1.1-1.5 eq) in an anhydrous solvent, add the base (1.1-1.5 eq) at 0 °C.
-
Stir for 15-30 minutes to form the corresponding alkoxide or thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify by flash chromatography.
Rationale for Experimental Choices:
-
Base (NaH or K₂CO₃): A strong base is needed to deprotonate the alcohol or thiol, generating a potent nucleophile for the SNAr reaction.
-
Anhydrous Conditions: Necessary when using reactive bases like NaH to prevent quenching by water.
Conclusion
This compound represents a highly valuable, albeit under-documented, chemical intermediate. Its proposed synthesis is straightforward, and the strategic positioning of the chloro group at the C4 position opens a gateway for extensive chemical diversification. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers to utilize this versatile scaffold in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. The combination of the pyrimidine and pyrazole moieties within this single, reactive building block makes it an attractive starting point for exploring new chemical space.
References
-
Kantyka, J. et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. Available at: [Link]
-
Kantyka, J. et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]
-
Mishra, A. et al. (2025). Chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 14(9). Available at: [Link]
-
Kotaiah, S. et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339. Available at: [Link]
-
Saini, P. et al. (2022). 4 - World Journal of Pharmaceutical Research. World Journal of Pharmaceutical Research. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
-
PubMed. (2001). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem, 3(6), 604-11. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Boruah, P. R. et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Welcome to the technical support guide for the synthesis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve consistent, high-quality results.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, pyrazole, acting as a nucleophile, displaces one of the chlorine atoms on the 4,6-dichloro-2-methylpyrimidine ring.
The reactivity of chloro-substituted pyrimidines generally follows the order C4(6) > C2 > C5.[1] For the starting material, 4,6-dichloro-2-methylpyrimidine, the C4 and C6 positions are electronically equivalent, making them the primary sites for nucleophilic attack. The key to a successful synthesis is achieving selective mono-substitution.
The reaction proceeds via a two-step addition-elimination mechanism. First, the pyrazolate anion (formed by deprotonating pyrazole with a base) attacks the electron-deficient C6 (or C4) position of the pyrimidine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and the nitrogen atoms. In the second, typically faster step, the chloride leaving group is expelled, restoring aromaticity and yielding the final product.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| 4,6-dichloro-2-methylpyrimidine | 163.01 | 63-65 | - | Irritant. Store in a dry place. |
| 1H-Pyrazole | 68.08 | 67-70 | 186-188 | Harmful if swallowed. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 891 | - | Anhydrous grade recommended. |
| N,N-Dimethylformamide (DMF) | 73.09 | -61 | 153 | Anhydrous grade is essential. |
Step-by-Step Procedure
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4,6-dichloro-2-methylpyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) followed by 1H-pyrazole (1.05 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting pyrimidine.
-
Reaction: Place the flask under a positive pressure of nitrogen. Begin stirring and heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into cold water (10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Section 3: Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis.
Question 1: My reaction shows very low conversion or fails to proceed. What are the likely causes?
-
Answer: This is a common issue that can often be traced back to one of three areas: reagent quality, base strength, or reaction temperature.
-
Reagent & Solvent Quality: The SNAr reaction is highly sensitive to moisture, especially when using strong bases. Ensure your DMF is anhydrous. The use of wet solvent can quench the pyrazolate anion, halting the reaction. Verify the purity of your 4,6-dichloro-2-methylpyrimidine, as impurities can inhibit the reaction.
-
Base Ineffectiveness: Potassium carbonate is a reliable but relatively mild base. If your reaction is sluggish, the deprotonation of pyrazole may be the rate-limiting step. Consider switching to a stronger base like Cesium Carbonate (Cs₂CO₃), which has greater solubility in organic solvents, or, for a much faster reaction, Sodium Hydride (NaH). If using NaH, you must pre-treat the pyrazole with NaH in DMF at 0 °C before adding the dichloropyrimidine.
-
Insufficient Temperature: While 80-90 °C is a good starting point, some batches of reagents may require more thermal energy to overcome the activation barrier. You can incrementally increase the temperature to 100-110 °C, but monitor carefully for the formation of side products.
-
Question 2: My reaction works, but I get a significant amount of the di-substituted by-product. How can I improve selectivity?
-
Answer: The formation of 4,6-bis(1H-pyrazol-1-yl)-2-methylpyrimidine occurs when the desired mono-substituted product reacts with a second molecule of pyrazole. This is a competing reaction that can be suppressed.
-
Control Stoichiometry: Ensure you are not using a large excess of pyrazole. Using 1.0 to 1.05 equivalents is critical. An excess of the nucleophile will drive the reaction towards di-substitution, especially at higher temperatures and longer reaction times.
-
Lower the Temperature: The activation energy for the second substitution is often higher than the first. Running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period can significantly favor mono-substitution.
-
Slow Addition: If the problem persists, consider a slow addition of a pyrazole/base solution to the heated solution of the dichloropyrimidine. This keeps the instantaneous concentration of the nucleophile low, favoring the initial reaction over the follow-up reaction.
-
Question 3: I've formed the product, but purification is difficult. The product co-elutes with an impurity during column chromatography.
-
Answer: Purification challenges often arise from side-products with similar polarity to the desired compound. The most likely impurity is the regioisomer, 6-Chloro-2-methyl-4-(1H-pyrazol-1-yl)pyrimidine. While the C4 and C6 positions are electronically identical in the starting material, subtle steric or crystalline packing effects can sometimes lead to mixtures.
-
Optimize Chromatography: Experiment with different solvent systems. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order. Using a high-performance silica or a different stationary phase (like alumina) may also improve separation.
-
Recrystallization: If you can isolate a semi-pure solid, recrystallization is an excellent method for removing small amounts of isomers. Test various solvents like isopropanol, ethanol, or ethyl acetate/hexane mixtures to find one that provides good differential solubility.
-
Confirm Isomer Identity: Before extensive purification optimization, confirm the identity of the impurity by 2D NMR techniques (like NOESY) to establish spatial relationships between the pyrazole protons and the pyrimidine methyl group. The reaction of 2,4-dichloropyrimidines can sometimes yield mixtures of C2 and C4 substituted products, though C4/C6 is more common. [2][3]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is an inert (Nitrogen/Argon) atmosphere necessary?
-
A: To prevent moisture from entering the reaction, which can inhibit the base and react with the starting materials. It also prevents potential side reactions with oxygen at elevated temperatures.
-
-
Q: How do I best monitor the reaction by TLC?
-
A: Use a 3:1 Hexane:Ethyl Acetate mobile phase. The starting dichloropyrimidine will be less polar (higher Rf) than the pyrazole-substituted product. The di-substituted product will be the most polar (lowest Rf). Spot the starting material, pyrazole, and the reaction mixture on the same plate for easy comparison.
-
-
Q: What are the primary safety concerns?
-
A: 4,6-dichloro-2-methylpyrimidine is an irritant. DMF is a reproductive toxin and is readily absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q: Can I use a different base, such as triethylamine (TEA) or DIPEA?
-
A: Organic amine bases are generally not strong enough to efficiently deprotonate pyrazole for this SNAr reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, or hydrides (NaH) are required to generate a sufficient concentration of the highly nucleophilic pyrazolate anion.
-
References
- Vertex.AI. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- ResearchGate. (n.d.). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl....
- Heteroletters. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE.
- Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Bunker, K. D., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1448. Retrieved from [Link]
Sources
Side reactions in the synthesis of pyrazolylpyrimidines from chloropyrimidines
Introduction
Welcome to the technical support guide for the synthesis of pyrazolylpyrimidines from chloropyrimidine precursors. This family of heterocyclic compounds forms the backbone of numerous therapeutic agents, making their efficient and clean synthesis a critical task for researchers in medicinal chemistry and drug development. The most common synthetic route, a nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed cross-coupling, is powerful but often plagued by side reactions that can complicate purification, reduce yields, and lead to ambiguous results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but also the underlying mechanistic rationale to empower you to diagnose and resolve issues in your own experiments.
Troubleshooting Guide & FAQs
Q1: I'm getting a mixture of two isomers that are difficult to separate. What's happening and how can I improve the regioselectivity?
A1: This is the most common challenge and arises from the reaction of the chloropyrimidine at the two different nitrogen atoms of the pyrazole ring, leading to N1 and N2 regioisomers.
The pyrazole ring has two nucleophilic nitrogens. For an unsymmetrical pyrazole (e.g., 3-methylpyrazole), reaction with a chloropyrimidine can produce two different constitutional isomers. The ratio of these isomers is determined by a delicate balance of electronic and steric factors.
Underlying Causality:
-
Steric Hindrance: The N1 position (adjacent to the substituent on the pyrazole ring) is more sterically hindered than the N2 position. Therefore, bulky substituents on the pyrazole ring will strongly favor substitution at the less hindered N2 nitrogen. Conversely, for pyrazoles with small substituents, a mixture is more likely.[1][2]
-
Electronic Effects: The electronic nature of the pyrimidine and the pyrazole substituents can influence the nucleophilicity of the respective nitrogen atoms. However, sterics often play a more dominant and predictable role.
-
Reaction Conditions: The choice of base and solvent system is critical. The base generates the pyrazolate anion, and the counter-ion (e.g., K+, Na+, Cs+) and its solvation shell can influence the steric environment around the nucleophilic nitrogens, thereby altering the isomeric ratio.
Troubleshooting Steps:
-
Modify the Base: A weaker base (e.g., K₂CO₃, Cs₂CO₃) is often preferred over strong bases (e.g., NaH, KOtBu). Strong bases fully deprotonate the pyrazole, leading to the "free" anion which can be less selective. Weaker bases establish an equilibrium, and the reaction may proceed via the neutral pyrazole, which can exhibit different selectivity.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are standard. Changing the solvent can alter the solvation of the pyrazolate-cation pair and influence the steric accessibility of the N1/N2 positions.
-
Temperature Control: Lowering the reaction temperature can often increase the kinetic selectivity, favoring the formation of one isomer over the other. Start at room temperature if you are running the reaction hot, or consider cooling to 0 °C.
-
Protecting Groups: For challenging cases, consider a protecting group strategy. If you can selectively protect one nitrogen of the pyrazole, perform the coupling, and then deprotect, you can achieve complete regiocontrol. This adds steps but guarantees the desired isomer.
Diagram 1: Regioselectivity in Pyrazole Arylation
Caption: Competing reaction pathways leading to N1 and N2 isomers.
Q2: I'm using a dichloropyrimidine and getting a significant amount of disubstituted product. How can I favor monosubstitution?
A2: This issue stems from the high reactivity of the pyrimidine ring, especially when multiple chloro-substituents are present. The key is to control stoichiometry and reaction conditions carefully.
Underlying Causality:
-
Relative Reactivity of Chloro Positions: In dichloropyrimidines (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine), the chloro groups at the C4 and C6 positions are generally much more reactive towards nucleophilic aromatic substitution (SNAr) than a chloro group at the C2 position.[3] This is due to the stronger electron-withdrawing effect of the ring nitrogens at the C4/C6 positions.
-
Activation by the First Substitution: Once the first pyrazole is attached to the pyrimidine ring, it can electronically influence the reactivity of the remaining chlorine atom. This effect can either be activating or deactivating, but often the reaction conditions are harsh enough to drive the second substitution regardless.
Troubleshooting Steps:
-
Stoichiometry is Key: Use a slight excess, but no more than 1.0-1.1 equivalents, of the pyrazole nucleophile. Using a large excess will inevitably drive the reaction towards disubstitution.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature or even 0 °C is sufficient for the first, more facile substitution.
-
Slow Addition: Add the pyrazole (or the base if the pyrazole is pre-mixed) slowly to the solution of the dichloropyrimidine. This keeps the instantaneous concentration of the nucleophile low, favoring the monosubstituted product.
-
Monitor Carefully: Track the reaction progress by TLC or LC-MS. Stop the reaction as soon as the dichloropyrimidine starting material is consumed and before significant amounts of the disubstituted product appear.
Diagram 2: SNAr Reactivity on Dichloropyrimidine
Caption: Kinetic control is needed to favor monosubstitution.
Q3: My mass spec shows a product with a mass corresponding to the replacement of -Cl with -OH, and my starting material is disappearing. What is this side product?
A3: You are observing hydrolysis of the chloropyrimidine starting material.
Underlying Causality:
Chloropyrimidines are electrophilic and can react with water, especially under basic conditions, to form the corresponding hydroxypyrimidine (or its pyrimidone tautomer).[4][5] This is a competing SNAr reaction where water or hydroxide acts as the nucleophile.
-
Source of Water: The water can come from solvents that are not rigorously dried, bases that are hygroscopic (e.g., K₂CO₃), or the atmosphere if the reaction is not run under an inert gas (N₂ or Ar).
-
Basic Conditions: The presence of a base generates hydroxide ions (OH⁻), which are potent nucleophiles and will accelerate the rate of hydrolysis.[6][7]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry solid reagents (e.g., K₂CO₃) in an oven before use.
-
Assemble your glassware hot from the oven (after cooling under vacuum or in a desiccator) to remove adsorbed water.
-
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction.
-
Choice of Base: If hydrolysis is persistent, consider using a non-hydroxide generating base, such as a tertiary amine (e.g., DIPEA) or a stronger, non-nucleophilic base like NaH or LiHMDS in a strictly anhydrous setup.
Q4: My reaction is sluggish and gives a low yield. Should I switch from SNAr to a palladium-catalyzed coupling?
A4: This is an excellent strategic question. Switching to a Buchwald-Hartwig amination is a valid approach for less reactive systems, but it comes with its own set of challenges. [8][9]
Comparison of SNAr vs. Buchwald-Hartwig Amination
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Cross-Coupling |
| Mechanism | Two-step addition-elimination. Requires electron-withdrawing groups on the pyrimidine. | Palladium-catalyzed oxidative addition / reductive elimination cycle.[9] |
| Substrate Scope | Best for electron-deficient chloropyrimidines (e.g., with nitro or additional chloro groups).[10] | Broader scope; works well for less activated and even electron-rich aryl chlorides.[11][12] |
| Common Issues | Regioselectivity, hydrolysis, requires relatively high temperatures for unactivated systems. | Catalyst poisoning, ligand screening required, potential for homocoupling side reactions. |
| Reagents | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO). | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, tBuXPhos), Base (e.g., KOtBu, Cs₂CO₃). |
When to Switch:
-
Switch to Buchwald-Hartwig if: Your chloropyrimidine is electron-neutral or electron-rich and shows no reactivity under thermal SNAr conditions even at high temperatures (>120 °C).
-
Optimize SNAr if: You are seeing some product formation but the conversion is low. Before switching, try screening stronger bases (e.g., NaH), higher temperatures (up to 150 °C in a sealed tube), or using microwave irradiation to accelerate the reaction.
Q5: I see a high molecular weight byproduct in my LC-MS that corresponds to a dimer of my pyrazole. What is causing this?
A5: You are likely observing oxidative homocoupling of your pyrazole nucleophile, which can sometimes be promoted by conditions used for C-N bond formation.
Underlying Causality:
-
Palladium-Catalyzed Reactions: This side reaction is more common in palladium-catalyzed systems. The palladium catalyst can potentially mediate the oxidative coupling of two pyrazole molecules to form a bipyrazole.[13][14][15]
-
Air/Oxidants: The presence of atmospheric oxygen can facilitate this oxidative pathway. While some catalytic cycles require an oxidant, excess oxygen can favor homocoupling of the nucleophile.
Troubleshooting Steps:
-
Degas Your Reaction Mixture: If using a Pd-catalyzed method, ensure you thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles) before adding the catalyst.
-
Optimize Catalyst and Ligand: Some palladium-ligand combinations are more prone to side reactions than others. Screening different ligands may be necessary to find a system that favors the desired cross-coupling over homocoupling.
-
Check Reagent Purity: Impurities in your starting materials could potentially act as unwanted oxidants.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for SNAr Synthesis of a Monosubstituted Pyrazolylpyrimidine
This protocol is a starting point and should be optimized for your specific substrates.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add the dichloropyrimidine (1.0 eq). Add anhydrous DMF (or DMSO) to create a ~0.2 M solution.
-
Nucleophile and Base: In a separate vial, dissolve the pyrazole (1.05 eq) in a small amount of anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Setup: Add the pyrazole/base slurry to the stirred solution of the dichloropyrimidine at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress every 1-2 hours by TLC or LC-MS, checking for the consumption of the dichloropyrimidine.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3x).
-
Purification: Collect the solid precipitate by filtration and wash with water and a small amount of cold diethyl ether. If extraction was performed, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
References
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Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). ARKIVOC. [Link]
-
Cimino, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
-
Buchwald-Hartwig coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Dodge, J. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
El-Gamal, M. I., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports. [Link]
-
Loh, J. Y., & Lee, J. J. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. [Link]
-
The investigations of the methods for the reduction of chloroyrimidines. (1956). Oregon State University. [Link]
-
Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. (2023). ResearchGate. [Link]
-
Abdelgawad, M. A., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020). MDPI. [Link]
-
Tanimoto, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
Bagley, M. C., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synlett. [Link]
-
N-arylation of 3-alkoxypyrazoles, the case of the pyridines. (2015). Institut Pasteur. [Link]
- Process for the preparation of chloropyrimidines. (1996).
-
Cluff, K. J., et al. (2015). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the. Chemical Communications. [Link]
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole-4-carbonitrile. (2018). ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2019). ResearchGate. [Link]
-
Torres-García, P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]
-
Quiroga, J., et al. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). Chemistry – An Asian Journal. [Link]
-
Optimization of the pyrimidine synthesis. a. (2019). ResearchGate. [Link]
-
Owa, T., et al. (2002). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. II. Optimization of the phenylpiperazine moiety of 1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Tanimoto, H., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
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Technical Support Center: Purification Challenges for Chlorinated Heterocyclic Compounds
Introduction
Welcome to the Technical Support Center for the purification of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often complex molecules. The presence of chlorine atoms on a heterocyclic scaffold can significantly alter a molecule's physicochemical properties, such as polarity, solubility, and stability, presenting unique purification hurdles.[1][2] Increased lipophilicity and altered electron distribution due to the chlorine substituent can lead to unexpected chromatographic behavior and difficulties in crystallization.[1][2][3]
This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of chlorinated heterocyclic compounds. Our goal is to equip you with the knowledge to diagnose problems, develop robust purification methods, and ensure the integrity of your compounds.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of chlorinated heterocyclic compounds. Each guide explains the potential causes and offers step-by-step protocols to resolve the issue.
A. Chromatography Troubleshooting
Issue 1: Poor Separation or Co-elution of Isomers/Impurities in HPLC
Causality: Chlorinated heterocyclic compounds, particularly positional isomers, often exhibit very similar polarities, making their separation by normal or reversed-phase chromatography challenging. The electron-withdrawing nature of chlorine can lead to subtle differences in dipole moments and interactions with the stationary phase that require highly optimized conditions to exploit.[4] Furthermore, common synthetic by-products may include starting materials, reagents, or products of side-reactions that are structurally very similar to the target compound.[5][6]
Troubleshooting Protocol:
-
Methodical Mobile Phase Optimization:
-
Solvent Screening: If using a standard eluent system (e.g., Hexane/Ethyl Acetate or Acetonitrile/Water) yields poor resolution, systematically screen alternative solvents. For normal phase, consider dichloromethane, methyl tert-butyl ether (MTBE), or small percentages of methanol. For reversed-phase, explore methanol versus acetonitrile as the organic modifier, as they offer different selectivities.[7]
-
Modifier Addition: For basic heterocyclic compounds that may interact strongly with acidic silanols on the silica surface causing peak tailing, add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[7] For acidic compounds, a small amount of acetic or formic acid can improve peak shape.
-
Gradient Optimization: If an isocratic method is insufficient, develop a shallow gradient. A shallow gradient increases the separation window between closely eluting peaks.[8]
-
-
Stationary Phase Selection:
-
Alternative Phases: If a standard C18 column is not providing adequate separation, consider other stationary phases. A C30 column can offer better shape selectivity for structurally similar compounds.[9] Phenyl-hexyl phases can provide alternative selectivity through π-π interactions. For highly polar compounds, consider polar-embedded phases or Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Chiral Separations: For enantiomeric mixtures, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for a wide range of compounds, including chlorinated heterocycles.[10][11][12]
-
-
Temperature and Flow Rate Adjustment:
-
Temperature Optimization: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and promoting stronger interactions with the stationary phase. Conversely, increasing the temperature can improve efficiency and reduce analysis time, but may decrease resolution.[8]
-
Flow Rate Reduction: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.[13]
-
Workflow for Optimizing HPLC Separation of Chlorinated Heterocycles
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
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- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
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- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updating a chiral separation strategy for non-acidic drugs with capillary electrochromatography applicable for both chlorinated and non-chlorinated polysaccharide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Troubleshooting Purification Methods [sigmaaldrich.com]
Technical Support Center: Suzuki Coupling of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this specific transformation. The pyrimidine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered in the lab.
Understanding the Substrate: Key Characteristics
The substrate, this compound, presents a unique set of challenges and opportunities in Suzuki couplings. As a heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts. However, the electron-deficient nature of the pyrimidine ring enhances its reactivity compared to simple aryl chlorides.[1] The presence of two nitrogen atoms in the pyrimidine ring and the pyrazolyl moiety can also lead to catalyst inhibition through coordination with the palladium center.[2][3] A successful coupling strategy must therefore account for these electronic and steric factors.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the most likely causes?
Low or no yield in the Suzuki coupling of this substrate can often be traced back to a few critical factors. Let's break them down in a logical troubleshooting sequence.
1. Inefficient Catalyst System (Catalyst and Ligand)
-
The Problem: The choice of palladium source and, more importantly, the ligand is paramount for activating the C-Cl bond of the pyrimidine. Standard catalysts like Pd(PPh₃)₄ may not be effective enough for this less reactive chloride.[4]
-
The Rationale: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[5] Electron-rich and bulky phosphine ligands are known to accelerate this step and promote the overall catalytic cycle, especially for challenging substrates like heteroaryl chlorides.[6][7][8]
-
Solutions:
-
Catalyst/Ligand Selection: It is advisable to switch to a more active catalyst system. Consider using a pre-catalyst or generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices for this type of transformation.[3] N-heterocyclic carbenes (NHCs) can also be highly effective.[9]
-
2. Suboptimal Base Selection
-
The Problem: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst.[10][11] An inappropriate base can lead to a sluggish reaction or decomposition of the starting materials.
-
The Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.[9][10] The strength and solubility of the base can significantly impact the reaction kinetics.
-
Solutions:
-
Base Screening: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more effective.[3][12] Cs₂CO₃ is particularly useful for difficult couplings due to its high solubility in organic solvents.
-
3. Inappropriate Solvent Choice
-
The Problem: The solvent must be able to dissolve all reaction components, including the polar base and the organic substrates.[5] Poor solubility can lead to a heterogeneous mixture and slow reaction rates.
-
The Rationale: Solvent polarity can influence the rate of oxidative addition and the stability of the catalytic species.[13][14] Aprotic polar solvents are generally preferred for Suzuki couplings.
-
Solutions:
-
Solvent Systems: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Recommended Solvents: Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[15][12][16] For anhydrous conditions, DME or DMF can be considered, although DMF can sometimes lead to side reactions at high temperatures.
-
4. Reaction Temperature and Time
-
The Problem: Due to the lower reactivity of the chloro-pyrimidine, higher temperatures are generally required to drive the reaction to completion. Insufficient heating can result in a stalled reaction.
-
The Rationale: The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides, necessitating more thermal energy.
-
Solutions:
-
Temperature Optimization: A typical temperature range for this type of coupling is 80-120 °C.[12] Microwave-assisted heating can also be highly effective, often leading to shorter reaction times and improved yields.[15]
-
Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time.[17][18][19]
-
Logical Troubleshooting Workflow
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Research Portal [scholarscommons.fgcu.edu]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. vapourtec.com [vapourtec.com]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Pyrazolylpyrimidine Substrates
Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination with pyrazolylpyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful C-N bond-forming reaction for the synthesis of novel chemical entities. Pyrazolylpyrimidines, while valuable scaffolds in medicinal chemistry, present a unique set of challenges due to their electron-deficient nature and the presence of multiple nitrogen atoms that can interact with the palladium catalyst.[1][2]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing you with the rationale needed to logically troubleshoot and optimize your reactions.
Section 1: Common Reaction Failures & Initial Checks
This section addresses the most frequent issues encountered at the outset of an experiment, such as low or no conversion of starting materials.
Q1: My reaction shows low or no conversion. Where should I start my investigation?
Low or no conversion is a common but multifaceted problem. Before undertaking extensive optimization, it's crucial to verify the integrity of your reaction setup and reagents.
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[3] Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the entire process.
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are paramount. Trace water can hydrolyze the base and poison the catalyst. Use freshly distilled or commercially available anhydrous, degassed solvents. Ensure your amine and aryl halide are pure.
-
Catalyst Precursor Activation: If you are not using a pre-catalyst (e.g., a G3 or G4 palladacycle), the activation of your Pd(II) source (like Pd(OAc)₂) to the active Pd(0) species might be inefficient.[4][5] Pre-catalysts are often more reliable as they form the active LPd(0) catalyst more cleanly.[4]
Section 2: Substrate-Specific Challenges with Pyrazolylpyrimidines
The unique structure of pyrazolylpyrimidines introduces specific hurdles that must be addressed for successful amination.
Q2: I suspect my pyrazolylpyrimidine substrate is inhibiting the catalyst. How can I confirm this and what can I do?
Catalyst inhibition is a significant challenge with nitrogen-containing heterocycles.[2] The lone pairs on the pyrazole and pyrimidine nitrogens can coordinate strongly to the palladium center, leading to catalytically inactive species.
Potential Causes & Solutions:
-
Competitive Binding: The pyrazolylpyrimidine can act as a ligand, competing with your phosphine ligand and deactivating the catalyst.
-
N-H Acidity of Unsubstituted Pyrazole: If the pyrazole moiety of your substrate is unprotected (contains an N-H), its acidity can interfere with the reaction. More critically, this N-H can itself undergo arylation, leading to dimerization or polymerization.[8]
-
Solution: Protect the pyrazole nitrogen if it is not the intended reaction site. Common protecting groups like trityl (Tr) or benzyl (Bn) can be effective.[6]
-
Below is a diagram illustrating potential catalyst deactivation pathways with N-heterocyclic substrates.
Caption: Systematic Troubleshooting Workflow.
Section 4: Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination Screening Reaction:
This protocol provides a reliable starting point for optimizing your reaction.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrazolylpyrimidine (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). [4]2. Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine coupling partner (1.2 mmol).
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [3]
References
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349–5435. [Link]
-
ACS Publications. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
ACS Publications. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
MDPI. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
National Institutes of Health. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
National Institutes of Health. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
National Institutes of Health. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. [Link]
-
National Institutes of Health. (n.d.). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
ResearchGate. (n.d.). Unproductive substrates for the Buchwald–Hartwig cross-coupling reaction. [Link]
-
Wiley Online Library. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
National Institutes of Health. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
Sources
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- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine and Management of Reaction Byproducts
Welcome to the technical support guide for the synthesis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, particularly the formation and removal of process-related impurities.
Understanding the Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 4,6-dichloro-2-methylpyrimidine with 1H-pyrazole in the presence of a base.
The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles.[1][2] However, the two chlorine atoms on the pyrimidine ring are in electronically distinct environments, which can lead to a lack of complete regioselectivity during the substitution reaction. This is the primary origin of the most common and challenging byproduct.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I see two major spots on my TLC plate with very similar Rf values. What are they?
A1: You are likely observing the desired product, this compound, and its structural isomer, 6-Chloro-2-methyl-4-(1H-pyrazol-1-yl)pyrimidine. The formation of isomeric byproducts is a known challenge in the nucleophilic aromatic substitution on dichloropyrimidines.[3] The relative ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the base used.
Q2: Besides the isomeric byproduct, what other impurities should I be aware of?
A2: Other potential byproducts include:
-
Unreacted 4,6-dichloro-2-methylpyrimidine: This can occur if the reaction does not go to completion.
-
Di-substituted product (2-methyl-4,6-di(1H-pyrazol-1-yl)pyrimidine): This forms when both chlorine atoms are substituted by pyrazole. This is more likely if an excess of pyrazole and base is used, or if the reaction is run for an extended period at elevated temperatures.
-
Hydrolysis products: If there is water in your reaction mixture, the chloro group of either the starting material or the product can be hydrolyzed to a hydroxyl group, forming hydroxypyrimidine derivatives.
Q3: My yield of the desired product is consistently low. What can I do to improve it?
A3: Low yields in SNAr reactions can often be addressed by systematically evaluating your reaction parameters.[4] Consider the following:
-
Base: Ensure you are using a suitable, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) to neutralize the HCl generated during the reaction. The strength and solubility of the base can impact the reaction rate.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or acetonitrile are generally effective for SNAr reactions. Ensure your solvent is anhydrous to prevent hydrolysis.
-
Temperature: While heating can accelerate the reaction, it can also lead to the formation of more byproducts. Experiment with a temperature range (e.g., 60-100 °C) to find the optimal balance between reaction rate and selectivity.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of pyrazole (e.g., 1.1 equivalents) is often used, but a large excess can promote di-substitution.
Troubleshooting Guide for Byproduct Removal
This section provides a systematic approach to identifying and removing the common byproducts encountered in the synthesis of this compound.
Logical Flow for Troubleshooting and Purification
Caption: A logical workflow for the purification of this compound.
Detailed Troubleshooting Steps
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Significant amount of unreacted 4,6-dichloro-2-methylpyrimidine | Incomplete reaction due to insufficient time, temperature, or inefficient base. | Increase reaction time and/or temperature. Consider a stronger or more soluble base. Ensure efficient stirring. The unreacted starting material is significantly less polar and can be easily separated by column chromatography. |
| Presence of the isomeric byproduct | Lack of complete regioselectivity in the SNAr reaction. | This is the most common scenario. The isomers often have very similar polarities, making separation challenging. High-performance flash chromatography with a shallow solvent gradient is the most effective method for separation.[5] |
| Significant amount of di-substituted byproduct | Excess pyrazole and/or base, prolonged reaction time, or high temperature. | Reduce the equivalents of pyrazole and base. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. The di-substituted product is typically more polar than the mono-substituted products and can be separated by column chromatography. |
| Presence of more polar impurities | Hydrolysis of chloro-substituents due to the presence of water. | Use anhydrous solvents and reagents. The resulting hydroxypyrimidines are significantly more polar and can be removed by column chromatography or an acidic wash during workup. |
Experimental Protocols for Byproduct Removal
Protocol 1: Separation of Isomeric Byproducts by Column Chromatography
This protocol is designed for the separation of this compound from its 4-substituted isomer.
1. Preparation of the Column:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.[5]
-
Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.
-
Gradient Profile:
-
5% Ethyl Acetate in Hexanes (2 column volumes) to elute non-polar impurities.
-
5% to 20% Ethyl Acetate in Hexanes over 10 column volumes. This shallow gradient is crucial for separating the isomers.
-
Increase to 50% Ethyl Acetate in Hexanes to elute any remaining, more polar byproducts.
-
-
Fraction Collection: Collect small fractions and monitor them by TLC. The two isomers should elute as separate bands. Combine the fractions containing the pure desired product.
4. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for removing smaller amounts of impurities, especially after initial purification by column chromatography.[6][7]
1. Solvent Selection:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Potential solvents for this compound include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Perform small-scale solubility tests to identify the optimal solvent or solvent system.
2. Procedure:
-
Dissolve the impure product in the minimum amount of the chosen solvent at its boiling point.
-
If using a solvent pair, dissolve the compound in the more soluble solvent and add the less soluble solvent dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.[7]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
| Compound | Typical Rf Value (15% EtOAc/Hexanes) | Purification Method(s) | Notes |
| 4,6-dichloro-2-methylpyrimidine | ~0.8 | Column Chromatography | Significantly less polar than the products. |
| This compound (Product) | ~0.4 | Column Chromatography, Recrystallization | The desired product. |
| 6-Chloro-2-methyl-4-(1H-pyrazol-1-yl)pyrimidine (Isomer) | ~0.35 | Column Chromatography | Elutes slightly after the desired product. |
| 2-methyl-4,6-di(1H-pyrazol-1-yl)pyrimidine | ~0.1 | Column Chromatography | Significantly more polar than the mono-substituted products. |
| Hydroxypyrimidine byproducts | Baseline | Column Chromatography, Aqueous Wash | Highly polar. |
Visualization of Reaction Pathways
Caption: Reaction pathways in the synthesis of this compound.
References
- Hurst, D. T. (1984). The Synthesis and Some Reactions of Chloropyrimidines. HETEROCYCLES, 22(1), 79.
-
Krasavin, M. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. Available at: [Link]
-
Krasavin, M. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]
-
Krasavin, M. (2021). Known synthesis of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1a. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Hurst, D. T. (1984). The synthesis and some reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Barrio, P. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. Available at: [Link]
-
Chang, W. (2010). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. Available at: [Link]
- CN116082309B - Pyrimidine derivative 1D228 hydrochloride crystal form and preparation method and application thereof - Google Patents.
-
van Tonder, E. C. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmaceutical Sciences, 107(1), 228-237. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
Smith, A. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(34), 11576-11599. Available at: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Saraji, M., & Khalili, M. (2014). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 37(12), 1421-1428. Available at: [Link]
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography for Chlorinated Pyrimidine Purification
As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when purifying chlorinated pyrimidines. These molecules, while crucial in medicinal chemistry and materials science, can be notoriously difficult to handle on a standard silica gel column. Their basic nitrogen atoms and susceptibility to nucleophilic substitution demand a more nuanced approach than typical small-molecule purification.
This guide is structured to address your problems directly, moving from foundational questions to complex troubleshooting scenarios. We will explore not just the "how" but the "why" behind each technique, ensuring your purification protocols are both effective and scientifically sound.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when planning the purification of chlorinated pyrimidines.
Q1: What is the best stationary phase for purifying chlorinated pyrimidines?
For most chlorinated pyrimidines, silica gel remains the go-to stationary phase due to its versatility and cost-effectiveness.[1] However, the acidic nature of standard silica can cause problems like irreversible adsorption or degradation for these basic, electron-deficient compounds.[2][3]
Consider these alternatives if you encounter issues:
-
Deactivated Silica Gel: Silica gel treated with a basic modifier to neutralize acidic silanol groups. This is often the first and best adjustment to make.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica, and its different surface properties (available in acidic, neutral, or basic forms) can provide different selectivity.[1][4]
-
Reversed-Phase (C18 or C8): For highly polar or water-soluble chlorinated pyrimidines, reversed-phase chromatography is an excellent option.[1][4] This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile).
Q2: How should I select and optimize the mobile phase?
Mobile phase selection is paramount and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[1]
For Normal-Phase Chromatography (Silica Gel/Alumina):
-
Start Simple: Begin with a common binary solvent system like Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.[1] These systems offer a good polarity range.
-
Aim for the Sweet Spot: Adjust the solvent ratio to achieve an Rf (Retention Factor) of approximately 0.2-0.4 for your target compound on the TLC plate.[1] This Rf value typically provides the best balance between separation efficiency and run time on a column.
-
Alter Selectivity: If your target compound co-elutes with an impurity (i.e., they have the same Rf), changing the solvent system entirely (e.g., from Hexane/EtOAc to DCM/MeOH) can alter the separation selectivity and resolve the compounds.[4]
Q3: How much crude material can I load onto my column?
Overloading is a primary cause of poor separation.[4] A good rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the stationary phase .[4] For example, for a column packed with 50 grams of silica gel, you should load between 0.5 and 2.5 grams of your crude mixture. For difficult separations, err on the side of a lower loading (1-2%).
Q4: Should I use wet or dry loading for my sample?
The choice depends on your sample's solubility.
-
Wet Loading: Involves dissolving the sample in a minimal amount of solvent and pipetting it directly onto the top of the column. This is fast and convenient if your compound is readily soluble in a weak solvent (ideally, the non-polar component of your mobile phase).[5][6] Using a strong, polar solvent for loading can lead to band broadening and poor separation.[6]
-
Dry Loading: This is the preferred method for compounds that are poorly soluble in the mobile phase or require a strong solvent for dissolution.[2][5] It involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent to get a dry, free-flowing powder, and then carefully adding this powder to the top of the packed column. This technique prevents the dissolution solvent from interfering with the separation at the start of the chromatography.
Troubleshooting Guide: Common Issues & Solutions
This section is designed for researchers actively encountering problems during their purification.
Problem: My chlorinated pyrimidine is degrading or irreversibly stuck to the column.
This is the most common and frustrating issue. It is almost always caused by the interaction of the basic nitrogen atoms in the pyrimidine ring with the acidic silanol groups (Si-OH) on the silica gel surface. This can catalyze degradation or lead to such strong binding that the compound never elutes.[2][3]
Diagnostic Workflow
Before running a large-scale column, it is crucial to determine if your compound is stable on silica.
Sources
Preventing regioisomer formation in pyrazolylpyrimidine synthesis
A Guide to Overcoming Regioisomer Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for pyrazolylpyrimidine synthesis. This guide is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting strategies and frequently asked questions to address the persistent challenge of regioisomer formation. As Senior Application Scientists, we understand that controlling regioselectivity is paramount for ensuring the purity, efficacy, and safety of your target compounds. This resource combines mechanistic insights with practical, field-proven protocols to help you navigate the complexities of pyrazole chemistry.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of N1 and N2 alkylated pyrazolylpyrimidines in our reaction. What are the primary factors driving this lack of regioselectivity?
A1: The formation of regioisomeric products during the N-alkylation of unsymmetrical pyrazoles is a common challenge governed by the subtle interplay of electronic and steric factors.[1][2] The two nitrogen atoms in the pyrazole ring possess similar electronic properties, making it difficult to achieve selective functionalization.[1] Key factors that influence the N1/N2 selectivity include:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will typically direct the reaction to the more accessible nitrogen.[2][3][4]
-
Solvent Choice: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often employed.[1][2] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in some cases.[3][5]
-
Base/Catalyst System: The choice of base is crucial. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The nature of the base and the resulting counter-ion can influence the site of alkylation.[1]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the reaction pathway.[1]
Q2: How can we reliably distinguish between the N1 and N2 regioisomers of our pyrazolylpyrimidine product?
A2: The most definitive method for characterizing and distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Specifically:
-
1D NMR (¹H and ¹³C): While subtle differences in chemical shifts will be present, these may not be sufficient for unambiguous assignment on their own.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose. By observing through-space correlations, you can identify which nitrogen is substituted. For example, a NOE correlation between the protons of the N-alkyl group and the protons of a substituent at the C5 position of the pyrazole ring would confirm the N1 isomer.[4][8]
-
X-Ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides unequivocal structural proof.[9][10]
Q3: Are there any "green" or more environmentally friendly approaches to managing pyrazole protection and subsequent alkylation?
A3: Yes, recent research has focused on developing more sustainable methods. For instance, a solvent- and catalyst-free method for the quantitative protection of pyrazole using 3,4-dihydro-2H-pyran (DHP) to form the tetrahydropyranyl (THP) protected intermediate has been reported.[11][12] This "green" protection is followed by a high-yield lithiation/alkylation/deprotection sequence that can be performed in a single pot.[11] Furthermore, thermal isomerization of the 5-alkyl-1-(THP) to the 3-alkyl-1-(THP) isomer has been shown to be an advantageous, green alternative to acid-catalyzed, sequential protecting-group switching methodologies.[11]
Troubleshooting Guide: Controlling Regioisomer Formation
This section provides a structured approach to troubleshooting and optimizing your pyrazolylpyrimidine synthesis to favor the formation of the desired regioisomer.
Problem: The reaction yields a difficult-to-separate mixture of N1 and N2 alkylated pyrazolylpyrimidines.
Causality Analysis and Suggested Solutions:
The formation of regioisomeric mixtures is a classic problem in pyrazole chemistry, often stemming from the similar reactivity of the two ring nitrogens. The troubleshooting workflow below outlines a systematic approach to enhancing regioselectivity.
Caption: Troubleshooting workflow for regioisomer formation.
Data-Driven Optimization of Reaction Conditions
The following table summarizes key parameters that can be adjusted to influence the regioselectivity of pyrazole N-alkylation. It is recommended to perform a design of experiments (DoE) approach to efficiently screen these variables.
| Parameter | Variation | Expected Impact on Regioselectivity | Rationale |
| Solvent | Ethanol vs. TFE/HFIP | Increased selectivity in TFE/HFIP | Fluorinated alcohols can modulate the reactivity of the two nitrogen atoms through specific hydrogen bonding interactions.[3][5] |
| Base | K₂CO₃ vs. NaH | NaH may offer higher selectivity | Stronger bases like NaH can lead to a more defined pyrazolate anion, potentially enhancing selectivity. However, this is system-dependent.[2] |
| Temperature | Room Temp vs. Reflux | Lower temperatures may favor kinetic control | Running the reaction at lower temperatures can sometimes favor the formation of one isomer over the other, especially if there is a significant difference in the activation energies for the two pathways. |
| Substituent at C3/C5 | Small (e.g., -CH₃) vs. Bulky (e.g., -tBu, -Ph) | Increased selectivity with bulkier groups | A bulky group at a position adjacent to a ring nitrogen will sterically hinder that nitrogen, directing the alkylating agent to the more accessible N1 or N2 position.[3] |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of a 3-Substituted Pyrazole
This protocol is a general starting point for achieving N1-selectivity for 3-substituted pyrazoles, leveraging steric hindrance.
Materials:
-
3-substituted pyrazole (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole and DMF (approximately 0.1 M concentration).
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.[3]
Protocol 2: Differentiating Regioisomers using 2D NOESY NMR
This protocol outlines the general steps for acquiring and analyzing a NOESY spectrum to determine the regiochemistry of an N-alkylated pyrazole.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
NMR Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign the proton and carbon signals.
-
Set up a 2D NOESY experiment on the NMR spectrometer.
-
Use a mixing time appropriate for the size of your molecule (typically 500-800 ms for small molecules).
Data Analysis:
-
Process the 2D NOESY data using appropriate software.
-
Look for cross-peaks that indicate spatial proximity between protons.
-
Specifically, search for a cross-peak between the protons of the N-alkyl group (e.g., the N-CH₂ or N-CH₃) and the protons of the substituent at the C5 position of the pyrazole ring.
-
The presence of this cross-peak confirms that the alkylation occurred at the N1 position. The absence of this cross-peak (and potentially the presence of a cross-peak to the C3 substituent) would suggest the N2 isomer.[4][8]
Caption: NOESY correlations for N1 and N2 isomers.
By systematically applying these troubleshooting strategies and analytical techniques, researchers can gain control over regioisomer formation in pyrazolylpyrimidine synthesis, leading to more efficient and reproducible results.
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Vertex AI Search.
- A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. Benchchem.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- strategies to avoid unwanted isomer form
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- Technical Support Center: Optimizing N-Alkyl
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling the synthesis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can anticipate, diagnose, and resolve issues effectively.
Reaction Overview and Mechanism
The synthesis of this compound is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of pyrazole attacks the electron-deficient pyrimidine ring, displacing one of the chlorine atoms on the 4,6-dichloro-2-methylpyrimidine starting material.
Overall Reaction Scheme:
The reaction proceeds through a well-established addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate and the rate of the reaction are highly dependent on the reaction conditions.[1]
Sources
Stability issues of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Solution Stability
Welcome to the technical support center for 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. This guide, designed for professionals in research and drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have synthesized critical technical information and field-proven insights to help you navigate potential challenges in your experiments.
Understanding the Stability Profile of this compound
This compound is a heterocyclic compound with a chemical structure that suggests potential susceptibility to certain degradation pathways, primarily hydrolysis and photodegradation. The electron-deficient pyrimidine ring, activated by the chloro substituent, is the most probable site of instability. Understanding these liabilities is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?
Degradation of this compound in solution is most commonly attributed to two primary factors: hydrolysis and photodegradation.
-
Hydrolysis: The carbon-chlorine bond on the pyrimidine ring is susceptible to nucleophilic attack by water or other nucleophiles present in the solvent system.[1] This reaction is often accelerated by elevated temperatures and pH values outside the optimal range. The likely product of hydrolysis is the corresponding hydroxypyrimidine derivative.
-
Photodegradation: Pyrimidine-containing molecules can be sensitive to light, particularly UV radiation.[2][3] Exposure to ambient laboratory light or other UV sources can induce photochemical reactions, leading to the formation of various photoproducts.[4][5]
Troubleshooting Steps:
-
Solvent Selection: If using protic solvents like water, methanol, or ethanol, consider switching to aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for stock solutions. Always use anhydrous solvents to minimize hydrolysis.
-
pH Control: If aqueous solutions are necessary, buffer the solution to a slightly acidic pH (e.g., pH 4-6). The stability of similar chloropyrimidines can be pH-dependent.[6]
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping containers with aluminum foil.[7] Minimize the exposure of the solution to ambient light during experimental procedures.
-
Temperature Control: Store stock solutions at low temperatures, such as 4°C or -20°C, to slow down potential degradation reactions.[8] For working solutions, prepare them fresh and use them promptly.
FAQ 2: I have observed an unexpected peak in my analytical chromatogram (e.g., HPLC, LC-MS). How can I identify if it's a degradation product?
The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. The primary degradation product is likely the hydrolyzed form of the parent compound.
Experimental Protocol for Degradation Product Identification:
-
Forced Degradation Study: To confirm the identity of the degradation product, perform a forced degradation study.
-
Acid/Base Hydrolysis: Treat a small sample of your compound solution with a dilute acid (e.g., 0.1 M HCl) and another with a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-60°C) for a defined period.
-
Oxidative Degradation: Treat a solution with a mild oxidizing agent like hydrogen peroxide (e.g., 3%).[1]
-
Photodegradation: Expose a solution to a UV lamp or direct sunlight for a set duration.[1]
-
-
Analytical Monitoring: Analyze the samples from the forced degradation study using LC-MS.
-
Mass Analysis: Compare the mass of the new peak with the expected mass of potential degradation products. The hydrolyzed product of this compound (C8H7ClN4, MW: 194.62) would be 4-Hydroxy-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (C8H8N4O, MW: 176.18).
-
Confirmation: The peak corresponding to the mass of the hydrolyzed product should significantly increase in the acid- and base-stressed samples.
Workflow for Identifying Degradation Products
Caption: Proposed primary hydrolytic degradation pathway.
References
- Boorstein, R. J., Hilbert, T. P., Cadet, J., Cunningham, R. P., & Teebor, G. W. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(45), 10455–10460.
- Kummari, M., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
- Dalton, J., et al. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A.
- Kciuk, M., et al. (2021). Common ultraviolet (UV)-induced photoproducts.
- ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development.
- van Gennip, A. H., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and...
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Researcher's Guide to the Structural Confirmation of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules. Among these, 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine and its derivatives are of significant interest due to their potential as intermediates in the synthesis of novel therapeutics, including antitumor and anti-inflammatory agents. The precise structural elucidation of these compounds is paramount, as the arrangement of atoms directly influences their physicochemical properties and biological activity.
This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of these vital pyrimidine derivatives, supported by experimental data and protocols. We will delve into the nuances of synthesis and explore the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography in providing unambiguous structural validation.
Synthesis of the Pyrazolylpyrimidine Core
The synthesis of this compound derivatives typically involves a multi-step process. A common and effective route begins with the condensation of a hydrazine with a β-dicarbonyl compound to form the pyrazole ring, followed by cyclization with a suitable partner to construct the pyrimidine ring, and subsequent chlorination.
A representative synthetic pathway is illustrated below. The rationale for this approach lies in the stepwise construction of the heterocyclic system, allowing for the introduction of desired substituents at specific positions. The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is due to its efficacy in converting hydroxyl groups on the pyrimidine ring to the more reactive chloro group, which is a key handle for further functionalization via cross-coupling reactions.
Caption: A common synthetic route to pyrazolylpyrimidine derivatives.
Comparative Analysis of Structural Validation Techniques
A multi-faceted approach is essential for the rigorous confirmation of the target structure. While each technique provides valuable information, their combined interpretation leads to an unassailable structural assignment.
| Technique | Principle | Information Provided | Sample Requirements | Throughput |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C). | 5-10 mg dissolved in a deuterated solvent. | High |
| Mass Spectrometry | Molecules are ionized and separated based on their mass-to-charge ratio. | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns reveal structural motifs. | ~1 µg/mL solution. | High |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous, three-dimensional atomic arrangement, bond lengths, and bond angles. | High-quality single crystal. | Low |
In-Depth Structural Confirmation via NMR Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
Interpreting the ¹H NMR Spectrum
The proton NMR spectrum reveals the number of different types of protons and their electronic environments. The chemical shifts (δ) are highly dependent on the substituents on both the pyrimidine and pyrazole rings.
Hypothetical ¹H NMR Data for a this compound Derivative:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Pyrimidine-H | ~7.50 | s | 1H | The singlet corresponds to the proton on the pyrimidine ring, deshielded by the electronegative nitrogen atoms and the chloro group. |
| Pyrazole-H (5') | ~8.50 | d | 1H | The downfield shift is due to the proximity to the pyrimidine ring. The doublet arises from coupling with the adjacent proton on the pyrazole ring. |
| Pyrazole-H (3') | ~7.80 | d | 1H | Appears as a doublet due to coupling with the H-4' proton. |
| Pyrazole-H (4') | ~6.60 | t | 1H | The triplet is a result of coupling to both the H-3' and H-5' protons. |
| Methyl-H | ~2.60 | s | 3H | The upfield singlet is characteristic of a methyl group attached to an aromatic ring. |
Note: Chemical shifts are illustrative and can vary based on the specific substitution pattern and solvent used.
Unveiling the Carbon Skeleton with ¹³C NMR
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Expected ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidines:
| Carbon | Chemical Shift (δ, ppm) |
| Pyrimidine Ring Carbons | 150-165 |
| Aromatic Substituent Carbons | 125-140 |
| Methyl Carbon | ~25 |
These values are illustrative and can be influenced by the specific molecular context.
Caption: Logical workflow for structural confirmation using NMR techniques.
Absolute Proof: Single-Crystal X-ray Crystallography
While NMR provides excellent data for the structure in solution, X-ray crystallography offers the definitive, high-precision three-dimensional structure in the solid state. This technique is invaluable for determining stereochemistry and conformation, which are critical aspects of drug-receptor interactions.
The process requires growing a suitable single crystal, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. The data is typically presented in a Crystallographic Information File (CIF).
The ability to visualize the molecule in three dimensions provides unparalleled insight into its shape and the spatial relationship between different functional groups. This information is crucial for understanding structure-activity relationships (SAR) and for guiding further drug design efforts.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Dissolve 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum to determine chemical shifts, multiplicities, and integrals of hydrogen atoms.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.
-
For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations, providing unambiguous assignments.
General Procedure for Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the 4-position of the pyrimidine ring serves as an excellent handle for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
-
In a pressure tube, suspend the chlorinated pyrimidine, an arylboronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) in a suitable solvent system (e.g., 1,4-dioxane and water).
-
Add a base, such as potassium carbonate (2-3 equivalents).
-
Seal the tube and heat the reaction mixture (e.g., 80-100 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Conclusion
The rigorous structural confirmation of this compound derivatives is a critical step in the drug discovery and development process. By employing a combination of powerful analytical techniques, primarily NMR spectroscopy and, when possible, X-ray crystallography, researchers can confidently validate their synthetic products. This guide provides a framework for understanding the causality behind experimental choices and for interpreting the resulting data to ensure the scientific integrity of their findings. The provided protocols serve as a starting point for the synthesis and characterization of this important class of molecules, paving the way for the development of novel therapeutics.
References
- Application Notes and Protocols: Suzuki Coupling Reactions with 2,5-Dichloro-4,6-pyrimidinediamine - Benchchem.
- SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Hetero Letters.
- A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica.
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
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- Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine.
The Regioisomeric Dichotomy: A Comparative Guide to the Biological Activity of Pyrazolylpyrimidines
In the landscape of medicinal chemistry, the pyrazolylpyrimidine scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2] Its structural similarity to the endogenous purine nucleus allows it to effectively interact with a wide array of biological targets, most notably protein kinases.[2][3] However, the seemingly subtle variation in the fusion of the pyrazole and pyrimidine rings gives rise to distinct regioisomers, primarily the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine systems. This guide delves into the critical impact of this regioisomeric difference on the biological activity of these compounds, offering a comparative analysis supported by experimental data for researchers in drug discovery and development. The structural differences between these isomers can lead to variations in their chemical reactivity and, consequently, their interactions with molecular targets.[4]
The Structural Nuance: Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine
The key distinction between these two scaffolds lies in the points of fusion between the pyrazole and pyrimidine rings. In the pyrazolo[3,4-d]pyrimidine core, the rings are fused at the 4 and 5 positions of the pyrimidine ring, creating a system that is a direct isostere of adenine. This structural mimicry is a cornerstone of its ability to act as an ATP-competitive inhibitor of kinases.[2] Conversely, the pyrazolo[1,5-a]pyrimidine scaffold involves the fusion at the 1 and 5 positions of the pyrimidine ring, resulting in a different spatial arrangement of nitrogen atoms and substituent vectors. This seemingly minor alteration can profoundly influence the molecule's interaction with the target protein's binding site.
Caption: Core structures of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine.
Synthesis Strategies: A Tale of Two Scaffolds
The divergent biological profiles of these regioisomers are intrinsically linked to their synthetic accessibility. The choice of starting materials and reaction conditions dictates the final isomeric outcome.
Crafting the Pyrazolo[3,4-d]pyrimidine Core
A common and effective route to the pyrazolo[3,4-d]pyrimidine scaffold begins with a substituted 5-aminopyrazole-4-carbonitrile.[1] This precursor undergoes cyclization with a suitable one-carbon synthon, such as formic acid or formamide, to construct the pyrimidine ring. Subsequent functionalization at various positions allows for the generation of a diverse library of derivatives.
Caption: General synthesis workflow for the pyrazolo[3,4-d]pyrimidine scaffold.
Assembling the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of the pyrazolo[1,5-a]pyrimidine system often employs the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4] The regioselectivity of this reaction can be controlled by the choice of reactants and conditions. For instance, the reaction of a 3-substituted-5-amino-1H-pyrazole with a β-dicarbonyl compound can be directed to yield the desired pyrazolo[1,5-a]pyrimidine isomer.[4] Microwave-assisted synthesis has also emerged as an efficient method for the construction of this scaffold.[4]
Caption: General synthesis workflow for the pyrazolo[1,5-a]pyrimidine scaffold.
Comparative Biological Activity: A Focus on Kinase Inhibition and Anticancer Effects
The true divergence of these regioisomers becomes evident in their biological activities. While both scaffolds have yielded potent kinase inhibitors and anticancer agents, their potency, selectivity, and mechanisms of action can differ significantly.
Kinase Inhibitory Profiles: A Tale of Potency and Selectivity
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established hinge-binding motif, effectively mimicking the adenine core of ATP to interact with the hinge region of the kinase active site.[5] This has led to the development of numerous potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5][6]
In contrast, the pyrazolo[1,5-a]pyrimidine framework has also demonstrated significant potential as a kinase inhibitor scaffold, with several approved drugs and clinical candidates featuring this core.[4] This scaffold has been particularly successful in the development of inhibitors for Tropomyosin receptor kinases (Trks) and CDKs.[4][7]
The following table summarizes the kinase inhibitory activities of representative derivatives from both scaffolds, illustrating the impact of the core structure on potency.
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 57 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | CDK2/cyclin A2 | 81 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 | 90 | [7] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | CDK2 | 230 | [7] |
| Pyrazolo[1,5-a]pyrimidine | Compound 20 | NTRK | >20 | [4] |
| Pyrazolo[1,5-a]pyrimidine | Compound 21 | NTRK | >20 | [4] |
Note: The presented data is for illustrative purposes and not a direct head-to-head comparison under identical experimental conditions.
Anticancer Activity: Cellular Effects and Mechanistic Divergence
The differential kinase inhibitory profiles of pyrazolylpyrimidine regioisomers translate into distinct anticancer activities. The antiproliferative effects of these compounds are typically evaluated using cell-based assays such as the MTT assay.
Derivatives of both scaffolds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][5][6][7][8] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown remarkable activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[1] Similarly, pyrazolo[1,5-a]pyrimidine compounds have exhibited broad-spectrum anticancer activity.[7]
The following table provides a snapshot of the antiproliferative activity of derivatives from both scaffolds against various cancer cell lines.
| Scaffold | Compound | Cell Line | GI50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | NCI-60 Panel | 0.018 - 9.98 | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | NCI-60 Panel | - | [6] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6n | NCI-60 Panel (mean) | 43.9% growth inhibition | [7] |
Note: GI50 represents the concentration required to cause 50% growth inhibition. The data is for illustrative purposes and not a direct head-to-head comparison under identical experimental conditions.
Beyond simple cytotoxicity, the underlying mechanisms of action can also vary between regioisomers. For example, a pyrazolo[3,4-d]pyrimidine derivative was found to induce cell cycle arrest at the S phase, while another study on a different derivative from the same class showed induction of apoptosis.[6] These differences in cellular response underscore the importance of the specific substitution pattern in concert with the core scaffold.
Experimental Protocols: A Guide to Evaluation
To ensure the scientific integrity of comparative studies, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of pyrazolylpyrimidine regioisomers.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.[9]
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.[9]
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (regioisomer) at various concentrations. Incubate at room temperature for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 40-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolylpyrimidine regioisomers and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 or IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion: The Devil is in the Details
The comparative analysis of pyrazolylpyrimidine regioisomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can have profound consequences on biological activity. Both the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are fertile ground for the discovery of novel therapeutics, particularly kinase inhibitors. However, the choice of scaffold should be a deliberate one, informed by the specific biological target and the desired pharmacological profile. The differences in their synthetic accessibility and, more importantly, their interactions with biological targets, necessitate a careful and comparative evaluation. As researchers continue to explore the chemical space around these privileged structures, a deeper understanding of the structure-activity relationships governed by regioisomerism will be instrumental in the rational design of next-generation therapeutics.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]
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Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[ 3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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The Ascendancy of Pyrazolyl-Pyrimidines: A Comparative Guide to Heterocyclic Scaffolds in Modern Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a drug discovery program. It dictates not only the potential for potent and selective target engagement but also the downstream physicochemical and pharmacokinetic properties that determine a compound's success. Among the myriad of privileged structures, the 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine scaffold has emerged as a motif of significant interest, particularly in the realm of kinase inhibition. This guide provides an objective, data-driven comparison of this scaffold against other prominent heterocyclic systems, offering insights into the nuanced interplay of structure, activity, and druggability that underpins rational drug design.
The Pyrazolyl-Pyrimidine Core: A Privileged Kinase Hinge-Binder
The pyrazolyl-pyrimidine scaffold is a bioisostere of adenine, the purine core of ATP. This structural mimicry allows it to effectively compete with ATP for binding to the hinge region of protein kinases, a critical interaction for inhibitory activity. The 4-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle for introducing further substitutions to explore the solvent-front region of the kinase active site, enabling the optimization of potency and selectivity. The 2-methyl group can influence the planarity and solubility of the molecule, while the pyrazole moiety can engage in additional hydrogen bonding or van der Waals interactions, further anchoring the inhibitor to its target.
The strategic fusion of the pyrazole and pyrimidine rings creates a unique electronic and steric environment. The pyrazole ring, with a pKa of approximately 2.5, is significantly less basic than imidazole (pKa ≈ 7.1), which can be advantageous for cell permeability and reducing off-target effects related to basicity.[1]
Comparative Analysis: Pyrazolyl-Pyrimidines Versus Other Key Heterocyclic Scaffolds in Kinase Inhibition
The true value of a scaffold is best understood in the context of its alternatives. Here, we compare the pyrazolyl-pyrimidine core to other widely employed heterocyclic systems in kinase inhibitor design: benzimidazoles, indoles, and quinolines. Our analysis will focus on their performance against common oncology targets, drawing upon published experimental data.
The Competitive Landscape: Targeting Key Oncogenic Kinases
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] Consequently, they are a major class of drug targets. The following sections compare the efficacy of different heterocyclic scaffolds in inhibiting key kinases implicated in cancer progression.
CDKs are essential for cell cycle progression, and their aberrant activity is common in cancer. The development of selective CDK inhibitors is a major focus of anticancer drug discovery.
Pyrazolo[3,4-d]pyrimidines have demonstrated significant potential as CDK2 inhibitors. For instance, compound 15 in a recent study exhibited a remarkable IC50 of 0.061 µM against CDK2/cyclin A2, outperforming the multi-kinase inhibitor Sorafenib (IC50 = 0.184 µM).[3] This highlights the potency that can be achieved with this scaffold.
| Scaffold | Compound | Target | IC50 (µM) | Cell Line (MCF-7) IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2/cyclin A2 | 0.061 | 1.25 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 17 | CDK2 | 0.19 | >10 | [4] |
| Purine (Reference) | Dinaciclib | CDK2 | 0.029 | - | [3] |
Table 1: Comparative inhibitory activity of pyrazolopyrimidine derivatives against CDK2.
The data suggests that while the pyrazolopyrimidine scaffold can yield highly potent CDK2 inhibitors, achieving corresponding cellular activity requires careful optimization of the substituents to ensure good cell permeability and metabolic stability.
The PIM family of serine/threonine kinases is implicated in various cancers, making them attractive therapeutic targets.[5][6] Pyrazolo[1,5-a]pyrimidines have emerged as a particularly selective class of PIM-1 inhibitors.
In one study, the pyrazolo[1,5-a]pyrimidine derivative 11b was identified as a highly potent and selective Pim-1 inhibitor with an IC50 in the low nanomolar range.[7] Importantly, this compound displayed excellent selectivity against a panel of 119 other oncogenic kinases and showed no significant hERG inhibition at concentrations up to 30 µM, indicating a favorable safety profile.[7]
| Scaffold | Compound | Target | IC50 (nM) | hERG Inhibition IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | 11b | Pim-1 | <10 | >30 | [7] |
| Imidazopyridazine | SGI-1776 (Reference) | Pim-1 | 7 | 0.14 | [7] |
Table 2: Comparison of a pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor with a reference compound.
This comparison underscores the potential of the pyrazolo[1,5-a]pyrimidine scaffold to deliver highly selective kinase inhibitors with good safety profiles, a critical consideration in drug development.
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Quinoline-based scaffolds have been extensively explored as VEGFR-2 inhibitors.
| Scaffold | Compound | Target | IC50 (nM) | Reference |
| Quinoline | 4q | VEGFR-2 | 80 | [9] |
| Benzo[g]quinazoline | 13 | VEGFR-2 | 46.6 | [10] |
| Benzo[g]quinazoline | 15 | VEGFR-2 | 44.4 | [10] |
| Multi-kinase (Reference) | Sorafenib | VEGFR-2 | 31.1 - 90 | [9][10] |
Table 3: Inhibitory activity of quinoline and quinazoline derivatives against VEGFR-2.
This data highlights the versatility of different heterocyclic scaffolds in targeting VEGFR-2. The choice of scaffold would likely depend on the desired selectivity profile and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Experimental Protocols: A Guide to Key Assays
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments cited.
Synthesis of this compound
Caption: Generalized synthetic workflow for pyrazolyl-pyrimidines.
Step-by-Step Protocol:
-
Synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(1H)-one: A mixture of 2-mercapto-6-methylpyrimidin-4(1H)-one (10 mmol) and hydrazine hydrate (10 mmol) in ethanol (50 mL) is refluxed for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with ethanol, and dried.
-
Synthesis of 4-Chloro-2-hydrazinyl-6-methylpyrimidine: The 2-hydrazinyl-6-methylpyrimidin-4(1H)-one (10 mmol) is treated with phosphorus oxychloride (POCl3) and refluxed for 2 hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.
-
Synthesis of this compound: The 4-chloro-2-hydrazinyl-6-methylpyrimidine (10 mmol) is condensed with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its equivalent, in a suitable solvent like ethanol with a catalytic amount of acid. The mixture is refluxed for several hours, with progress monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the potency of kinase inhibitors.[3][7]
Caption: Workflow for LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 3x solutions of the test compound (serially diluted), a mixture of the target kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer in the appropriate kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3x test compound solution to each well.
-
Add 5 µL of the 3x kinase/antibody mixture to each well.
-
Add 5 µL of the 3x tracer solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Caption: Workflow for MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
hERG Safety Assay (Automated Patch Clamp)
Assessing the potential for a compound to inhibit the hERG potassium channel is a critical step in preclinical safety evaluation to mitigate the risk of cardiac arrhythmias.[7]
Step-by-Step Protocol (Conceptual Overview):
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Automated Patch Clamp: A specialized instrument is used to achieve a whole-cell patch clamp configuration on multiple cells in parallel.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current. This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the tail current.[9][10]
-
Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.
Conclusion: The Strategic Value of the Pyrazolyl-Pyrimidine Scaffold
The this compound scaffold and its related pyrazolopyrimidine isomers represent a highly versatile and privileged platform in modern drug design, particularly for the development of kinase inhibitors. Its ability to mimic ATP and effectively bind to the kinase hinge region provides a solid foundation for achieving high potency. The strategic placement of substituents allows for the fine-tuning of selectivity and pharmacokinetic properties.
While other heterocyclic scaffolds such as benzimidazoles, indoles, and quinolines have also led to successful clinical candidates, the pyrazolyl-pyrimidine core offers a compelling combination of synthetic tractability, potent biological activity, and the potential for favorable drug-like properties. As with any scaffold, success is not guaranteed by the core alone but is a result of meticulous optimization of the entire molecule. This guide serves as a testament to the power of comparative analysis and a robust understanding of the underlying experimental data in making informed decisions in the complex yet rewarding journey of drug discovery.
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- Rational approach to the design quinoline and non-quinoline compounds. (n.d.).
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A Head-to-Head Comparison of Pyrazolylpyrimidine and Quinazoline Kinase Inhibitors: A Guide for Drug Development Professionals
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] Small molecule kinase inhibitors, designed to compete with ATP at the enzyme's catalytic site, have revolutionized treatment paradigms in oncology and beyond.[3]
Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP pocket. This guide provides an in-depth, head-to-head comparison of two such prominent scaffolds: pyrazolylpyrimidine and quinazoline . Both have given rise to multiple FDA-approved drugs and are mainstays in medicinal chemistry programs.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind experimental design, compare performance with supporting data, and provide validated protocols for the objective evaluation of these two critical inhibitor classes.
Chapter 1: The Pyrazolylpyrimidine Scaffold: A Versatile Framework
The pyrazolylpyrimidine core is a fused heterocyclic system composed of a pyrazole and a pyrimidine ring. This scaffold's versatility is demonstrated by its four primary isomers—pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[1,5-c]pyrimidine—each offering distinct vectors for chemical substitution and target interaction.[4]
Mechanism of Action
Like most kinase inhibitors, pyrazolopyrimidine derivatives are typically ATP-competitive, occupying the adenine-binding region of the kinase active site.[2][3] A key feature of this class is the successful development of both reversible and irreversible inhibitors. Irreversible inhibitors often incorporate a reactive group, such as an α,β-unsaturated carbonyl, which forms a covalent bond with a nucleophilic cysteine residue near the active site, leading to permanent inactivation of the enzyme.[2]
Key Kinase Targets and Representative Drugs
The pyrazolylpyrimidine scaffold has been successfully exploited to target a diverse range of kinases:
-
Bruton's Tyrosine Kinase (BTK): This is arguably the most prominent target for this class. Ibrutinib , a pyrazolo[3,4-d]pyrimidine, was the first-in-class irreversible BTK inhibitor approved and has transformed the treatment of B-cell malignancies.[2] However, it exhibits some off-target activity against other kinases with a homologous cysteine, such as EGFR and ITK.[2] This led to the development of second-generation, more selective inhibitors like Acalabrutinib , which is also based on the pyrazolo[3,4-d]pyrimidine core.[2]
-
Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is central to the structure of first-generation Trk inhibitors Larotrectinib and Entrectinib , which are approved for treating NTRK gene fusion-positive solid tumors.[4]
-
SRC Family Kinases (SFKs): Starting from promiscuous inhibitors like PP1, medicinal chemistry efforts have generated highly potent and selective pyrazolopyrimidine-based SRC inhibitors.[3]
-
Epidermal Growth Factor Receptor (EGFR): While less common than quinazolines for this target, potent pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors have been developed, demonstrating nanomolar efficacy and potential as dual EGFR/VEGFR2 inhibitors.[5][6]
Chapter 2: The Quinazoline Scaffold: The Archetype of EGFR Inhibition
The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is one of the most successful and extensively studied frameworks in kinase inhibitor design. Its clinical and commercial success is deeply intertwined with the development of targeted therapies for cancer.
Mechanism of Action
The 4-anilinoquinazoline is the archetypal pharmacophore for EGFR inhibition.[7] The quinazoline core acts as an ATP mimetic, with its nitrogen atoms forming critical hydrogen bonds with the "hinge" region of the kinase domain, specifically with the backbone amide of Met793 in EGFR.[7][8] The anilino ring at the 4-position extends into a hydrophobic pocket. Substitutions at the 6- and 7-positions are crucial for modulating potency, selectivity, and pharmacokinetic properties, often interacting with the solvent-exposed region.[8]
This scaffold supports both reversible and irreversible inhibition. Second-generation irreversible inhibitors, such as Afatinib and Dacomitinib, feature an acrylamide moiety, typically at the C6 position, which covalently binds to Cys797 in the EGFR active site.[9]
Key Kinase Targets and Representative Drugs
The quinazoline core is overwhelmingly associated with the inhibition of receptor tyrosine kinases, particularly from the ErbB family:
-
Epidermal Growth Factor Receptor (EGFR): This is the hallmark target for quinazolines. A succession of FDA-approved drugs highlights the scaffold's utility:
-
First-Generation (Reversible): Gefitinib and Erlotinib were revolutionary for treating non-small cell lung cancer (NSCLC) with activating EGFR mutations.[7][9]
-
Second-Generation (Irreversible): Afatinib and Dacomitinib were developed to overcome resistance, covalently binding to and inhibiting multiple ErbB family members.[9]
-
Dual EGFR/HER2: Lapatinib is approved for HER2-positive breast cancer, inhibiting both EGFR and HER2.[9]
-
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Many quinazoline derivatives show potent activity against VEGFR-2, a key mediator of angiogenesis.[8][9] Vandetanib is a multi-kinase inhibitor approved for medullary thyroid cancer that targets VEGFR, EGFR, and RET-TK.[9]
Chapter 3: Head-to-Head Performance Analysis
While both scaffolds are effective ATP mimetics, their developmental histories have led them to dominate different, albeit overlapping, target spaces.
Target Landscape and Prominence
The quinazoline scaffold is the undisputed leader in the realm of EGFR inhibition , with multiple generations of approved drugs forming the backbone of treatment for certain types of lung and breast cancer.[8][9] Conversely, the pyrazolylpyrimidine scaffold is the champion of BTK inhibition , with Ibrutinib setting a high bar for efficacy in hematological cancers.[2] It is also the scaffold of choice for clinically validated Trk inhibitors .[4] Both classes have demonstrated utility against VEGFR and SRC, but they are not the primary scaffolds associated with these targets clinically.
Potency and Antiproliferative Activity Comparison
The following tables summarize publicly available data to provide a quantitative comparison of representative compounds from each class.
Table 1: Comparison of In Vitro Kinase Inhibitory Potency (IC₅₀)
| Scaffold Class | Compound Example | Target Kinase | IC₅₀ Value | Reference |
| Pyrazolylpyrimidine | Derivative 16 | EGFR | 0.034 µM | [5] |
| Pyrazolylpyrimidine | Compound 6b | HER2 | 0.083 µM | [10] |
| Pyrazolylpyrimidine | Compound 47 | TrkA | 0.047 µg/mL | [4] |
| Pyrazolylpyrimidine | Compound 10 | c-Src | 60.4 µM | [1] |
| Quinazoline | Compound 6d | EGFR | 0.069 µM | [10] |
| Quinazoline | Erlotinib (Reference) | EGFR | 0.045 µM | [10] |
| Quinazoline | Derivative 21 | VEGFR-2 | 4.6 µM | [8] |
| Quinazoline | Derivative 32a | VEGFR-2 | 0.377 µg/mL | [7] |
Table 2: Comparison of Antiproliferative Activity in Cancer Cell Lines
| Scaffold Class | Compound Example | Cell Line | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyrazolylpyrimidine | Compound 6b | MCF-7 (Breast) | IC₅₀ | 3.19 µM |[10] | | Pyrazolylpyrimidine | Compound 15 | NCI-60 Panel | GI₅₀ | 0.018 - 9.98 µM |[5] | | Pyrazolylpyrimidine | Compound 10 | HT-29 (Colon) | % Inhibition | 90% at 50 µM |[1] | | Quinazoline | Compound 6g | A549 (Lung) | IC₅₀ | 1.537 µM |[10] | | Quinazoline | Compound 6d | NCI-H460 (Lung) | GI₅₀ | 0.789 µM |[10] | | Quinazoline | Derivative 21 | HepG2 (Liver) | IC₅₀ | 17.23 µg/mL |[8] |
Selectivity Profiles
Selectivity is paramount for minimizing off-target toxicity. Both scaffolds can be engineered for high selectivity, but challenges exist.
-
Pyrazolylpyrimidines: The case of Ibrutinib highlights a key challenge: off-target inhibition of kinases with similar active site features (a conserved cysteine) can lead to side effects.[2] However, subsequent efforts with Acalabrutinib demonstrate that the scaffold can be modified to achieve much greater selectivity.[2] Similarly, high selectivity for SRC over the structurally related ABL kinase has been achieved with pyrazolopyrimidine derivatives.[3]
-
Quinazolines: A major focus for quinazoline EGFR inhibitors has been achieving selectivity for mutant forms of EGFR (found in cancer cells) over the wild-type enzyme (present in healthy tissues) to widen the therapeutic window.[9] Second-generation irreversible inhibitors also contend with selectivity, as their covalent mechanism can lead to off-target reactions if not exquisitely designed.
Summary: Advantages and Disadvantages
| Feature | Pyrazolylpyrimidine | Quinazoline |
| Primary Strengths | Highly versatile, proven success in BTK and Trk inhibition, strong foundation for both reversible and irreversible inhibitors. | Archetypal EGFR inhibitor, extensive SAR knowledge, multiple FDA-approved drugs, proven success against receptor tyrosine kinases. |
| Potential Weaknesses | Can suffer from off-target effects if not carefully optimized (e.g., Ibrutinib). Less clinically validated for EGFR compared to quinazolines. | Can be susceptible to resistance mutations in EGFR. The 4-anilinoquinazoline space is very crowded, making intellectual property challenging. |
| Key Development Focus | Improving selectivity (e.g., 2nd gen BTK inhibitors), exploring new kinase targets. | Overcoming resistance (e.g., 3rd gen inhibitors), improving selectivity for mutant vs. wild-type kinases, developing dual inhibitors. |
Chapter 4: Experimental Protocols for Comparative Evaluation
Objectively comparing novel inhibitors from these two classes requires a standardized and rigorous set of experiments. The following protocols represent a logical workflow for such an evaluation.
Experimental Workflow
Caption: High-level workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Causality: This is the primary measure of a compound's potency against its intended target. Performing this assay with ATP concentration at or near the Michaelis constant (Km,ATP) for each kinase provides a standardized measure of intrinsic affinity, allowing for more accurate comparisons between different kinases and inhibitors.[11]
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare serial dilutions of the pyrazolylpyrimidine and quinazoline test compounds in a suitable buffer (e.g., with 1% DMSO). Prepare a solution containing the target kinase and its specific substrate peptide.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution. Add 0.5 µL of the serially diluted inhibitor.
-
Initiation: Initiate the reaction by adding 2 µL of ATP solution (e.g., 25 µM, near Km). Incubate at room temperature for 1 hour.
-
ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the specificity of an inhibitor by testing it against a broad panel of protein kinases.
Causality: High potency is meaningless without selectivity. This assay is a self-validating system that reveals the inhibitor's "target landscape," identifying potential off-targets that could lead to toxicity and predicting potential secondary mechanisms of action.
Methodology:
-
Compound Submission: Submit the inhibitor to a commercial service (e.g., Eurofins Discovery, Reaction Biology) that maintains a large panel of active kinases (e.g., the KINOMEscan™ panel of >450 kinases).
-
Screening: The inhibitor is typically tested at a single, high concentration (e.g., 1 µM or 10 µM) against the entire panel.
-
Data Output: Results are often expressed as Percent Inhibition relative to a DMSO control. Hits (e.g., >70% inhibition) are identified.
-
Follow-up: For significant off-target hits, full IC₅₀ curves should be generated using the protocol described above to quantify the potency of the off-target interaction.
-
Visualization: Data can be visualized on a kinome tree diagram to illustrate the inhibitor's selectivity profile across the human kinome.
Protocol 3: Cellular Antiproliferative Assay (MTT)
Objective: To measure the inhibitor's effect on the viability and proliferation of cancer cell lines.
Causality: This assay bridges the gap between biochemical potency and biological effect. It validates that the inhibitor can penetrate cells and inhibit its target in a complex cellular environment, leading to a desired downstream phenotype (cell death or growth arrest).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, K562 for Abl) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Target Engagement via Western Blot
Objective: To confirm that the inhibitor is engaging and inhibiting its target kinase within the cell.
Causality: A decrease in cell viability could be due to off-target or non-specific toxicity. This experiment validates the mechanism by directly observing the phosphorylation status of the target kinase, providing a direct link between the inhibitor, its target, and the cellular outcome.
Methodology:
-
Cell Treatment: Grow the appropriate cell line to ~80% confluency. Treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a short period (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR (Tyr1068)).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Validation: Strip the membrane and re-probe with an antibody for the total protein of the target kinase (e.g., anti-total EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms target engagement.[3]
Chapter 5: Signaling Pathway Visualization
To contextualize the action of these inhibitors, it is useful to visualize the signaling pathways they disrupt.
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- 3. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profiling of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology, the pursuit of targeted therapies has placed protein kinase inhibitors at the forefront of drug discovery.[1][2] The human kinome, comprising over 500 kinases, orchestrates a complex network of signaling pathways that, when dysregulated, can drive tumorigenesis.[3][4] Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a paramount objective.[3] Pyrimidine and its fused heterocyclic variants, such as pyrazolopyrimidines, represent a privileged scaffold in medicinal chemistry, frequently serving as the core structure for potent kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP.[5] This guide provides an in-depth comparative analysis of the kinase selectivity profiling of a specific derivative, 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, offering a roadmap for researchers in the field.
The Critical Role of Kinase Selectivity in Drug Development
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While potent inhibition of the target kinase is essential, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] A lack of selectivity is a significant hurdle in oncology drug discovery, often resulting in side effects that adversely affect a patient's quality of life.[3] Therefore, comprehensive kinase profiling early in the drug discovery pipeline is not merely a characterization step but a critical determinant of a compound's future clinical success.[8][9] It allows for the early identification of potential liabilities and provides opportunities to optimize for a desired selectivity profile.
Designing a Kinase Selectivity Profiling Study
The design of a robust kinase profiling study requires careful consideration of the kinase panel, assay technology, and the concentration of the test compound.
Curating the Kinase Panel
The selection of kinases for the profiling panel should be guided by both the intended target and the potential for off-target interactions. For a novel pyrimidine derivative, the panel should ideally include:
-
The primary target kinase(s): Based on the initial hypothesis or screening data.
-
Closely related kinases: To assess isoform selectivity.
-
A broad representation of the human kinome: To identify unanticipated off-target hits. Several commercial services offer extensive kinase panels for this purpose.[10][11]
-
Known "anti-targets": Kinases whose inhibition is associated with toxicity.
Choosing the Right Assay Technology
A variety of assay formats are available for measuring kinase activity and inhibition, each with its own advantages and limitations.[9][12]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate. They are highly sensitive and less prone to interference but require handling of radioactive materials.[11]
-
Fluorescence-Based Assays: These methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are amenable to high-throughput screening (HTS) and avoid radioactivity.
-
Luminescence-Based Assays: Assays like Promega's ADP-Glo™ measure the amount of ADP produced in the kinase reaction, providing a sensitive and reliable readout of enzyme activity.[13]
-
Label-Free Assays: Technologies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure the direct binding of the inhibitor to the kinase, providing valuable information on binding affinity and kinetics.[9]
For an initial broad selectivity screen, a high-throughput method like a luminescence-based assay is often employed. Hits identified in the primary screen should then be validated using an orthogonal method, preferably a direct binding assay or a radiometric assay, to confirm the mechanism of action.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the kinase selectivity of a novel compound.
Caption: A streamlined workflow for kinase inhibitor selectivity profiling.
Comparative Selectivity Profile of this compound Derivatives
While specific experimental data for the titular compound is not publicly available, we can extrapolate a hypothetical but representative selectivity profile based on known structure-activity relationships (SAR) of similar pyrazolopyrimidine kinase inhibitors.[14][15][16] These scaffolds are known to frequently target tyrosine kinases and members of the CMGC group (containing CDKs, MAPKs, GSK3, and CLK).
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| CDK2/CycA | 95% | 25 | CMGC |
| CDK9/CycT1 | 88% | 78 | CMGC |
| GSK3β | 75% | 150 | CMGC |
| SRC | 65% | 320 | TK |
| ABL1 | 40% | > 1000 | TK |
| VEGFR2 | 35% | > 1000 | TK |
| EGFR | 15% | > 10,000 | TK |
| PI3Kα | <10% | > 10,000 | Atypical |
This data is hypothetical and for illustrative purposes only.
In this hypothetical profile, the this compound derivative demonstrates potent inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, with moderate activity against GSK3β. The selectivity against the tested tyrosine kinases (TK) is less pronounced, and there is minimal activity against PI3Kα. This profile suggests a potential therapeutic application in oncology, as CDKs are key regulators of the cell cycle.[17]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the pyrimidine core is a key determinant of kinase selectivity.[18][19]
-
C4-Position (Chloro group): The chloro substituent at the C4 position is a common feature in kinase inhibitors, often involved in interactions within the ATP-binding pocket. Modifications at this position can significantly impact potency and selectivity.
-
C2-Position (Methyl group): Small alkyl groups at the C2 position can enhance binding affinity by occupying a small hydrophobic pocket in some kinases.
-
C6-Position (Pyrazol-1-yl group): The pyrazole moiety at the C6 position can form hydrogen bonds and van der Waals interactions with the solvent-exposed region of the kinase, influencing selectivity. The orientation and substitution on the pyrazole ring can be further optimized to fine-tune the selectivity profile.
Comparison with Alternative Kinase Inhibitor Scaffolds
To put the performance of our lead compound into context, it is essential to compare its selectivity profile with that of other known kinase inhibitors targeting a similar kinase family (e.g., CDKs).
Table 2: Comparative Selectivity of CDK Inhibitors
| Compound | Scaffold | Primary Target(s) | Selectivity Notes |
| This compound | Pyrazolopyrimidine | CDK2, CDK9 | High selectivity against TKs and PI3Ks (Hypothetical). |
| Palbociclib (Ibrance®) | Pyridopyrimidine | CDK4/6 | Highly selective for CDK4/6 over other CDKs.[16] |
| Ribociclib (Kisqali®) | Pyridopyrimidine | CDK4/6 | Similar to Palbociclib, highly selective for CDK4/6. |
| Dinaciclib | Pyridopyrimidine | CDK1/2/5/9 | Pan-CDK inhibitor with broad activity across the CDK family. |
This comparison highlights the diverse selectivity profiles that can be achieved with different pyrimidine-based scaffolds. While pan-CDK inhibitors like Dinaciclib have shown clinical activity, their broader activity can also lead to increased toxicity. In contrast, highly selective inhibitors like Palbociclib have demonstrated a more favorable safety profile. The hypothetical profile of our lead compound suggests a selectivity profile that is distinct from both the highly specific CDK4/6 inhibitors and the pan-CDK inhibitors.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a luminescence-based assay for determining the IC50 value of an inhibitor against a target kinase.
Materials:
-
Kinase enzyme (e.g., CDK2/CycA)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction: a. Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the assay plate. b. Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer. c. Initiate the reaction by adding 5 µL of a 2x ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the reaction at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the % inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Context
The therapeutic rationale for inhibiting CDKs stems from their central role in cell cycle progression. Dysregulation of the CDK-cyclin-Rb pathway is a hallmark of many cancers.
Caption: Simplified CDK signaling pathway in cell cycle progression.
As illustrated, CDK2, a primary target in our hypothetical profile, is crucial for the G1/S phase transition. Inhibition of CDK2 by our lead compound would be expected to induce cell cycle arrest and, consequently, inhibit tumor cell proliferation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical selectivity profile presented here suggests a potent and selective inhibitor of specific CDKs. However, it is imperative to conduct comprehensive experimental profiling to validate these predictions. Future work should focus on:
-
Broad Kinome Screening: Profiling the compound against a large panel of kinases to obtain a comprehensive view of its selectivity.
-
Cellular Assays: Confirming target engagement and functional effects in relevant cancer cell lines.
-
Structural Biology: Obtaining co-crystal structures of the compound with its primary targets to guide further structure-based design and optimization of selectivity.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively characterize the selectivity of novel kinase inhibitors and accelerate their development into next-generation targeted therapies.
References
-
Bamborough, P., et al. (2011). Fragment-based discovery of a potent and selective Aurora kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(23), 7177-7181. [Link]
-
Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity Profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252. [Link]
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A Comparative Guide to the In Vitro ADME Properties of Pyrazolylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1] Its rigid, bicyclic nature and capacity for diverse substitutions make it an ideal framework for potent and selective molecular probes and drug candidates. However, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
This guide provides a comparative analysis of the key in vitro ADME properties of pyrazolylpyrimidine derivatives. By synthesizing experimental data and explaining the causality behind methodological choices, this document aims to equip researchers with the insights needed to guide scaffold selection, prioritize compounds, and strategically optimize derivatives for improved druggability.
The Pyrazolylpyrimidine Core: Isomers and General Characteristics
The versatility of the pyrazolylpyrimidine class stems from its isomeric forms, with the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds being the most extensively studied in drug discovery.[1][2] While both serve as effective bioisosteres of purines, enabling competitive binding to ATP pockets in kinases, they present distinct ADME profiles that are heavily influenced by their substitution patterns.
A recurring challenge across this class is suboptimal aqueous solubility , which can complicate in vitro screening, hinder formulation, and limit oral bioavailability.[3][4][5] Conversely, many derivatives exhibit promising passive permeability and metabolic stability , attributes that are highly desirable for drug candidates.[3][6]
Caption: Core structures of two common pyrazolylpyrimidine isomers.
Comparative Analysis of Key In Vitro ADME Properties
The following sections dissect the critical ADME parameters, comparing the performance of representative pyrazolylpyrimidine derivatives based on published experimental data.
Aqueous Solubility
Why It Matters: Low aqueous solubility is a primary hurdle for the pyrazolylpyrimidine class. It can lead to underestimated potency in biological assays, irreproducible results, poor oral absorption, and significant challenges in developing intravenous formulations.[7][8] Early assessment is crucial to determine if a chemical series requires significant modification or specialized formulation strategies.
Experimental Approach: The most common high-throughput method is the kinetic solubility assay . In this method, a concentrated DMSO stock of the compound is added to an aqueous buffer, and the concentration of dissolved material is measured after a short incubation.[9][10] This approach mimics the conditions of many in vitro biological assays. Thermodynamic solubility, which measures the solubility of a solid compound after reaching equilibrium over a longer period, is more resource-intensive but provides a more accurate measure for pre-formulation studies.[10]
Comparative Data: The pyrazolo[3,4-d]pyrimidine scaffold is particularly known for its poor solubility.[3][4] Medicinal chemistry efforts often focus on introducing polar groups or employing prodrug strategies to overcome this limitation.[4][5][11]
| Compound Series | Key Structural Features | Aqueous Solubility (µM) | Key Takeaway | Reference |
| Src/Abl Inhibitors | Pyrazolo[3,4-d]pyrimidine core | Often reported as "suboptimal" or very low (<1 µM) for parent drugs. | The core itself contributes to low solubility, necessitating optimization. | [5][12] |
| Prodrugs of Src/Abl Inhibitors | Carbamate linker with N-methylpiperazine | > 2500 µM for prodrugs. | A prodrug strategy can dramatically increase aqueous solubility by orders of magnitude. | [5][11] |
| Optimized Leukemia Agents | Pyrazolo[3,4-d]pyrimidine with polar side chains | 2 - 100 µM | Rational design incorporating polar moieties can systematically improve solubility over a lead compound. | [12] |
Expert Insights: The low solubility of the pyrazolylpyrimidine core is driven by its planar, aromatic, and crystalline nature. The primary strategy to address this is not just to append solubilizing groups, but to do so in a way that disrupts crystal packing without compromising target engagement. The success of prodrugs demonstrates that temporarily masking the properties of the core scaffold is a highly effective, albeit complex, strategy.[4]
Membrane Permeability
Why It Matters: For orally administered drugs, the ability to passively diffuse across the intestinal epithelium is a prerequisite for absorption. For drugs targeting intracellular proteins (like most kinases), permeability across the cell membrane is essential. Furthermore, for central nervous system (CNS) indications like glioblastoma, crossing the blood-brain barrier (BBB) is critical.[3][13]
Experimental Approach: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used, high-throughput in vitro tool to predict passive diffusion.[13][14] It measures the transit of a compound from a donor well, through a filter coated with a lipid solution (mimicking a cell membrane), to an acceptor well. The resulting apparent permeability coefficient (Papp) is used to classify compounds as having low, medium, or high permeability.
Caption: Simplified workflow for a PAMPA experiment.
Comparative Data: Despite often-poor solubility, pyrazolylpyrimidine derivatives frequently exhibit excellent passive permeability. This favorable lipophilic character allows them to efficiently cross membranes.
| Compound Series | Target / Indication | Permeability (Papp, 10⁻⁶ cm/s) | Classification | Key Takeaway | Reference |
| GBM Agents (Compound 5) | c-Src/Abl for Glioblastoma | > 20 (PAMPA-BBB) | High | Demonstrates excellent potential for crossing the blood-brain barrier, crucial for its intended indication. | [3] |
| Src/Abl Inhibitor (Parent Drug 2) | Cancer | 1.8 | Low-Medium | The parent drug had modest permeability, which was improved with the prodrug approach. | [5] |
| Prodrug of Src/Abl Inhibitor (Prodrug 8) | Cancer | 13.5 | High | The prodrug modification not only improved solubility but also significantly enhanced membrane permeability. | [5] |
| Optimized Leukemia Agents | Src/Abl for Leukemia | 15.6 - 22.8 | High | A series of optimized compounds consistently showed high permeability suitable for oral absorption. | [12] |
Expert Insights: The high permeability of this class is a double-edged sword. While beneficial for absorption, high lipophilicity can sometimes lead to non-specific binding, increased metabolic liability, and entrapment within membranes. The goal of optimization is to find a balance—the "sweet spot"—between permeability and solubility to achieve optimal drug-like properties.
Metabolic Stability
Why It Matters: The rate at which a compound is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and overall exposure in the body.[15] A compound that is metabolized too quickly will have poor bioavailability and a short duration of action, requiring frequent or high doses. In vitro metabolic stability assays are a primary tool for predicting in vivo clearance.
Experimental Approach: The most common method involves incubating the test compound with human liver microsomes (HLMs) .[16][17] HLMs are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of Phase I metabolic enzymes, especially CYPs. The reaction is initiated by adding a cofactor (NADPH) and quenched at various time points. The disappearance of the parent compound is monitored by LC-MS/MS, allowing for the calculation of its intrinsic clearance or half-life (t½).
Caption: Workflow for a human liver microsomal stability assay.
Comparative Data: The pyrazolylpyrimidine core is generally considered to be metabolically robust. However, substituents are often the primary sites of metabolic attack (so-called "soft spots").
| Compound Series | Key Structural Features | Metabolic Stability (% Remaining after 60 min in HLM) | Key Takeaway | Reference |
| GBM Agents (Compound 1) | Phenylamino at C4 | < 80% | The initial lead showed some metabolic liability. | [3] |
| GBM Agents (Compound 5) | Cyclohexylamino at C4, Cl at C6 | > 95% | Structural modifications, like replacing an aromatic ring with an aliphatic one, significantly improved stability. | [3] |
| Anti-leukemia Lead | Unsubstituted phenyl group | Low | Metabolite identification pointed to the phenyl ring as a metabolic soft spot. | [12] |
| Optimized Leukemia Agents | Phenyl group replaced with pyridyl or other heterocycles | High (>90%) | Replacing a metabolically liable group with a more electron-deficient heterocycle is a classic and effective optimization strategy. | [12] |
Expert Insights: Identifying the specific site of metabolism through metabolite identification studies is a critical step. Once a "soft spot" is known, chemists can employ several strategies to improve stability. These include replacing hydrogen atoms with deuterium or fluorine to strengthen the C-H bond, or replacing entire moieties with more stable isosteres, as seen in the successful optimization of the GBM agents.[3]
Cytochrome P450 (CYP) Inhibition
Why It Matters: Inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions (DDIs).[18] If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, the levels of the second drug can rise to toxic concentrations. Regulatory agencies require testing against the most important CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).
Experimental Approach: Fluorogenic assays are a common high-throughput method for screening CYP inhibition.[19][20] Recombinant human CYP isoforms are incubated with a specific pro-fluorescent substrate. The enzyme metabolizes the substrate into a fluorescent product. When an inhibitor is present, the rate of fluorescence production decreases. The concentration of the test compound that causes 50% inhibition (IC₅₀) is then determined.
Comparative Data: Specific CYP inhibition data for pyrazolylpyrimidines is less systematically reported in comparative guides. However, as nitrogen-containing heterocycles, they have the potential to interact with the heme iron in the active site of CYP enzymes. Inhibition is highly dependent on the specific isoform and the compound's substituents.
General Considerations for Pyrazolylpyrimidines:
-
Potential for Inhibition: The basic nitrogen atoms in the pyrazolylpyrimidine core can coordinate with the heme iron of CYP enzymes, a common mechanism of inhibition for many nitrogen heterocycles.
-
Structure-Dependent Effects: Lipophilic compounds that are also CYP substrates are more likely to be inhibitors. The specific side chains and their orientation play a crucial role in determining which, if any, CYP isoforms are inhibited.
-
Screening is Essential: Due to the difficulty in predicting CYP inhibition from structure alone, broad in vitro screening is an indispensable part of the safety assessment for any new chemical series.
Expert Insights: While the core scaffold itself is not an exceptionally potent inhibitor, certain substitutions can introduce CYP liabilities. For example, moieties known to be mechanism-based inhibitors (e.g., furans, terminal acetylenes) should be avoided. If a compound shows potent inhibition of a major isoform like CYP3A4, this is a significant red flag that must be addressed through structural modification to de-risk the program.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: Prepare a solution of a relevant lipid (e.g., 2% w/v phosphatidylcholine in dodecane) to mimic the desired biological barrier (e.g., GIT or BBB).[13]
-
Coating the Donor Plate: Using a 96-well filter plate (the donor plate), carefully apply 5 µL of the lipid solution to each filter, allowing the solvent to evaporate completely, leaving a thin lipid layer.
-
Preparation of Solutions:
-
Acceptor Wells: Fill a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS), pH 7.4, per well.
-
Donor Wells: Prepare test compounds in PBS (from a 10 mM DMSO stock, ensuring the final DMSO concentration is <1%) to a final concentration of ~100 µM. Add 200 µL of this solution to the wells of the coated donor plate.
-
-
Assay Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-5 hours with gentle shaking.[14][21]
-
Sample Analysis:
-
After incubation, separate the plates.
-
Take aliquots from both the donor and acceptor wells.
-
Determine the concentration of the compound in all samples using LC-MS/MS.
-
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volumes and surface area of the wells and the concentration change over time.[22]
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Thaw pooled HLMs on ice and dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[15][17]
-
Prepare a test compound stock solution and dilute it in the buffer to a final assay concentration of 1 µM.
-
Prepare an NADPH-regenerating system solution as per the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution to all wells except the "time zero" and "no cofactor" controls.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[23]
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the samples by LC-MS/MS to quantify the peak area of the remaining parent compound relative to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[24]
-
Protocol 3: Fluorogenic CYP450 Inhibition Assay
-
Reagent Preparation:
-
Prepare a dilution series of the test compound in buffer (e.g., 8-point, 3-fold serial dilution starting from 100 µM).
-
Prepare a solution containing the specific recombinant human CYP enzyme and a corresponding fluorogenic probe substrate (e.g., BFC for CYP3A4) in buffer.[20][25]
-
Prepare an NADPH-regenerating system solution.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound dilutions. Include positive control (known inhibitor) and negative control (vehicle) wells.[19]
-
Add the CYP enzyme/substrate solution to all wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence signal kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the specific fluorescent product.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[26]
-
Conclusion and Future Outlook
The pyrazolylpyrimidine scaffold continues to be a highly productive framework for the discovery of potent kinase inhibitors. This guide highlights a recurring ADME theme: this class of compounds often possesses favorable high permeability and good metabolic stability, but is frequently challenged by poor aqueous solubility.
The provided comparative data and experimental insights underscore that successful drug discovery programs must embrace a multi-parameter optimization approach from the outset. Rational design to improve solubility, strategic blocking of identified metabolic soft spots, and early screening to flag CYP inhibition are all critical activities. The continued evolution of prodrug technologies and advanced formulation strategies will further expand the therapeutic potential of pyrazolylpyrimidine derivatives, enabling the translation of highly potent molecules into effective medicines.
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of Pyrazolylpyrimidine-Based Inhibitors
Introduction: The Double-Edged Sword of Pyrazolylpyrimidines
Pyrazolopyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors.[1] Their success stems from their structural resemblance to the adenine ring of ATP, allowing them to effectively compete for the ATP-binding site within the kinase domain.[1][2] This has led to the development of potent inhibitors against a range of oncologically relevant kinases, including Bruton's tyrosine kinase (BTK), Janus kinase 2 (JAK2), and mTOR.[1][3][4]
Therefore, a rigorous and multi-faceted assessment of off-target effects is not merely a supplementary exercise but a critical, foundational component of developing any pyrazolylpyrimidine-based inhibitor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the specificity of their compounds, ensuring that the observed biological effects are correctly attributed to the intended target.
The Strategic Framework: A Multi-Pronged Approach to De-risking
A single experimental technique is insufficient to fully characterize the off-target profile of an inhibitor. A robust assessment strategy relies on a tiered approach, moving from broad, high-throughput in vitro methods to more physiologically relevant cellular and functional assays. This progressive funneling allows for the early identification of liabilities and informs the design of subsequent, more resource-intensive experiments.
Caption: A tiered workflow for assessing inhibitor off-target effects.
Phase 1: In Vitro Profiling – Casting a Wide Net
The initial step is to understand the inhibitor's binding landscape across a large, purified protein panel. This provides a broad, unbiased view of potential interactions, both within and outside the kinome.
Technique 1: Large-Scale Kinase Panel Screening
The most common starting point is a competitive binding assay against a large panel of recombinant human kinases.[8][9] Commercial platforms like KINOMEscan® or Reaction Biology's HotSpot™ offer panels covering up to 468 kinases, representing all major families of the kinome.[10][11]
-
Causality Behind the Choice: This method is chosen for its breadth and throughput. It rapidly identifies any kinase that the compound can bind to with significant affinity in a controlled, cell-free environment. This is the most efficient way to generate an initial "hit list" of potential off-targets.[12] The data generated, typically expressed as percent inhibition at a given concentration or as a dissociation constant (Kd), allows for the calculation of selectivity scores, providing a quantitative measure of a compound's promiscuity.[11]
Technique 2: Non-Kinase "Safety" Panels
Kinase inhibitors can possess unexpected affinity for other protein families.[13] For instance, the pyrazolylpyrimidine-based JAK2 inhibitor fedratinib was also found to inhibit the non-kinase bromodomain protein BRD4.[13] Therefore, screening against a panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, is a crucial step to de-risk a compound for unforeseen toxicities. Services like the Eurofins Discovery SAFETYscan™ panel are designed for this purpose.
-
Causality Behind the Choice: This step is critical for identifying liabilities that would be completely missed by a kinome-only screen. Uncovering a significant interaction with a target like the hERG ion channel, for example, is a major red flag for potential cardiotoxicity and is best identified early in the discovery process.
Data Presentation and Interpretation
Quantitative data from these screens should be summarized in tables for clear comparison between different inhibitors.
Table 1: Comparative In Vitro Kinome Profiling of Inhibitor-A and Inhibitor-B (Hypothetical Data)
| Parameter | Inhibitor-A (On-Target: JAK2) | Inhibitor-B (On-Target: JAK2) |
| On-Target Potency (Kd) | 5 nM | 8 nM |
| Selectivity Score (S10 at 1µM) | 0.02 (9 kinases >90% inh.) | 0.005 (2 kinases >90% inh.) |
| Most Potent Off-Target | FLT3 (Kd = 50 nM) | CDK9 (Kd = 800 nM) |
| Other Significant Off-Targets (>90% Inh. @ 1µM) | JAK1, JAK3, TYK2, ACVR1, FLT3, RET, DDR1, KIT | JAK1 |
| BRD4 Binding (Kd) | >10,000 nM | >10,000 nM |
-
Interpretation: In this hypothetical comparison, Inhibitor-B demonstrates superior selectivity. Although slightly less potent against the primary target (JAK2), it inhibits far fewer kinases at a 1µM concentration. Inhibitor-A's potent off-target activity against FLT3 could be a significant concern or, in some contexts, a potential opportunity for a dual-inhibitor profile.[14]
Phase 2: Target Engagement in a Cellular Context
In vitro binding does not guarantee that an inhibitor will engage its target within the complex milieu of a living cell. Cellular assays are required to confirm that the compound can cross the cell membrane, reach its target, and bind to it in its native, folded state.[15]
Technique 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying target engagement in intact cells or even tissues.[15][16] The principle is based on ligand-induced thermal stabilization: a protein that has a ligand bound to it is more resistant to heat-induced denaturation.[17][18]
-
Causality Behind the Choice: CETSA is the gold standard for confirming that your drug binds to its intended target (and potential off-targets) in a physiological setting.[16] It directly measures the biophysical consequence of binding without the need for modified inhibitors or engineered cells. A positive thermal shift provides strong evidence of target engagement.[19]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and grow to ~80% confluency. Treat cells with the pyrazolylpyrimidine inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Aliquot cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (and suspected off-targets) remaining in the soluble fraction using Western blotting or other protein quantification methods like mass spectrometry.
-
Data Analysis: Quantify band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Technique 2: Multiplexed Inhibitor Bead (MIB) Mass Spectrometry
MIB-MS is a chemical proteomics approach used to profile the cellular kinome that a compound interacts with.[20][21] It involves using beads coated with a cocktail of broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. By pre-treating the lysate with a free inhibitor of interest, one can see which kinases are competed off the beads, thus identifying the inhibitor's cellular targets.[22]
-
Causality Behind the Choice: MIB-MS serves as an excellent orthogonal method to CETSA. While CETSA confirms engagement with a hypothesized target, MIB-MS can empirically discover targets in an unbiased manner directly from the cellular proteome.[23][24] It provides a snapshot of the "engageable" kinome and how your compound perturbs it.[22]
Phase 3: Phenotypic and Functional Assays
Confirming target engagement is crucial, but it doesn't describe the functional consequences. The final phase of assessment connects target binding to a cellular phenotype, providing the ultimate validation that the inhibitor works as intended.
Technique 1: Pathway-Specific Functional Assays
If an inhibitor is designed to target a kinase in a specific signaling pathway, a functional assay should be used to confirm the modulation of that pathway.
-
Causality Behind the Choice: This is the most direct way to prove the mechanism of action. For example, an mTOR inhibitor like sapanisertib should decrease the phosphorylation of downstream mTORC1/2 substrates like 4E-BP1 and AKT at Ser473.[4][25] Observing this effect via Western blot provides strong evidence that the inhibitor is functionally active against its intended target. Conversely, if a phenotype is observed at a concentration where the primary pathway is not inhibited, it strongly suggests an off-target effect is responsible.
Caption: Sapanisertib inhibits both mTORC1 and mTORC2 complexes.
Technique 2: Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on cell behavior, such as viability, morphology, or proliferation, without a preconceived mechanistic bias.[26][27]
-
Causality Behind the Choice: This approach can uncover unexpected off-target effects that result in a specific cellular phenotype.[26] For example, if two inhibitors have identical on-target potency but one is significantly more cytotoxic, it implies the more toxic compound has a critical off-target liability. Comparing the full kinome profiles of the two compounds can then help identify the kinase(s) responsible for the toxicity. This is a powerful strategy for lead optimization, selecting for compounds with the cleanest "phenotypic profile."
Conclusion: Building a Self-Validating Narrative
Assessing the off-target effects of pyrazolylpyrimidine-based inhibitors is an iterative process of hypothesis generation and validation. The broad in vitro screens generate hypotheses about potential off-targets. Cellular target engagement assays like CETSA validate that these interactions can occur in a living system. Finally, functional and phenotypic assays confirm that these interactions lead to tangible biological consequences.
By systematically applying this multi-pronged approach, researchers can build a self-validating data package. This not only provides confidence in the reported mechanism of action but also significantly de-risks the compound for further development, ensuring that the path to the clinic is built on a foundation of rigorous scientific integrity.
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrazolylpyrimidines
Authored For: Researchers, Scientists, and Drug Development Professionals
The pyrazolylpyrimidine core is a cornerstone of modern medicinal chemistry. As a privileged scaffold, its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly protein kinases.[1][2] This has led to its incorporation into numerous therapeutic agents, especially in oncology.[3][4][5] The functionalization of this core is paramount, as the nature and position of substituents dictate target specificity, potency, and pharmacokinetic properties.[5]
This guide provides a comparative analysis of the principal synthetic routes to functionalized pyrazolylpyrimidines. It moves beyond a simple recitation of protocols to dissect the underlying chemical logic, empowering researchers to select and optimize the ideal strategy for their specific drug discovery campaign. We will explore classical cyclocondensation reactions, modern multicomponent strategies, and late-stage functionalization techniques, offering field-proven insights into the causality behind experimental choices.
The Foundational Approach: Cyclocondensation Reactions
The most established and versatile method for constructing the pyrazolylpyrimidine scaffold is through the cyclocondensation of a 1,3-bis-electrophilic pyrimidine precursor with a 1,3-bis-nucleophilic pyrazole. The primary starting material for this approach is typically a substituted aminopyrazole.
The Classic Route: Aminopyrazoles and β-Dicarbonyl Compounds
This strategy represents the traditional workhorse for synthesizing pyrazolo[1,5-a]pyrimidines. The reaction proceeds by condensing a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity is generally well-controlled, dictated by the differential reactivity of the two carbonyl groups in the electrophile.
Workflow: Synthesis via β-Dicarbonyl Condensation
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Representative Protocol: Synthesis of 7-Aryl Substituted Pyrazolo[1,5-a]pyrimidines [6]
This protocol details the reaction of 5-aminopyrazoles with β-enaminones, which serve as versatile 1,3-dicarbonyl surrogates, often providing higher yields and cleaner reactions.
-
Reagent Preparation: In a microwave reaction vial, combine the 5-aminopyrazole (1.0 mmol) and the appropriate β-enaminone (1.1 mmol).
-
Solvent Conditions: For solvent-free conditions, proceed directly. Alternatively, add a minimal amount of a high-boiling solvent like ethanol or acetic acid to facilitate mixing.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for 10-30 minutes. Microwave assistance drastically reduces reaction times compared to conventional heating.[6][7]
-
Work-up and Purification: After cooling, the resulting solid is typically triturated with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. The crude product is then collected by filtration.
-
Recrystallization: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure pyrazolo[1,5-a]pyrimidine.
| Method | Typical Reaction Time | Typical Yield | Reference |
| Conventional Heating | 6-24 hours | 60-80% | [6] |
| Microwave Irradiation | 10-30 minutes | 85-95% | [6][7] |
The Efficiency of Convergence: Multicomponent Reactions (MCRs)
For generating diverse chemical libraries rapidly, multicomponent reactions (MCRs) are unparalleled. These one-pot reactions combine three or more starting materials, minimizing intermediate isolation and purification steps, which is highly advantageous in a drug discovery setting.
Rh(III)-Catalyzed Three-Component Annulation
A notable example is the Rh(III)-catalyzed three-component synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles, aldehydes, and sulfoxonium ylides.[8] This method showcases high atom economy and allows for significant structural diversity by simply varying the aldehyde component.
Causality and Mechanism: The reaction likely proceeds through a rhodium-catalyzed C-H activation of the aminopyrazole, followed by coupling with the aldehyde. The resulting intermediate then undergoes condensation with the sulfoxonium ylide, leading to the formation of the pyrimidine ring in a single, efficient cascade. The use of microwave heating can further accelerate this process.[8]
Workflow: Three-Component Synthesis
Caption: MCR approach for rapid library synthesis.
Experimental Data: Scope of Aldehyde Component [8]
| Aldehyde Substituent (R) | Tolerated Functionalities | Typical Yield |
| Aryl (Electron-donating) | Methoxy, Methyl | Good to Excellent |
| Aryl (Electron-withdrawing) | Nitro, Cyano, Halides | Excellent |
| Heteroaromatic | Pyridyl, Thienyl | Good |
| Aliphatic | Alkyl chains | Moderate to Good |
This method's tolerance for a wide range of functional groups, including acidic and basic moieties, makes it exceptionally powerful for creating focused libraries for structure-activity relationship (SAR) studies.[8]
The Modern Imperative: Green and Advanced Methodologies
Modern synthetic chemistry emphasizes not only efficiency but also environmental sustainability. Green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Oxidative Halogenation in Aqueous Media
A prime example of a green synthetic strategy is the one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. This method utilizes water as the solvent and potassium persulfate (K₂S₂O₈) as an oxidant.[7][8]
Causality and Trustworthiness: This protocol is self-validating due to its high efficiency and simplicity. The reaction involves a cyclocondensation between an aminopyrazole and an enaminone, immediately followed by an in situ oxidative halogenation using a sodium halide salt (e.g., NaI).[8] Using water as the solvent and avoiding hazardous halogenating agents significantly improves the environmental profile of the synthesis. The high yields, often approaching quantitative levels, demonstrate the robustness of the method.[7]
Detailed Protocol: Synthesis of 3-Iodo-pyrazolo[1,5-a]pyrimidine [8]
-
Reaction Setup: To a flask containing water, add the 5-aminopyrazole (1.0 mmol), the enaminone (1.2 mmol), sodium iodide (NaI, 2.0 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).
-
Reaction Execution: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the solid product typically precipitates from the aqueous solution. Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol to achieve high purity.
The Final Touch: Late-Stage Functionalization via Cross-Coupling
In drug development, the ability to modify a core scaffold at a late stage is critical for fine-tuning biological activity and ADME properties. Halogenated pyrazolylpyrimidines, synthesized via methods like the one described above, are ideal substrates for palladium-catalyzed cross-coupling reactions.[3][8]
Expertise and Application: This two-step sequence—scaffold formation followed by cross-coupling—is a powerful strategy. It allows for the creation of a common halogenated intermediate which can then be diversified into a vast array of analogues. This is far more efficient than synthesizing each analogue from scratch. Suzuki (boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines) couplings are routinely employed to install new carbon-carbon and carbon-nitrogen bonds, providing access to previously unattainable chemical space.
Workflow: Late-Stage Functionalization Strategy
Caption: Diversification via palladium-catalyzed cross-coupling.
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Disadvantages | Ideal Application |
| Cyclocondensation | Versatile, well-established, good for specific targets. | Can require harsh conditions, multi-step for diversity. | Scale-up synthesis of a specific lead compound. |
| Multicomponent (MCR) | Highly efficient, rapid library generation, atom economical. | Substrate scope can be limited, optimization may be complex. | Early-stage hit-to-lead and SAR exploration. |
| Green Synthesis | Environmentally friendly, often uses safer reagents/solvents. | May not be applicable to all desired substitution patterns. | Process chemistry and sustainable manufacturing. |
| Late-Stage Functionalization | Excellent for rapid diversification of a core scaffold. | Requires a pre-functionalized (e.g., halogenated) core. | Lead optimization and fine-tuning of properties. |
Conclusion
The synthesis of functionalized pyrazolylpyrimidines has evolved from classical condensation reactions to highly efficient multicomponent and green methodologies. The choice of synthetic route is not arbitrary but a strategic decision based on the goals of the research program. For generating broad diversity in early-stage discovery, multicomponent reactions are ideal. For the scale-up and process refinement of a specific clinical candidate, a robust and optimized cyclocondensation or a green chemistry approach is preferable. Finally, late-stage functionalization via cross-coupling provides the crucial flexibility needed for lead optimization, allowing chemists to precisely tune the molecular properties of these vital therapeutic scaffolds. A thorough understanding of these diverse strategies is essential for any scientist working in the field of drug discovery and development.
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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazolylpyrimidine-Based Kinase Inhibitors: A Case Study in JAK Potency and Selectivity
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Developing novel therapeutics from this class requires rigorous, systematic evaluation to understand their potency, selectivity, and mechanism of action relative to established benchmarks. This guide provides a comprehensive framework for researchers to benchmark their novel pyrazolylpyrimidine compounds, using the Janus kinase (JAK) family as a case study.
We will outline a tiered approach, moving from initial biochemical potency to cellular activity and broad selectivity profiling. For our comparison, we will benchmark a hypothetical novel pyrazolylpyrimidine, NPP-1 , against two FDA-approved JAK inhibitors (Jakinibs): Tofacitinib , a pan-JAK inhibitor, and Upadacitinib , a JAK1-selective inhibitor.[4][5][6][7][8]
Section 1: The Benchmarking Workflow: A Multi-Pillar Approach
A successful benchmarking strategy does not rely on a single data point. Instead, it integrates biochemical, cellular, and mechanistic data to build a comprehensive profile of the inhibitor. This workflow ensures that decisions are based on a holistic understanding of the compound's behavior.
The causality behind this tiered approach is simple: we start with the most direct and highest-throughput assay to establish on-target activity (biochemical IC50) and progressively move to more complex, physiologically relevant systems that test for cell permeability, target engagement in a native environment, and potential off-target liabilities.[9][10]
Caption: Tiered workflow for inhibitor characterization.
Section 2: Foundational Analysis: In Vitro Biochemical Potency (IC50)
The first critical step is to determine the direct inhibitory activity of the novel compound against the isolated target enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50).[9]
Causality: A biochemical assay is the cleanest way to measure direct enzyme inhibition without the confounding variables of cell membrane permeability, efflux pumps, or intracellular ATP concentrations. It validates that your compound can engage its intended target. For ATP-competitive inhibitors, the measured IC50 is a function of the inhibitor's intrinsic affinity (Ki) and the concentration of ATP used in the assay.[11] Therefore, it is critical to perform these assays at a fixed ATP concentration, typically at or near the Michaelis constant (Km) for each kinase, to allow for meaningful comparison.[11][12]
Protocol: ADP-Glo™ Luminescent Kinase Assay
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, offering a universal and high-throughput method.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, the appropriate peptide substrate, and ATP. Prepare serial dilutions of NPP-1, Tofacitinib, and Upadacitinib in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution. Add 2.5 µL of the inhibitor dilutions (or DMSO for controls). Initiate the reaction by adding 2.5 µL of ATP solution (final concentration at the Km for each respective JAK enzyme).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[14][15] Incubate for 40 minutes at room temperature.[14]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and catalyzes a luciferase/luciferin reaction.[13][15] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary (Hypothetical)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| NPP-1 | 2.5 | 45.8 | >1000 | 150.2 |
| Tofacitinib | 1.2 | 20.1 | 1.0 | 345 |
| Upadacitinib | 4.2 | 255 | >5000 | 1230 |
Data represents hypothetical values for illustrative purposes.
Section 3: Cellular Context: Target Engagement and Pathway Inhibition (EC50)
While a potent IC50 is essential, it doesn't guarantee activity in a cellular environment.[10] A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target in its native signaling pathway.
Causality: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for numerous cytokines.[16][17][18] Ligand binding to a cytokine receptor activates associated JAKs, which then phosphorylate STAT proteins.[19][20] Phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate gene transcription.[17] Measuring the inhibition of cytokine-induced STAT phosphorylation provides a direct, quantitative readout of a JAK inhibitor's cellular potency (EC50).
Caption: The canonical JAK-STAT signaling pathway.
Protocol: AlphaLISA® SureFire® Ultra™ p-STAT3 Assay
This no-wash, bead-based immunoassay provides a highly sensitive method for quantifying endogenous protein phosphorylation in cell lysates.[21]
Step-by-Step Methodology:
-
Cell Culture & Starvation: Seed a relevant human cell line (e.g., TF-1 or U937) in a 96-well plate and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours to reduce basal signaling.[22]
-
Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of NPP-1, Tofacitinib, or Upadacitinib for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined EC80 concentration of a relevant cytokine (e.g., IL-6 for JAK1/2 signaling) for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the media and add 50 µL of the provided Lysis Buffer to each well. Agitate on an orbital shaker for 10 minutes.
-
Assay Reaction: Transfer 10 µL of lysate to a 384-well ProxiPlate.[21] Add a mixture of AlphaLISA Acceptor beads conjugated to an anti-p-STAT3 (Tyr705) antibody and Biotinylated Donor beads conjugated to an anti-STAT3 antibody.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on an EnVision® or similar reader capable of AlphaScreen® detection.
-
Data Analysis: Calculate EC50 values by plotting the AlphaLISA signal against the log of inhibitor concentration and fitting to a four-parameter logistic curve.
Comparative Data Summary (Hypothetical)
| Compound | IL-6 induced pSTAT3 EC50 (nM) |
| NPP-1 | 15.5 |
| Tofacitinib | 11.2 |
| Upadacitinib | 29.8 |
Data represents hypothetical values for illustrative purposes.
Section 4: Defining the Interaction: Mechanism of Action (MoA)
Understanding how a compound inhibits its target is critical for lead optimization. The majority of kinase inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous ligand ATP.[12][23]
Causality: An ATP competition assay determines if an inhibitor's potency (IC50) is dependent on the ATP concentration. If the compound is ATP-competitive, its IC50 value will increase as the concentration of ATP in the assay increases.[12] This confirms the binding mode and helps in translating in vitro potency to cellular and in vivo contexts where ATP levels are high (millimolar range).[24]
Caption: Principle of an ATP-competitive shift assay.
Protocol: ATP Competition IC50 Shift Assay
This protocol is a modification of the ADP-Glo™ assay described in Section 2.
Step-by-Step Methodology:
-
Assay Setup: Set up multiple parallel ADP-Glo™ assays for the target kinase (e.g., JAK1).
-
Varying ATP: In each parallel assay, use a different fixed concentration of ATP, ranging from a low concentration (e.g., 10 µM) to a high concentration (e.g., 1 mM).
-
IC50 Determination: For each ATP concentration, determine the IC50 value for NPP-1 as previously described.
-
Data Analysis: Plot the IC50 values as a function of the ATP concentration. A rightward shift in the IC50 curve with increasing ATP concentration confirms an ATP-competitive mechanism of action.[12]
Expected Outcome for NPP-1
A significant increase in the IC50 value for NPP-1 against JAK1 as the ATP concentration is raised from 10 µM to 1 mM would validate an ATP-competitive binding mode.
Section 5: The Bigger Picture: Kinome-wide Selectivity Profiling
A potent and cell-active compound is of little therapeutic value if it has significant off-target effects, which can lead to toxicity. Kinase inhibitor selectivity is a major challenge due to the high structural homology across the human kinome.[25]
Causality: Assessing the selectivity of a novel inhibitor requires screening it against a broad panel of kinases. This provides a global view of its interaction profile and helps identify potential liabilities early in the discovery process. A common method is to measure the percent inhibition at a single high concentration (e.g., 1 µM) against hundreds of kinases.
Protocol: Commercial Kinase Panel Screening (e.g., Eurofins DiscoverX KINOMEscan™)
Step-by-Step Methodology:
-
Compound Submission: Provide the novel compound (NPP-1) and benchmarks (Tofacitinib, Upadacitinib) to a commercial vendor.
-
Screening: The vendor will perform a binding or activity assay against a large panel of human kinases (typically >400) at a fixed concentration of the inhibitor (e.g., 1 µM).
-
Data Reporting: The results are reported as percent inhibition for each kinase. Potent off-target hits are often followed up with full IC50 determinations.
-
Selectivity Score Calculation: A selectivity score (S-score) can be calculated to quantify selectivity. For example, S(90% @ 1µM) is the number of kinases inhibited by more than 90% divided by the total number of kinases tested.[11] A lower score indicates higher selectivity.[11]
Comparative Data Summary (Hypothetical)
| Compound | S-Score (90% Inh. @ 1µM) | Primary Off-Targets (>90% Inh.) |
| NPP-1 | 0.01 (4/468) | JAK2, TYK2, ACVR1, ROCK2 |
| Tofacitinib | 0.04 (19/468) | Multiple JAKs, CDKs, ROCKs |
| Upadacitinib | 0.006 (3/468) | JAK2, TYK2 |
Data represents hypothetical values for illustrative purposes.
Conclusion and Synthesis
This guide provides a robust, multi-tiered framework for the comprehensive evaluation of novel pyrazolylpyrimidine inhibitors. By systematically progressing from biochemical potency to cellular activity, mechanism of action, and finally, kinome-wide selectivity, researchers can build a data-driven profile of their compounds.
Based on our hypothetical data, our novel compound NPP-1 demonstrates:
-
Potent JAK1 Inhibition: With a biochemical IC50 of 2.5 nM and a cellular EC50 of 15.5 nM.
-
JAK1 Selectivity: It shows >18-fold biochemical selectivity against JAK2 and is significantly less potent against JAK3 and TYK2, positioning it as a JAK1-selective inhibitor.
-
Favorable Selectivity Profile: The kinome scan reveals a highly selective compound with only a few off-targets at a high concentration, comparing favorably to the broader activity of Tofacitinib.
This structured benchmarking approach, grounded in sound scientific principles and validated protocols, is essential for identifying promising lead candidates and accelerating the journey from discovery to clinical development.
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Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2, 23. [Link]
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Aaronson, D. S., & Horvath, C. M. (2002). The JAK-STAT signaling pathway: Input and output integration. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
As a Senior Application Scientist, it is imperative to not only advance novel chemical syntheses but also to ensure that every stage of the research lifecycle, including waste disposal, is conducted with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound likely utilized in medicinal chemistry and drug development. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, ensuring a self-validating system for your laboratory's operations.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to have a designated and properly labeled hazardous waste container ready. The overriding principle of prudent laboratory practice is that no activity should commence without a pre-formulated plan for the disposal of all potential waste streams.[3]
Personal Protective Equipment (PPE):
Your first line of defense is a comprehensive PPE protocol. Based on the hazards associated with analogous compounds, the following should be considered mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: An impervious lab coat, along with fire/flame-resistant and impervious clothing, is essential.[4] Nitrile gloves should be worn and changed frequently, especially if contamination is suspected.
-
Respiratory Protection: All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[4]
Waste Characterization and Segregation: A Step-by-Step Protocol
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[5] It is the generator's responsibility to determine if their waste is hazardous.[6] Given the likely properties of this compound, it should be treated as hazardous waste.
Step 1: Waste Identification Unless definitively proven otherwise by a certified laboratory, any laboratory chemical, including this compound and materials contaminated with it, should be managed as hazardous waste.[7]
Step 2: Container Selection and Labeling
-
Use only appropriate, compatible containers for waste storage; plastic is often preferred.[8]
-
The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present.[9]
-
Keep the container securely closed except when adding waste.[8]
Step 3: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Solid Waste: Collect solid this compound, along with contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, compatible, and clearly labeled solid waste container.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid waste container. Do not mix with other waste streams unless their compatibility is certain. For instance, halogenated and non-halogenated solvents are often collected separately.[3]
-
Aqueous Waste: Aqueous solutions should be collected separately from organic solvent waste.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating waste containing this compound.
Spill Management Protocol
Accidental spills should be handled promptly and safely.
For Small Spills:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is outside of a fume hood and poses an inhalation hazard, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent the spill from entering drains or waterways.[11]
Storage and Disposal Procedures
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be at or near the point of generation and under the direct control of laboratory personnel.[9]
| Parameter | Regulatory Guideline | Rationale |
| Maximum Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[8] | To minimize the risk associated with large quantities of hazardous materials in a laboratory setting. |
| Container Status | Must be kept closed except when adding waste.[8] | To prevent the release of hazardous vapors and to avoid spills. |
| Storage Duration | Varies by generator status, but waste must be moved to a central accumulation area promptly. Waste can be stored in an SAA for up to 12 months as long as accumulation limits are not exceeded.[8] | To ensure timely and proper disposal and to comply with regulatory requirements. |
Final Disposal: The ultimate disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[9] Common disposal methods for this type of chemical waste include:
-
Incineration: High-temperature incineration at a permitted facility is a common and effective method for destroying organic chemical waste.
-
Landfill: After appropriate treatment to reduce its hazardous properties, the waste may be disposed of in a specially designated hazardous waste landfill.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[8] Even "empty" containers that held this compound must be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your innovative research does not come at the cost of personal or ecological well-being.
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A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. The compound 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Handling such specialized reagents requires a robust understanding of their potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of our research.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is mandatory. The primary routes of potential exposure are inhalation, dermal contact, and ingestion.[7][8] Our primary objective is to minimize these risks through engineering and administrative controls.
Engineering Controls: The principle of "as low as reasonably practicable" (ALARP) dictates that we should first rely on engineering solutions to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9] This is critical to prevent the inhalation of any fine powders or aerosols.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Administrative Controls: These are the work practices that reduce the likelihood of exposure.
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area of the laboratory.
-
Restricted Access: Only trained personnel authorized to work with this compound should be allowed in the designated area.
-
Safe Work Practices: Avoid eating, drinking, or applying cosmetics in the laboratory.[10] Always wash hands thoroughly after handling the compound, even if gloves were worn.[5][11]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are primary, Personal Protective Equipment (PPE) provides an essential final barrier against exposure.[12] The selection of appropriate PPE is crucial and should be based on the potential hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption.[9] Double-gloving minimizes risk if the outer glove is breached.[9] |
| Eye Protection | Chemical splash goggles or a full-face shield.[9] | Protects the eyes and face from splashes or airborne particles.[9] Standard safety glasses are insufficient.[12] |
| Body Protection | A lab coat with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination.[9] |
| Respiratory Protection | An N95-rated respirator or higher may be necessary for handling larger quantities or if there is a risk of aerosolization. | Prevents the inhalation of fine particles.[9][12] |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to prevent contamination and exposure.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within the fume hood.
-
Use a spatula to handle the solid compound, minimizing the creation of dust.
-
Close the container immediately after use.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Ensure the vessel is appropriately capped or covered during dissolution.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Decontaminate the spill area.
-
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. lawbc.com [lawbc.com]
- 8. gerpac.eu [gerpac.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. pppmag.com [pppmag.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
